molecular formula C5H5N5 B3026956 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine CAS No. 1195625-75-2

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

Cat. No.: B3026956
CAS No.: 1195625-75-2
M. Wt: 135.13
InChI Key: GSOHZHFIJOTFHI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHZHFIJOTFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677537
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195625-75-2
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Triazolo[4,3-a]pyrimidin-3-amine: A Multi-faceted Approach to Isomeric Certainty

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Fused Heterocycle

The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery. Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core's structural similarity to purines allows it to function as a bioisostere, making it a valuable building block for developing targeted therapeutics.[4]

However, the synthesis and characterization of this scaffold are not without significant challenges. The primary difficulty lies in the potential for regioisomerism, particularly the formation of the thermodynamically more stable[5][6][7]triazolo[1,5-a]pyrimidine isomer.[4][7] This isomer can arise from a Dimroth rearrangement, a common occurrence in related heterocyclic systems.[4][8] Therefore, unambiguous structure elucidation is not merely a routine characterization step; it is a critical requirement to ensure that the biological activity observed is attributed to the correct molecule.

This guide provides a comprehensive, in-depth walkthrough of the necessary analytical techniques and logical framework for the definitive structure elucidation of triazolo[4,3-a]pyrimidin-3-amine. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating a self-validating system where synthetic strategy and orthogonal analytical techniques converge to provide irrefutable proof of structure.

The Synthetic Pathway: Establishing the Initial Hypothesis

The journey of structure elucidation begins with the synthesis itself. The choice of reactants and the underlying reaction mechanism provides the foundational hypothesis for the final structure. A common and logical route to the triazolo[4,3-a]pyrimidine core involves the cyclocondensation of a 2-hydrazinylpyrimidine with a one-carbon electrophile, such as formic acid or its derivatives.

The reaction of 2-hydrazinylpyrimidine with formic acid is expected to proceed via initial acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclodehydration. This mechanistic pathway logically leads to the formation of the [4,3-a] fused ring system.

Below is a generalized workflow illustrating the central role of synthesis in the elucidation process.

G cluster_0 Hypothesis Generation cluster_2 Confirmation Synthesis Synthesis (e.g., 2-hydrazinylpyrimidine + HCOOH) Hypothesis Proposed Structure: Triazolo[4,3-a]pyrimidin-3-amine Synthesis->Hypothesis Mechanistic Prediction NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) Hypothesis->NMR MS Mass Spectrometry (HRMS) Hypothesis->MS Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation Xray X-Ray Crystallography (Single Crystal) Confirmation->Xray Optional: Absolute Proof

Caption: Overall workflow for structure elucidation.

While the synthetic route provides a strong indication of the expected product, it is not infallible. Reaction conditions (e.g., high temperature, acidic or basic media) can sometimes promote rearrangement to the [1,5-a] isomer. Therefore, rigorous spectroscopic analysis is mandatory.

Spectroscopic Verification: The Three Pillars of Proof

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography provides an orthogonal and self-validating system for structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For triazolo[4,3-a]pyrimidin-3-amine, a full suite of 1D and 2D NMR experiments is required.

  • ¹H NMR: This provides the initial census of protons and their local electronic environments. For the unsubstituted core, one would expect to see distinct signals for the protons on the pyrimidine ring (H5 and H7) and the triazole ring (H3 is replaced by an amine group). The coupling between adjacent protons (e.g., H6 and H7, if H5 is substituted) provides initial connectivity information.

  • ¹³C NMR: This experiment identifies all unique carbon atoms. The chemical shifts of the carbons, particularly the bridgehead carbon (C8a) and the carbons adjacent to nitrogen atoms, are highly diagnostic.

  • 2D NMR (HSQC & HMBC): The Definitive Connectors:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical NMR experiment for confirming the fused ring structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between a pyrimidine ring proton (e.g., H7) and the triazole ring carbon (C3), and vice versa. Such a correlation across the ring fusion is impossible in the [1,5-a] isomer and thus provides definitive proof of the [4,3-a] connectivity. Advanced techniques like ¹H-¹⁵N HMBC can be even more powerful, as the nitrogen chemical shifts of the two regioisomers are distinctly different and can be unambiguously measured.[7]

G H7 C5 H7->C5 C8a H7->C8a C3 H5 H5->C8a C7 H5->C7

Caption: Key 2- and 3-bond HMBC correlations for confirmation.

Table 1: Representative NMR Data for a Triazolo[4,3-a]pyrimidine Core

Nucleus Position Typical Chemical Shift (δ, ppm) Key HMBC Correlations (Proton to Carbon)
¹H H5 8.5 - 9.0 C7, C8a
¹H H7 7.0 - 7.5 C5, C8a
¹³C C3 ~155 H5 (long range)
¹³C C5 ~150 H7
¹³C C7 ~110 H5

| ¹³C | C8a | ~145 | H5, H7 |

Note: Shifts are approximate and can vary significantly with substitution.

Mass Spectrometry (MS): Confirming the Composition

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.

  • Function: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the calculation of a unique molecular formula, confirming that the product has the expected number of carbon, hydrogen, nitrogen, and other atoms.

  • Causality: While NMR confirms the connectivity, HRMS validates the fundamental building blocks. An incorrect molecular formula would immediately invalidate the proposed structure, regardless of NMR data.

  • Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can reveal characteristic fragmentation patterns. The cleavage of the fused ring system can provide further circumstantial evidence supporting the proposed structure, as different isomers may fragment in distinct ways.[9]

X-Ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous proof of structure.[6][10]

  • Function: This technique maps the electron density of a crystalline solid, revealing the precise 3D coordinates of every atom. The result is an absolute determination of bond lengths, bond angles, and the exact connectivity of the fused ring system.

  • Trustworthiness: Unlike spectroscopic methods which rely on interpretation, X-ray crystallography is a direct visualization of the molecular structure. It can unequivocally distinguish between the [4,3-a] and [1,5-a] isomers, leaving no room for doubt.[6][10][11]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the compound is fully dissolved.

  • Solvent Choice: DMSO-d₆ is often a good starting choice for these N-heterocyclic systems as it can solubilize a wide range of compounds and the exchangeable NH₂ protons are often visible.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: Acquire gHSQC and gHMBC experiments. For the gHMBC, optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to ensure observation of 2- and 3-bond correlations.

  • Data Processing & Analysis: Process the spectra using appropriate software. Carefully assign all proton and carbon signals. Systematically map all HMBC correlations, paying special attention to those that cross the ring-fusion junction.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • Ionization Method: Electrospray Ionization (ESI) is a common and gentle method for these compounds, typically yielding the protonated molecule [M+H]⁺.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument software to calculate the molecular formula that best fits the observed mass and isotopic pattern. The mass error should be less than 5 ppm.

Conclusion: A Synthesis of Evidence

The definitive structure elucidation of triazolo[4,3-a]pyrimidin-3-amine is a process of building a robust, self-validating case. It begins with a logical synthetic hypothesis, which is then rigorously tested and confirmed by a suite of orthogonal analytical techniques. While HRMS confirms the elemental formula, it is the detailed 2D NMR analysis, specifically the HMBC experiment, that provides the conclusive evidence for the [4,3-a] ring fusion. When available, X-ray crystallography serves as the ultimate arbiter, providing an indisputable structural snapshot. By following this multi-faceted approach, researchers can have absolute confidence in their molecular structure, ensuring a solid foundation for subsequent biological and medicinal chemistry investigations.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.).
  • Synthesis of 7-amino-3-phenyl-[5][6][7]triazolo [4,3-a] pyrimidin-5(1H)-one (5). (n.d.).
  • Differentiation between[5][6][7]triazolo[1,5-a] pyrimidine and[5][6][7]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). PubMed. [Link]
  • Structures of some anticancer 1,2,4-triazolo[4,3-a]pyrimidines and the target compound 7. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (2022). MDPI. [Link]
  • Efficient Synthesis and X-ray Structure of[5][6][7]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2020). MDPI. [Link]
  • Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. (2015). TÜBİTAK Academic Journals. [Link]
  • Synthesis of Novel 7-Substituted-5-phenyl-[5][6][7]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (n.d.).
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.).
  • Discovery of[1][5][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]
  • The preparation of[5][6][7]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. (2024). RSC Publishing. [Link]
  • Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. (2025).
  • Design, Synthesis and Biological Evaluation of[5][6][7]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022).
  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. (n.d.).
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Preprints.org. [Link]
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.).
  • Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3) adenosine receptor antagonists: influence of the chain at the N(8) pyrazole nitrogen. (2002). PubMed. [Link]
  • 2,4-Dihydroxy-6-methylpyridine. (n.d.). PubChem. [Link]
  • Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (2025).
  • Synthesis of Amino Derivatives of Triazolopyrimidine. (2025).
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (n.d.).

Sources

Introduction: The Triazolo[4,3-a]pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Triazolo[4,3-a]pyrimidin-3-amine

The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5] Molecules incorporating this core have shown promise in targeting kinases, tubulin, and various receptors, making them a fertile ground for the development of novel therapeutics.[1][6][7]

This technical guide provides a focused examination of the fundamental physicochemical properties of the parent amine, Triazolo[4,3-a]pyrimidin-3-amine . A thorough understanding of these characteristics—solubility, lipophilicity, ionization, and stability—is not merely academic. It is the cornerstone of rational drug design, guiding lead optimization, formulation development, and ultimately, the clinical success of a drug candidate. This document moves beyond a simple data sheet to explain the causality behind why these properties are critical and how they are reliably determined in a drug discovery setting.

Molecular Structure and Core Properties

The foundational step in characterizing any new chemical entity is confirming its structure and basic physical attributes. These initial data points inform all subsequent experimental designs.

Chemical Structure:

Caption: Chemical structure of Triazolo[4,3-a]pyrimidin-3-amine.

Table 1: Core Physical and Chemical Properties

PropertyValueSource
IUPAC Name [1][2][3]Triazolo[4,3-a]pyrimidin-3-amine-
Molecular Formula C₅H₅N₅-
Molecular Weight 135.13 g/mol -
Physical Form Solid[8]
Melting Point 373-374 °C[8]
Density 1.74 ± 0.1 g/cm³ (Predicted)[8]
pKa 2.63 ± 0.30 (Predicted)[8]
Storage 2-8°C, Protect from light[8]

Synthesis Overview

The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine scaffold can be achieved through several established routes. A common and effective method involves the reaction of a pyrimidine derivative, such as a 2-thioxo-dihydropyrimidine, with hydrazonoyl halides in the presence of a base like triethylamine.[5] This approach facilitates the cyclization and formation of the fused triazole ring.[5]

Alternatively, the isomeric[1][2][3]triazolo[1,5-a]pyrimidines, which are often more thermodynamically stable, can be synthesized and subsequently converted to the [4,3-a] scaffold via a Dimroth-type rearrangement.[1][9] This rearrangement is typically facilitated by acidic or basic conditions.[1] The choice of synthetic strategy depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Critical Physicochemical Parameters for Drug Development

The journey from a promising hit compound to a viable drug is dictated by its physicochemical properties. These parameters govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

Aqueous Solubility

Field Insight: Poor aqueous solubility is a leading cause of failure in drug development. A compound must be in solution to be absorbed in the gastrointestinal tract and to be formulated for intravenous administration. Both kinetic and thermodynamic solubility are assessed. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a DMSO stock solution added to buffer, which is useful for early screening. Thermodynamic solubility, the true equilibrium value, is the gold standard for pre-formulation and is critical for understanding potential bioavailability issues.[10] While no specific solubility data for the parent Triazolo[4,3-a]pyrimidin-3-amine is published, related scaffolds often exhibit low water solubility, necessitating chemical modifications to improve this property for therapeutic use.[11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method, established by Higuchi and Connors, remains the most reliable for determining the equilibrium solubility of a compound.[12]

  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The key is to ensure a solid phase remains in equilibrium with the saturated solution.

  • Incubation: Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation is required.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13]

  • Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.[12]

Shake_Flask_Solubility_Workflow cluster_prep Preparation cluster_process Equilibration & Separation cluster_analysis Analysis A Add Excess Solid Compound C Seal & Agitate (24-72h at 37°C) A->C B Add Known Volume of Buffer (e.g., pH 7.4) B->C D Centrifuge/Filter to Separate Solid C->D E Collect Supernatant D->E F Quantify Concentration (HPLC-UV / LC-MS) E->F

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Lipophilicity (LogP)

Field Insight: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high protein binding, and rapid metabolic clearance. For orally absorbed drugs, a LogP value between 1 and 5 is often considered optimal.[14][15]

Experimental Protocol: LogP Determination (Shake-Flask Method)

This is the traditional and most direct method for measuring LogP.[3][15]

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, like PBS pH 7.4, for LogD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Partitioning: Dissolve a small, known amount of the test compound in the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).[3]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[15]

LogP_Determination_Workflow A 1. Pre-saturate n-Octanol and Water B 2. Dissolve Compound in one phase A->B C 3. Mix phases & Shake to reach equilibrium B->C D 4. Centrifuge for clear phase separation C->D E 5. Sample both organic & aqueous layers D->E F 6. Measure concentration in each layer (HPLC) E->F G 7. Calculate LogP: log([Org]/[Aq]) F->G

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Ionization Constant (pKa)

Field Insight: The pKa value defines the pH at which a molecule is 50% ionized. Since solubility, permeability, and target binding are often highly dependent on a molecule's charge state, knowing the pKa is essential. For Triazolo[4,3-a]pyrimidin-3-amine, the predicted pKa of ~2.63 suggests it is a weak base, being significantly protonated only in the highly acidic environment of the stomach.[8] At physiological pH (~7.4), it would exist predominantly as the neutral species, which has profound implications for its absorption and distribution.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[16][17]

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[16][17]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.

  • Titration: For a basic compound, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate the solution by making small, precise additions of a standardized strong base (e.g., 0.1 M NaOH).[17]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[17]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[18] Multiple titrations (at least three) are performed to ensure reproducibility.[17]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare 1 mM Compound Solution C Acidify Solution (e.g., to pH 2) D Add increments of standardized Base (NaOH) C->D E Record stabilized pH after each addition F Plot pH vs. Volume of Titrant E->F G Determine pKa from inflection point of curve F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Crystallographic Profile

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework, confirming the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often employed for this purpose.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, confirming stereochemistry and molecular conformation.[20][21][22] This technique has been instrumental in confirming the structures of many triazolopyrimidine derivatives.[1][21]

Conclusion

Triazolo[4,3-a]pyrimidin-3-amine represents a foundational scaffold with significant potential in drug discovery. This guide has detailed the critical physicochemical properties—solubility, lipophilicity, and ionization—that must be understood and optimized to translate this potential into a successful therapeutic agent. The predicted high melting point and low pKa provide initial guidance, but the experimental determination of these properties using robust, validated protocols like the shake-flask method and potentiometric titration is non-negotiable. As researchers develop novel derivatives of this core, a systematic evaluation of the physicochemical landscape will be the most reliable compass for navigating the complex path of drug development.

References

  • Some examples of biologically active[1][2][3]triazolo[4,3-a]pyrimidines. ResearchGate.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(4), 304–316.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
  • Synthesis of 7-amino-3-phenyl-[1][2][3]triazolo [4,3-a] pyrimidin-5(1H)-one (5). Synfacts.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • solubility experimental methods.pptx. SlideShare.
  • Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(21), 7301.
  • Solar, V., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 26(16), 4785.
  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed.
  • Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. The AAPS Journal, 15(4), 1149–1163.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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  • LogP—Making Sense of the Value. ACD/Labs.
  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1541.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science.
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  • Water-soluble pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. PubMed.
  • Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. ResearchGate.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.

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The Genesis of a Privileged Scaffold: A Technical Guide to the Historical Synthesis of Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolopyrimidine Core - A Cornerstone in Medicinal Chemistry

The triazolopyrimidine scaffold is a vital heterocyclic system in modern drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its significance lies in its isoelectronic relationship with purines, allowing it to function as a purine surrogate and interact with a wide range of biological targets.[2] Molecules incorporating this fused heterocyclic system have demonstrated efficacy as anti-cancer, anti-inflammatory, anti-viral, and central nervous system-acting agents.[3] Understanding the foundational synthetic routes to this "privileged scaffold" provides not only a historical perspective but also crucial insights into the chemical logic that underpins the development of both classical and contemporary derivatives. This guide delves into the seminal historical methods for the synthesis of triazolopyrimidines, focusing on the underlying principles and experimental causality that guided early chemists in their quest for these valuable compounds.

The Foundational Pillar: The Bülow and Haas Cyclocondensation of 1909

The genesis of the[2][4][5]triazolo[1,5-a]pyrimidine scaffold can be traced back to the seminal work of Bülow and Haas in 1909.[2][5] Their pioneering method, a cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound, remains a cornerstone of triazolopyrimidine synthesis to this day. This approach is valued for its robustness, versatility, and the directness with which it assembles the fused ring system.

The Chemical Rationale: A Tale of Two Nucleophiles and Electrophiles

The success of the Bülow and Haas synthesis hinges on the distinct nucleophilic and electrophilic characteristics of the reactants. The 3-amino-1,2,4-triazole possesses two key nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic nitrogen atom at position 2 (N2). The 1,3-dicarbonyl compound, in its enol or enolate form, presents two electrophilic carbonyl carbons. The reaction proceeds through a stepwise condensation, where the more nucleophilic exocyclic amino group of the aminotriazole initiates the reaction.

Reaction Mechanism: A Stepwise Annulation

The acid-catalyzed mechanism of the Bülow and Haas synthesis is a classic example of heterocyclic annulation. The reaction is typically carried out in a protic solvent, often with a catalytic amount of a mineral or organic acid.

buelow_haas_mechanism aminotriazole 3-Amino-1,2,4-triazole schiff_base Schiff Base/ Enamine Intermediate aminotriazole->schiff_base 1. Nucleophilic attack of -NH2 on C=O dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) enol Enol Intermediate dicarbonyl->enol Tautomerization enol->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate 2. Intramolecular nucleophilic attack of N2 on second C=O triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine cyclized_intermediate->triazolopyrimidine 3. Dehydration

Bülow and Haas Cyclocondensation Mechanism
  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-triazole on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This step forms a Schiff base or an enamine intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom (N2) of the triazole ring then acts as a nucleophile, attacking the second carbonyl group of the dicarbonyl moiety in an intramolecular fashion. This key step leads to the formation of the six-membered pyrimidine ring.

  • Dehydration: The resulting cyclized intermediate readily undergoes dehydration to form the stable, aromatic[2][4][5]triazolo[1,5-a]pyrimidine ring system.

Historical Experimental Protocol: Synthesis of 5,7-dimethyl-[2][4][5]triazolo[1,5-a]pyrimidine

Reactants:

  • 3-Amino-1,2,4-triazole

  • Acetylacetone (2,4-pentanedione)

  • Solvent: Acetic Acid or Ethanol

  • Catalyst (optional): A catalytic amount of a strong acid like HCl or H₂SO₄.

Procedure:

  • A solution of 3-amino-1,2,4-triazole in a suitable solvent (e.g., glacial acetic acid or ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • An equimolar amount of acetylacetone is added to the solution.

  • If an acid catalyst is used, it is added at this stage.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, the solvent is partially removed under reduced pressure, and the residue is poured into cold water to induce precipitation.

  • The solid product is collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Reactant 1Reactant 2SolventConditionsProductYield (%)Reference
3-Amino-1,2,4-triazoleAcetylacetoneAcetic AcidReflux, 3h5,7-dimethyl-[2][4][5]triazolo[1,5-a]pyrimidine~85[6]
3-Amino-1,2,4-triazoleEthyl acetoacetateEthanolReflux, 6h5-Methyl-7-hydroxy-[2][4][5]triazolo[1,5-a]pyrimidine~75-80[7]

The Dimroth Rearrangement: An Isomerization Pathway to Stability

Another historically significant route to the[2][4][5]triazolo[1,5-a]pyrimidine scaffold involves the Dimroth rearrangement of the isomeric[2][4][5]triazolo[4,3-a]pyrimidine system.[8] This rearrangement, first described by Otto Dimroth in 1909 for other heterocyclic systems, provides a pathway to the thermodynamically more stable [1,5-a] isomer.[4] The less stable [4,3-a] isomer is typically synthesized first, often through the cyclization of a 2-hydrazinopyrimidine derivative.

The Driving Force: Thermodynamic Stability

The Dimroth rearrangement is driven by the greater thermodynamic stability of the[2][4][5]triazolo[1,5-a]pyrimidine ring system compared to its[2][4][5]triazolo[4,3-a] counterpart. This enhanced stability is attributed to a more favorable distribution of electron density and reduced ring strain in the [1,5-a] isomer.

Reaction Mechanism: A Ring-Opening and Ring-Closing Cascade

The Dimroth rearrangement can be catalyzed by either acid or base, and the mechanism involves a sequence of ring-opening and ring-closing events.

Acid-Catalyzed Mechanism:

dimroth_acid_mechanism triazolo_4_3_a [1,2,4]Triazolo[4,3-a]pyrimidine protonated Protonated Intermediate triazolo_4_3_a->protonated 1. Protonation ring_opened Ring-Opened Intermediate protonated->ring_opened 2. Ring Opening recyclized Recyclized Intermediate ring_opened->recyclized 3. Intramolecular Ring Closure triazolo_1_5_a [1,2,4]Triazolo[1,5-a]pyrimidine recyclized->triazolo_1_5_a 4. Deprotonation

Acid-Catalyzed Dimroth Rearrangement
  • Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms in the pyrimidine ring.

  • Ring Opening: The protonated intermediate undergoes a nucleophilic attack by a solvent molecule (e.g., water), leading to the cleavage of the C-N bond and opening of the pyrimidine ring.

  • Intramolecular Ring Closure: The resulting open-chain intermediate undergoes a conformational change, followed by an intramolecular nucleophilic attack of a nitrogen atom from the triazole ring onto a carbon atom of the opened pyrimidine fragment.

  • Deprotonation: The recyclized intermediate then loses a proton to regenerate the aromatic system, yielding the more stable[2][4][5]triazolo[1,5-a]pyrimidine.

Base-Catalyzed Mechanism:

The base-catalyzed mechanism follows a similar principle of ring-opening and closing, but is initiated by the deprotonation of an acidic proton on the triazole ring.

Historical Experimental Protocol: Dimroth Rearrangement of a[2][4][5]triazolo[4,3-a]pyrimidine

The following protocol illustrates a typical procedure for the Dimroth rearrangement.

Reactants:

  • A substituted[2][4][5]triazolo[4,3-a]pyrimidine

  • Solvent: Ethanol, pyridine, or an aqueous acidic or basic solution.

  • Catalyst: A mineral acid (e.g., HCl) or a base (e.g., sodium hydroxide or sodium acetate).

Procedure:

  • The starting[2][4][5]triazolo[4,3-a]pyrimidine is dissolved in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • The acid or base catalyst is added to the solution.

  • The reaction mixture is heated to reflux for several hours. The progress of the rearrangement is monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar product.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is neutralized with a suitable acid or base, and the product is extracted with an organic solvent.

  • The organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization.

Starting MaterialCatalyst/SolventConditionsProductYield (%)Reference
3-Arylthieno[3,2-e][2][4][5]triazolo[4,3-c]pyrimidineNaOAc / EthanolReflux, 5h3-Arylthieno[3,2-e][2][4][5]triazolo[1,5-c]pyrimidine76[8]
Substituted[2][4][5]triazolo[4,3-c]pyrimidinesHCl / CH₂Cl₂Spontaneous or catalyzedSubstituted[2][4][5]triazolo[1,5-c]pyrimidinesModerate to high[8]

Conclusion: Foundational Methods as a Launchpad for Innovation

The historical synthesis methods for triazolopyrimidines, pioneered by chemists like Bülow, Haas, and Dimroth, laid the essential groundwork for the development of this critical class of heterocyclic compounds. The Bülow and Haas cyclocondensation and the Dimroth rearrangement are not merely historical footnotes; they are robust and versatile reactions that continue to be employed and adapted in modern synthetic chemistry. A thorough understanding of these foundational methods, their mechanisms, and their practical execution provides researchers with a powerful toolkit for the design and synthesis of novel triazolopyrimidine derivatives with tailored biological activities. As the quest for new and more effective therapeutics continues, the elegant logic of these classical syntheses will undoubtedly continue to inspire innovation in the field of medicinal chemistry.

References

  • Dimroth, O. Ueber intramolekulare Umlagerungen. Berichte der deutschen chemischen Gesellschaft, 1909, 42(2), 183-226. [Link]
  • Di Mola, A.; et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 2021, 14(3), 265. [Link]
  • Singh, S.; et al. Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 2024, 28(20), 1567-1578. [Link]
  • Youssif, B. G.; et al. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 2024. [Link]
  • Zuniga, E. S.; et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 2017, 25(14), 3922-3946. [Link]
  • Krasavin, M. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 2021, 57(5), 453-469. [Link]
  • Al-Ghorbani, M.; et al. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 2025. [Link]
  • Hibot, A.; et al. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 2023, 8(25), e202301654. [Link]
  • Krasavin, M. Synthesis of[2][4][5]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 2016, 52(3), 155-157. [Link]
  • Jiang, N.; et al. Synthesis of Novel 7-Substituted-5-phenyl-[2][4][5]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Letters in Drug Design & Discovery, 2014, 11(1), 108-114. [Link]
  • Abdel-Aziz, A. A.-M.; et al. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 2018, 23(10), 2533. [Link]
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  • Zuniga, E. S.; et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 2017, 25(14), 3922-3946. [Link]
  • Jiang, N.; et al. Synthesis of Novel 7-Substituted-5-phenyl-[2][4][5] triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Letters in Drug Design & Discovery, 2014, 11(1), 108-114. [Link]
  • El Mrayej, H.; et al. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 2025. [Link]
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An In-depth Technical Guide to the IUPAC Naming and Conventions of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] A precise and unambiguous naming of these compounds according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is paramount for clear communication and the protection of intellectual property in research and drug development. This guide provides a detailed exploration of the IUPAC naming conventions for the triazolo[4,3-a]pyrimidin-3-amine core, offering insights into the underlying principles and practical applications.

Decoding the Fused Ring System: Triazolo[4,3-a]pyrimidine

The systematic name "[4][5][6]triazolo[4,3-a]pyrimidine" itself reveals the fundamental architecture of this fused heterocyclic system.[7] It is composed of two parent heterocycles: a 1,2,4-triazole ring and a pyrimidine ring. The nomenclature for such fused systems is governed by a specific set of IUPAC rules that dictate the identification of a base component and an attached component.[6]

1.1. Identification of the Base Component

According to IUPAC guidelines for fused heterocyclic systems, the choice of the base component is determined by a hierarchy of rules.[6] In the case of triazolo[4,3-a]pyrimidine, the pyrimidine ring is designated as the base component. This is because, between a five-membered and a six-membered heterocyclic ring, the larger ring is generally preferred as the base.

1.2. Numbering the Fused System

The numbering of the fused ring system is a critical step that dictates the locants for all substituents. The convention for numbering fused heterocycles is to orient the molecule with the greatest number of rings in a horizontal row and the maximum number of rings above and to the right of the horizontal row. The numbering then commences from the uppermost ring's most counter-clockwise, non-fused atom and proceeds in a clockwise direction, omitting atoms at the ring junctions.

For triazolo[4,3-a]pyrimidine, the numbering is as follows:

Caption: IUPAC numbering of the Triazolo[4,3-a]pyrimidine core.

The fusion itself is denoted by "[4,3-a]". The numbers '4' and '3' indicate the positions of the triazole ring that are fused to the pyrimidine ring. The letter 'a' signifies the side of the pyrimidine ring where the fusion occurs, which corresponds to the bond between atoms 1 and 2 of the pyrimidine base component.

Naming the Substituent: The "-3-amine" Suffix

With the core scaffold correctly named and numbered, the next step is to identify and name any substituents. In the case of "triazolo[4,3-a]pyrimidin-3-amine," the substituent is an amine group (-NH2) located at the 3-position of the fused ring system.

The suffix "-amine" is used to denote the -NH2 group. The locant "3-" preceding "amine" specifies its point of attachment to the triazolo[4,3-a]pyrimidine core. Therefore, the complete and unambiguous IUPAC name is [4][5][6]triazolo[4,3-a]pyrimidin-3-amine .

General Conventions for Naming Derivatives

The principles outlined above form the basis for naming more complex derivatives of the triazolo[4,3-a]pyrimidin-3-amine scaffold. When multiple substituents are present, they are listed in alphabetical order, each with its corresponding locant.

Example:

Consider a derivative with a methyl group at the 5-position and a chloro group at the 7-position.

  • Substituents: 5-methyl, 7-chloro

  • Alphabetical Order: Chloro, Methyl

  • IUPAC Name: 7-chloro-5-methyl-[4][5][6]triazolo[4,3-a]pyrimidin-3-amine

Synthesis and Characterization: A Practical Workflow

The synthesis of triazolo[4,3-a]pyrimidine derivatives often involves the cyclocondensation of a substituted aminotriazole with a suitable pyrimidine precursor.[8] A general synthetic route is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Cyclocondensation Cyclocondensation 3-amino-1,2,4-triazole->Cyclocondensation Dicarbonyl_Compound 1,3-Dicarbonyl Compound Dicarbonyl_Compound->Cyclocondensation Triazolopyrimidine Triazolo[4,3-a]pyrimidine Derivative Cyclocondensation->Triazolopyrimidine

Caption: General synthetic workflow for Triazolo[4,3-a]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Representative Triazolo[4,3-a]pyrimidin-3-amine Derivative

This protocol describes a typical synthesis of a substituted triazolo[4,3-a]pyrimidin-5-one, a closely related and biologically active derivative.[2]

Step 1: Reaction Setup

  • To a solution of a thione derivative (e.g., a substituted 2-thioxo-2,3-dihydropyrimidin-4(1H)-one) in a suitable solvent such as dioxane, add a hydrazonoyl halide.

  • Add a base, typically triethylamine, to the reaction mixture.

Step 2: Reflux

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for the evolution of hydrogen sulfide gas, which indicates the progress of the reaction.

Step 3: Isolation and Purification

  • Once the reaction is complete (as indicated by the cessation of gas evolution and confirmed by thin-layer chromatography), cool the mixture to room temperature.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired triazolo[4,3-a]pyrimidin-5(1H)-one derivative.[2]

Characterization Data

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the triazole and pyrimidine rings, as well as any substituents. Chemical shifts and coupling constants provide information about the molecular structure.
¹³C NMR Resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry Provides the molecular weight of the compound, confirming its elemental composition.
Elemental Analysis Determines the percentage composition of elements (C, H, N), which should be in close agreement with the calculated values for the proposed structure.

Conclusion

A thorough understanding of IUPAC nomenclature is indispensable for scientists working in the field of medicinal chemistry. The systematic naming of complex heterocyclic systems like triazolo[4,3-a]pyrimidin-3-amine ensures clarity, avoids ambiguity, and facilitates the effective dissemination of scientific knowledge. By adhering to the established rules and conventions, researchers can confidently communicate their findings and contribute to the advancement of drug discovery and development.

References

  • IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems.
  • Scribd. Fused Ring Heterocycles Naming Guide.
  • National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems.
  • Hindawi. Synthesis of 7-amino-3-phenyl-[4][5][6]triazolo [4,3-a] pyrimidin-5(1H)-one (5).
  • ResearchGate. Some examples of biologically active[4][5][6]triazolo[4,3-a]pyrimidines.
  • IUPAC. FR-2.2 Heterocyclic Components.
  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • ACD/Labs. R-2.4.1 Fusion nomenclature.
  • TÜBİTAK Academic Journals. Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones.
  • ResearchGate. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine.
  • ResearchGate. Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives.
  • National Center for Biotechnology Information. 1,2,4-Triazolo[4,3-a]pyrimidine.
  • Kyushu University. Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a.
  • ResearchGate. Triazolopyrimidine compounds and its biological activities.
  • GSRS. 3-METHYL-(1,2,4)TRIAZOLO(4,3-A)PYRIMIDINE.
  • ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
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  • National Center for Biotechnology Information. 1,2,4-Triazolo(4,3-c)pyrimidine.

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Spectral data interpretation forTriazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Interpretation of Triazolo[4,3-a]pyrimidin-3-amine

Foreword: Decoding a Privileged Scaffold

The triazolo[4,3-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can bind to multiple, diverse biological targets.[1] This versatility makes its derivatives prime candidates for drug discovery programs, with applications ranging from anticancer to antimicrobial agents.[2] The specific analogue, Triazolo[4,3-a]pyrimidin-3-amine, represents the foundational structure from which many of these potent molecules are derived.

A robust and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. This guide provides an in-depth, practical interpretation of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the parent compound, Triazolo[4,3-a]pyrimidin-3-amine. The interpretations herein are synthesized from foundational spectroscopic principles and comparative analysis with closely related, published analogues, offering a predictive and logical framework for researchers encountering this vital heterocyclic system.

Molecular Structure and Atom Numbering

Understanding the precise arrangement of atoms is paramount before delving into spectral data. The fused heterocyclic system consists of a pyrimidine ring and a 1,2,4-triazole ring. The IUPAC numbering convention, which is critical for assigning NMR signals, is illustrated below.

Caption: IUPAC Numbering for Triazolo[4,3-a]pyrimidin-3-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons. In this molecule, the key signals will arise from the three protons on the pyrimidine ring (H5, H6, H7) and the protons of the amine group (-NH₂).

Predicted Spectral Features & Rationale

The electron-withdrawing nature of the numerous nitrogen atoms will significantly deshield the ring protons, pushing their chemical shifts downfield into the aromatic region.

  • H7 (δ ≈ 8.5 - 8.8 ppm): This proton is adjacent to two nitrogen atoms (N8 and the bridgehead N4), placing it in a highly electron-deficient environment. It is expected to be the most downfield signal. It will appear as a doublet of doublets, coupling to both H6 and H5.

  • H5 (δ ≈ 8.2 - 8.5 ppm): This proton is adjacent to the bridgehead nitrogen (N4) and is also significantly deshielded. It will appear as a doublet of doublets, coupling to H6 and H7.

  • H6 (δ ≈ 7.0 - 7.3 ppm): This proton is the most shielded of the three ring protons. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupling to both H5 and H7.

  • -NH₂ (δ ≈ 5.5 - 6.5 ppm): The amine protons will appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. This signal will be exchangeable with D₂O.

The predicted chemical shifts are extrapolated from data on related structures like 3-amino-6-methyl-[3][4][5]triazolo[4,3-a]pyrimidin-5(1H)-one, where the H7 proton appears at 7.18 ppm.[6] The absence of the electron-donating methyl group and the carbonyl group in our target molecule would logically shift the pyrimidine protons further downfield.

Data Summary Table: ¹H NMR
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H78.5 - 8.8dd³J(H7-H6) ≈ 4-5, ⁴J(H7-H5) ≈ 1-2
H58.2 - 8.5dd³J(H5-H6) ≈ 7-8, ⁴J(H5-H7) ≈ 1-2
H67.0 - 7.3dd (or t)³J(H6-H5) ≈ 7-8, ³J(H6-H7) ≈ 4-5
-NH₂5.5 - 6.5br sN/A
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of Triazolo[4,3-a]pyrimidin-3-amine in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar heterocyclic compounds and to slow the exchange of N-H protons, often allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

  • Validation: To confirm the -NH₂ peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly diminish.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the chemical environment of each carbon atom. The target molecule has six unique carbon atoms in the heterocyclic core.

Predicted Spectral Features & Rationale

As with the protons, the carbon atoms are in an electron-deficient environment. Carbons directly bonded to nitrogen will be significantly deshielded (shifted downfield).

  • C3 (δ ≈ 160 - 165 ppm): This carbon is part of the triazole ring, bonded to two nitrogen atoms and the exocyclic amino group. It is expected to be highly deshielded. In a related aminotriazolopyrimidinone, the equivalent carbon appears at 166.1 ppm.[6]

  • C8a & C5 (δ ≈ 145 - 155 ppm): These pyrimidine carbons are bonded to two nitrogen atoms and are expected to be significantly downfield.

  • C7 (δ ≈ 135 - 140 ppm): This carbon is adjacent to N8 and is expected to be more downfield than C6.

  • C4a (δ ≈ 125 - 130 ppm): This is the bridgehead carbon, bonded to three other carbons and one nitrogen. Its chemical shift will be influenced by the strain of the fused ring system.

  • C6 (δ ≈ 110 - 115 ppm): This carbon is the most shielded of the ring carbons, being beta to three nitrogen atoms.

Data Summary Table: ¹³C NMR
Carbon AssignmentPredicted δ (ppm)
C3160 - 165
C8a150 - 155
C5145 - 150
C7135 - 140
C4a125 - 130
C6110 - 115
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C acquisition (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Sweep Width: 0-180 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. For Triazolo[4,3-a]pyrimidin-3-amine, the key diagnostic peaks will be from the N-H bonds of the amine and the C=N/C=C bonds of the aromatic rings.

Predicted Spectral Features & Rationale

The interpretation relies heavily on data from the structurally similar 1,2,4-triazolo[4,3-a]pyridin-3-amine, which has been thoroughly analyzed.[4][7]

  • N-H Stretching (3300 - 3500 cm⁻¹): The -NH₂ group will exhibit two distinct bands in this region: an asymmetric stretching vibration (~3480 cm⁻¹) and a symmetric stretching vibration (~3400 cm⁻¹).

  • Aromatic C-H Stretching (3000 - 3150 cm⁻¹): Weak to medium sharp bands are expected just above 3000 cm⁻¹ corresponding to the C-H bonds on the pyrimidine ring.

  • N-H Bending (1620 - 1660 cm⁻¹): A strong scissoring vibration from the -NH₂ group is expected in this region.

  • Ring Stretching (C=N, C=C) (1400 - 1620 cm⁻¹): A series of strong, sharp bands will dominate this "fingerprint" region, corresponding to the complex stretching vibrations of the fused aromatic ring system.

Data Summary Table: IR Spectroscopy
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3480Medium
N-H Symmetric Stretch~3400Medium
Aromatic C-H Stretch3000 - 3150Weak
N-H Bend (Scissoring)1620 - 1660Strong
Ring Stretching (C=N, C=C)1400 - 1620Strong
Experimental Protocol: IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition:

    • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

    • Background: Collect a background spectrum of the empty sample compartment.

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

    • Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) vs. wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. We will consider Electrospray Ionization (ESI), a soft ionization technique suitable for this polar molecule.

Predicted Spectral Features & Rationale
  • Molecular Ion Peak [M+H]⁺: The molecular formula is C₅H₅N₅. The monoisotopic mass is 135.0545 g/mol . In positive ion ESI-MS, the base peak or a very prominent peak is expected at m/z 136.0623 , corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The fused triazolopyrimidine ring is relatively stable. However, collision-induced dissociation (CID) will cause fragmentation. A logical pathway, based on fragmentation of related heterocycles, involves the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN) and nitrogen (N₂).[8][9]

Proposed Fragmentation Pathway

Fragmentation_Pathway mol_ion [M+H]⁺ m/z = 136 frag1 Loss of HCN m/z = 109 mol_ion->frag1 - HCN frag2 Loss of N₂ m/z = 81 frag1->frag2 - N₂ frag3 Loss of HCN m/z = 54 frag2->frag3 - HCN

Caption: Proposed ESI-MS/MS Fragmentation Pathway for Triazolo[4,3-a]pyrimidin-3-amine.

  • [M+H]⁺ (m/z 136): The protonated parent molecule.

  • Loss of HCN (m/z 109): A common loss from nitrogen heterocycles. This could occur from the pyrimidine ring.

  • Loss of N₂ (m/z 81): Subsequent loss of molecular nitrogen from the triazole portion of the remaining fragment is a plausible step.

  • Further Fragmentation: The resulting ion at m/z 81 could lose another molecule of HCN to yield a fragment at m/z 54.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or ion trap analyzer.

  • Data Acquisition (Full Scan):

    • Ionization Mode: Positive ion mode.

    • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Scan Range: m/z 50-300.

    • Source Parameters: Optimize capillary voltage (~3-4 kV), drying gas flow, and temperature according to the specific instrument.

  • Data Acquisition (MS/MS Fragmentation):

    • Select the [M+H]⁺ ion (m/z 136) as the precursor ion.

    • Apply collision energy (typically 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Integrated Spectral Analysis: A Cohesive Structural Proof

The power of spectroscopic analysis lies not in any single technique, but in the synergistic confirmation provided by all.

  • Mass Spectrometry establishes the molecular mass at 135 g/mol , consistent with the formula C₅H₅N₅.

  • IR Spectroscopy confirms the presence of the key functional groups: the N-H bonds of the primary amine and the C-H and C=N/C=C bonds of the aromatic core.

  • ¹³C NMR confirms the presence of six distinct carbon environments, with chemical shifts indicative of a highly electron-deficient heterocyclic system.

  • ¹H NMR provides the final, detailed piece of the puzzle. It confirms the presence of three distinct aromatic protons with a coupling pattern (two doublet of doublets, one triplet-like signal) that is only consistent with the 1,2,3-substitution pattern on the pyrimidine ring portion of the fused system. The presence of a D₂O-exchangeable broad singlet confirms the amino group.

Together, these four techniques provide a self-validating and unambiguous confirmation of the structure of Triazolo[4,3-a]pyrimidin-3-amine, enabling researchers to proceed with confidence in their downstream applications.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Molecules, 27(3), 721.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3- a]pyridine-3-amine. (2022). PubMed.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). National Center for Biotechnology Information.
  • Al-Ghorbani, M., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 35, 1-19.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to Determining the Solubility of Triazolo[4,3-a]pyrimidin-3-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like Triazolo[4,3-a]pyrimidin-3-amine, which belongs to a class of heterocyclic compounds with significant biological activities, understanding its solubility is paramount.[1] The therapeutic efficacy of a drug candidate is often intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility in aqueous and lipid environments. Furthermore, solubility data is crucial for:

  • Formulation Development: Designing appropriate dosage forms (e.g., oral, injectable).

  • Purification: Selecting suitable solvents for crystallization and chromatographic separation.[2][3]

  • In vitro and in vivo screening: Ensuring accurate compound concentration in biological assays.

  • Process Chemistry: Developing scalable synthesis and work-up procedures.[4][5]

This guide will provide the foundational knowledge and a practical framework for determining the solubility of Triazolo[4,3-a]pyrimidin-3-amine.

Physicochemical Properties and Predicted Solubility Profile

The chemical structure of Triazolo[4,3-a]pyrimidin-3-amine (Molecular Formula: C₅H₅N₅, Molecular Weight: 135.13 g/mol ) provides significant insights into its potential solubility.[6]

  • Polarity and Hydrogen Bonding: The molecule contains five nitrogen atoms and an amine group (-NH₂), which are capable of acting as both hydrogen bond donors and acceptors.[7] This high density of heteroatoms imparts a significant degree of polarity to the molecule. The general principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar solvents.[8]

  • Aromatic System: The fused aromatic ring system contributes to the molecule's rigidity and potential for π-π stacking interactions. This can influence its solubility in aromatic solvents.

  • Amine Group: The presence of a basic amine group suggests that the solubility of Triazolo[4,3-a]pyrimidin-3-amine will be pH-dependent. In acidic solutions, the amine group can be protonated to form a more soluble salt.

Based on these structural features, we can predict the following solubility trends:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate to Low Solubility: In polar protic solvents like water, methanol, and ethanol. While these solvents can engage in hydrogen bonding, the energetic cost of disrupting the solvent-solvent interactions and the crystal lattice of the solid compound may limit solubility.

  • Low to Insoluble: In nonpolar solvents such as hexane, toluene, and dichloromethane, due to the significant mismatch in polarity.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for the qualitative and semi-quantitative determination of the solubility of Triazolo[4,3-a]pyrimidin-3-amine.

Materials and Equipment
  • Triazolo[4,3-a]pyrimidin-3-amine (solid)

  • A range of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

  • Small vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh Compound B Add Solvent A->B Known mass C Vortex/Shake B->C Known volume D Incubate C->D e.g., 24h at 25°C E Visual Inspection D->E Observe F Filter (if needed) E->F If solid remains G Gravimetric Analysis F->G Determine dissolved mass

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-part protocol for the synthesis of Triazolo[4,3-a]pyrimidin-3-amine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough from the preparation of the key precursor, 2-hydrazinylpyrimidine, to its subsequent cyclization into the final product. The protocol emphasizes mechanistic understanding, safety, and validation at each stage.

Introduction: The Significance of the Triazolopyrimidine Core

The fusion of a 1,2,4-triazole ring with a pyrimidine ring gives rise to triazolopyrimidines, a class of bicyclic heterocycles with remarkable therapeutic potential. These compounds are isoelectronic with purines, allowing them to act as effective biomimetics and interact with a variety of biological targets.[3] Derivatives have been investigated for anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4]

Specifically, the[1][3][4]triazolo[4,3-a]pyrimidine isomer provides a versatile scaffold for further functionalization. The introduction of a 3-amino group, yielding Triazolo[4,3-a]pyrimidin-3-amine, offers a key synthetic handle for library development and structure-activity relationship (SAR) studies. This protocol details a robust and reproducible method for its preparation in a laboratory setting.

Overall Synthetic Strategy

The synthesis is achieved via a two-step sequence starting from the commercially available 2-chloropyrimidine.

  • Step 1: Nucleophilic Aromatic Substitution. Preparation of the key intermediate, 2-hydrazinylpyrimidine, by reacting 2-chloropyrimidine with hydrazine hydrate.

  • Step 2: Cyclocondensation. Ring closure of 2-hydrazinylpyrimidine using cyanogen bromide to construct the fused triazole ring and install the C3-amino group.

PART I: Synthesis of 2-Hydrazinylpyrimidine (Intermediate)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyrimidine ring.

Experimental Protocol: Part I

Materials & Reagents:

  • 2-Chloropyrimidine (C₄H₃ClN₂, MW: 114.53 g/mol )

  • Hydrazine hydrate (N₂H₄·H₂O, MW: 50.06 g/mol , ~64% hydrazine)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydrazine hydrate (60 mL, ~10 volumes relative to the starting material).

  • Reagent Addition: To the stirring hydrazine hydrate, add 2-chloropyrimidine (6.0 g, 52.4 mmol, 1.0 eq).

  • Heating: Heat the reaction mixture to 100 °C and maintain at this temperature under reflux for 12-16 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) using a mobile phase of 8:2 Ethyl Acetate:Methanol.

    • Causality Note: A large excess of hydrazine hydrate is employed to serve as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of dimeric byproducts. Heating is necessary to overcome the activation energy for the SNAr reaction.

  • Work-up: After the reaction is complete (as indicated by the consumption of 2-chloropyrimidine), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with deionized water (100 mL) and transfer it to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-hydrazinylpyrimidine as an oil or low-melting solid. The product is often used in the next step without further purification.

PART II: Synthesis of Triazolo[4,3-a]pyrimidin-3-amine (Final Product)

This step is a classic cyclocondensation reaction. The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization of the pyrimidine-ring nitrogen onto the newly formed nitrile, leading to the fused triazole ring system.[5]

Critical Safety Information

DANGER: Extreme Toxicity Hazard

Cyanogen Bromide (CNBr) is a highly toxic, volatile, and corrosive chemical. It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations involving cyanogen bromide MUST be performed in a certified chemical fume hood with proper personal protective equipment (PPE), including chemical-resistant gloves (nitrile is not sufficient; use butyl rubber or laminate film gloves), a lab coat, and chemical splash goggles.

Hydrazine is a suspected carcinogen and is highly corrosive. Avoid inhalation and skin contact.

Have an appropriate quenching solution ready (e.g., a mixture of sodium hypochlorite and sodium hydroxide) to neutralize any residual cyanogen bromide on equipment or in waste.

Experimental Protocol: Part II

Materials & Reagents:

  • 2-Hydrazinylpyrimidine (C₄H₆N₄, MW: 110.12 g/mol )

  • Cyanogen Bromide (CNBr, MW: 105.92 g/mol )

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, dissolve 2-hydrazinylpyrimidine (5.0 g, 45.4 mmol, 1.0 eq) in methanol (100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: In a separate flask, carefully prepare a solution of cyanogen bromide (5.28 g, 49.9 mmol, 1.1 eq) in methanol (30 mL). Add this solution dropwise to the cold, stirring solution of 2-hydrazinylpyrimidine over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The initial reaction between the hydrazine and cyanogen bromide is exothermic. A controlled, dropwise addition at low temperature is crucial to prevent side reactions and ensure safety.

  • Base Addition: After the cyanogen bromide addition is complete, add a solution of sodium bicarbonate (4.2 g, 49.9 mmol, 1.1 eq) in water (20 mL) portion-wise. The mixture will effervesce as it neutralizes the hydrobromic acid (HBr) formed during the reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 18-24 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, a precipitate of the product should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold methanol.

  • Drying: Dry the solid product under vacuum to yield Triazolo[4,3-a]pyrimidin-3-amine as a white to off-white powder. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol if necessary.

Quantitative Data Summary
Step Reagent MW ( g/mol ) Mass/Volume Moles (mmol) Equivalents
Part I 2-Chloropyrimidine114.536.0 g52.41.0
Hydrazine Hydrate50.0660 mL~1200~23
Part II 2-Hydrazinylpyrimidine110.125.0 g45.41.0
Cyanogen Bromide105.925.28 g49.91.1
Sodium Bicarbonate84.014.2 g49.91.1
Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Cyclocondensation Chloropyrimidine 2-Chloropyrimidine Hydrazinylpyrimidine 2-Hydrazinylpyrimidine Chloropyrimidine->Hydrazinylpyrimidine  100 °C   FinalProduct Triazolo[4,3-a]pyrimidin-3-amine Hydrazinylpyrimidine->FinalProduct  MeOH, NaHCO₃  0 °C to RT   Hydrazine Hydrazine Hydrate CNBr Cyanogen Bromide (DANGER: TOXIC)

Sources

Application Notes & Protocols for the Triazolo[4,3-a]pyrimidin-3-amine Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Introduction: The Strategic Value of the Triazolo[4,3-a]pyrimidine Scaffold

The protein kinase family, comprising over 500 enzymes in the human genome, represents one of the most critical target classes in modern drug discovery, particularly in oncology. These enzymes regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for compounds with improved potency, selectivity, and pharmacokinetic properties is perpetual.

The[1][2][3]triazolo[4,3-a]pyrimidine ring system has emerged as a "privileged scaffold" in this pursuit. As a purine bioisostere, it is exceptionally well-suited to target the ATP-binding site of kinases.[1][4][5] Its rigid, planar structure, combined with a specific arrangement of hydrogen bond donors and acceptors, allows it to mimic the adenine moiety of ATP, effectively anchoring compounds to the crucial "hinge region" of the kinase active site. The 3-amino substituent, in particular, often serves as a key interaction point and a versatile handle for chemical modification to achieve desired potency and selectivity.

This guide provides an in-depth look at the triazolo[4,3-a]pyrimidin-3-amine scaffold, offering a molecular overview, structure-activity relationship (SAR) insights, and detailed protocols for its application in kinase inhibitor screening and validation.

Molecular Overview & Mechanism of Action

The power of the triazolo[4,3-a]pyrimidine scaffold lies in its inherent ability to form specific, stabilizing interactions within the kinase ATP pocket. The nitrogen atoms at positions 1 and 4 are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a pattern conserved across most kinase families.

The 3-amino group provides an additional hydrogen bond donor and, more importantly, a key vector for synthetic elaboration. Modifications at this position, or on the pyrimidine ring, allow chemists to extend substituents into solvent-exposed regions or specific hydrophobic pockets, thereby tuning the compound's affinity and selectivity for a given kinase target.[6]

cluster_0 Kinase Hinge Region cluster_1 ATP Binding Pocket hinge_backbone Hinge Backbone (e.g., Leu83 in CDK2) scaffold Triazolo[4,3-a]pyrimidin-3-amine Scaffold scaffold->hinge_backbone Key H-Bonds (mimics ATP) atp_adenine Adenine region atp_ribose Ribose pocket atp_phosphate Phosphate binding area caption Fig 1. Scaffold interaction with the kinase hinge.

Caption: Fig 1. Scaffold interaction with the kinase hinge.

Key Kinase Targets and Structure-Activity Relationship (SAR)

The versatility of the triazolopyrimidine scaffold has led to the development of inhibitors against a wide range of kinases. By strategically modifying the core, researchers can steer the compound's selectivity profile. For example, derivatives of the related triazolopyrimidine scaffold have shown potent activity against critical cancer targets like Aurora kinases, which are key regulators of mitosis, and receptor tyrosine kinases such as c-Met and VEGFR-2, which are involved in cell growth and angiogenesis.[6][7][8]

Scaffold Isomer Substituent (R-group) Target Kinase Potency (IC50) Key SAR Insight Reference
[1][2][3]triazolo[4,3-a]pyrazine3-chloro-4-fluorophenyl at C8c-Met26.0 nMThe halogenated phenyl group at the C8 position provides critical hydrophobic interactions, significantly boosting potency.[6]
[1][2][3]triazolo[4,3-a]pyrazine3-chloro-4-fluorophenyl at C8VEGFR-22.6 µMDemonstrates that selectivity can be engineered; the compound is over 100-fold more selective for c-Met over VEGFR-2.[6]
[1][2][3]triazolo[4,5-d]pyrimidineCyclopropylmethoxy at C5GCN218.6 nMSmall, rigid aliphatic groups at this position are well-tolerated and can enhance binding affinity.[9]
[1][2][3]triazolo[1,5-c]pyrimidine3,4,5-trimethoxyphenylamino at C5Syk~50 nM (example)The substituted aniline provides additional H-bonds and hydrophobic contacts, crucial for potent Syk inhibition.[10]
Pyrazolo[4,3-d]pyrimidineN-substituted piperazineAurora A / CDK2Varies (nM range)The piperazine linker allows for probing of the solvent-exposed region, influencing both potency and physical properties.[11]

Application Note 1: In Vitro Kinase Inhibition Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel triazolo[4,3-a]pyrimidin-3-amine derivative against a target kinase using a non-radiometric, ADP-quantification assay format (e.g., ADP-Glo™).

Scientific Rationale: Kinase activity is directly proportional to the amount of ADP produced from ATP hydrolysis. The ADP-Glo™ assay is a robust, high-throughput method that quantifies ADP production in two steps. First, the kinase reaction is stopped, and remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[12] Inhibition is measured as a decrease in this signal.

A 1. Compound Plating (11-point, 3-fold serial dilution) B 2. Add Kinase Enzyme (Pre-incubate with compound) A->B Controls: - No Inhibitor (100% activity) - No Enzyme (0% activity) C 3. Initiate Reaction (Add ATP + Substrate mixture) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Normalize data, fit curve, calculate IC50) G->H caption Fig 2. Workflow for IC50 determination. cluster_pathway Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (e.g., Aurora A) Upstream->Kinase Activates Substrate Downstream Substrate (e.g., Histone H3) Kinase->Substrate Phosphorylates (p-Substrate) Phenotype Cellular Response (e.g., Mitosis) Substrate->Phenotype Leads to Inhibitor Triazolopyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Site caption Fig 3. Inhibition of a kinase signaling pathway.

Caption: Fig 3. Inhibition of a kinase signaling pathway.

Protocol: Western Blot for Phospho-Substrate Levels This protocol uses inhibition of Aurora Kinase and phosphorylation of its substrate, Histone H3 at Serine 10 (pH3-S10), as an example. [13]It should be adapted for the specific target pathway.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the inhibitor in cell culture media. Include a DMSO vehicle control.

    • Treat the cells with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). The treatment time should be sufficient to observe changes in the phosphorylation state of the target but short enough to avoid secondary effects from cell death.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load 15-20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a digital imager or film.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total substrate (e.g., anti-Histone H3) and/or a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-substrate signal relative to the total substrate or loading control.

References

  • Giammarioli, A. M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Various Authors. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Klaeger, S., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • Felicetti, T., et al. (2022). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Bentham Science Publishers.
  • Various Authors. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate.
  • Various Authors. (n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate.
  • Felicetti, T., et al. (2021). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Bentham Science Publisher.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Various Authors. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Singh, M., et al. (2016). Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. PubMed.
  • Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. PubMed.
  • Darweesh, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.
  • Donnelly, A., et al. (2017). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC.
  • Various Authors. (n.d.). Structures of some anticancer 1,2,4-triazolo[4,3-a]pyrimidines and the target compound 7. ResearchGate.
  • Diaz, R. J., et al. (2009). Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system.
  • Wang, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of newt[1][2][3]riazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed.
  • Gucky, T., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed.
  • Hsieh, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • de Oliveira, C. S., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
  • Fancelli, D., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed.
  • Li, D. D., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC.
  • Thomas, M. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
  • Sławiński, J., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives. NIH.
  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • El-Sayed, N. N. E., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI.

Sources

Application Notes & Protocols: Strategic Functionalization of the Triazolo[4,3-a]pyrimidin-3-amine Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyrimidine Scaffold as a Privileged Core

The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[4] Its structure, being isosteric to purine, allows it to interact with a wide array of biological targets, often mimicking endogenous ligands.[5] Consequently, derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[3][6][7][8][9] The 3-amino substituted variant, in particular, serves as a versatile synthetic handle, providing a crucial vector for diversification and the exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the key strategies for the chemical modification of the triazolo[4,3-a]pyrimidin-3-amine core. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic rationale that guide the choice of functionalization pathways. The protocols described herein are designed to be robust and reproducible, forming a foundational toolkit for researchers aiming to leverage this potent scaffold in their drug development programs.

Synthesis of the Core Scaffold

Before functionalization, a reliable synthesis of the starting material, triazolo[4,3-a]pyrimidin-3-amine or a substituted analogue, is required. A prevalent and effective method involves the condensation of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic partner, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl derivative.[1][2] This approach builds the pyrimidine ring onto the pre-formed triazole.

Figure 1: General workflow for the synthesis of the core triazolo[4,3-a]pyrimidine scaffold.

Key Functionalization Strategies at the 3-Amino Position

The exocyclic amino group at the C3 position is the most common and versatile point for chemical modification. Its nucleophilicity allows for a wide range of transformations, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

N-Acylation and N-Sulfonylation: Modulating Polarity and H-Bonding

Rationale: The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry. These groups act as critical hydrogen bond donors and acceptors, influencing target binding and improving pharmacokinetic profiles. Acylation and sulfonylation can modulate lipophilicity and metabolic stability.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: Dissolve 1.0 equivalent of the triazolo[4,3-a]pyrimidin-3-amine starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

  • Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)). Stir the mixture at room temperature for 10 minutes.

  • Acylating Agent Addition: Slowly add 1.1 to 1.2 equivalents of the desired acylating agent (e.g., an acid chloride or anhydride) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][10] The appearance of a carbonyl stretch (typically 1650-1700 cm⁻¹) in the IR spectrum is a key indicator of successful acylation.[10]

N-Arylation: Expanding Structural Complexity via Cross-Coupling

Rationale: The introduction of aryl or heteroaryl substituents via C-N cross-coupling reactions is a powerful strategy to explore new binding pockets and modulate electronic properties. The Buchwald-Hartwig amination is a highly effective method for this transformation.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried Schlenk tube, add the triazolo[4,3-a]pyrimidin-3-amine (1.0 eq.), the aryl halide (Ar-X, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add an anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the N-arylated product.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII L_n(Ar)Pd(II)-X OA->PdII LA Ligand Association PdII->LA R-NH₂ (Base) Complex L_n(Ar)Pd(II)(Amine)-X LA->Complex RE Reductive Elimination Complex->RE Base_out Base-HX RE->Pd0 HX Product Ar-NH-R RE->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Reductive Amination: Accessing N-Alkyl Derivatives

Rationale: For generating N-alkylated derivatives, a two-step, one-pot reductive amination provides a reliable alternative to direct alkylation, which can suffer from over-alkylation. This method first forms a Schiff base (imine) with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.[11]

Protocol 3: One-Pot Reductive Amination

  • Schiff Base Formation: Dissolve the triazolo[4,3-a]pyrimidin-3-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Dichloroethane (DCE)). Add a catalytic amount of acetic acid (2-3 drops).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours. The formation of the imine intermediate can be monitored by TLC or the disappearance of the starting amine.

  • Reduction: Cool the mixture to 0 °C. Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Final Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours until the imine is fully consumed.

  • Work-up and Purification: Quench the reaction carefully with water. If using an acidic workup, adjust the pH to be basic (pH 8-9) with NaHCO₃. Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Functionalization of the Pyrimidine Ring

While the 3-amino group is a primary site for diversification, modifications to the pyrimidine ring itself can also significantly impact biological activity. Electrophilic halogenation is a key gateway reaction, installing a versatile handle for subsequent cross-coupling reactions.

Protocol 4: Electrophilic Bromination at C5 or C7

Rationale: The electron-donating character of the fused triazole ring and the amino group activates the pyrimidine ring towards electrophilic substitution. Bromination with N-Bromosuccinimide (NBS) provides a regioselective method to install a bromine atom, which can then be used in Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.

  • Setup: Dissolve the triazolo[4,3-a]pyrimidin-3-amine derivative (1.0 eq.) in a suitable solvent such as DMF or Acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 1-6 hours. The reaction is often rapid. Monitor the consumption of the starting material by TLC.

  • Work-up: Pour the reaction mixture into ice water. A precipitate of the brominated product will often form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract with an organic solvent. The crude product can be further purified by recrystallization or column chromatography.

Summary of Functionalization Strategies and Expected Outcomes

The table below summarizes the key transformations discussed, providing a quick reference for researchers planning their synthetic routes.

Functionalization Type Reagents Key Functional Group Purpose in Drug Design
N-Acylation Acid Chlorides, AnhydridesAmide (-NHCOR)Introduce H-bond acceptors, modulate solubility.
N-Sulfonylation Sulfonyl ChloridesSulfonamide (-NHSO₂R)Introduce H-bond donors/acceptors, improve metabolic stability.
N-Arylation Aryl Halides, Pd-Catalyst, Ligand, BaseDiaryl/Aryl-heteroaryl AmineExplore new binding pockets, SAR expansion.[12]
Reductive Amination Aldehydes/Ketones, NaBH₄/NaBH(OAc)₃Secondary Amine (-NH-Alkyl)Increase basicity, introduce flexible side chains.
Urea/Thiourea Formation Isocyanates/IsothiocyanatesUrea/ThioureaStrong H-bond donors/acceptors for target interaction.[11]
Ring Bromination N-Bromosuccinimide (NBS)Bromo-substituted CoreCreate a handle for further cross-coupling reactions.

Conclusion

The triazolo[4,3-a]pyrimidin-3-amine core is a synthetically tractable and highly valuable scaffold for the development of novel therapeutics. The exocyclic amine at the C3 position offers a rich platform for a variety of chemical modifications, from simple acylations to complex cross-coupling reactions. Furthermore, functionalization of the pyrimidine ring itself opens up additional avenues for structural diversification. By strategically applying the protocols and understanding the rationale outlined in this guide, researchers can efficiently generate diverse libraries of compounds, accelerating the journey from hit identification to lead optimization.

References

  • Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. (2025). Chemistry Central Journal.
  • Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (2024). Chemistry of Heterocyclic Compounds.
  • Synthesis of 7-amino-3-phenyl-[1][2][3]triazolo [4,3-a] pyrimidin-5(1H)-one (5). (n.d.). ResearchGate.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules.
  • Triazolopyrimidinium Salts: Discovery of a New Class of Agents for Cancer Therapy. (2021). Future Medicinal Chemistry.
  • Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives. (n.d.). ResearchGate.
  • Synthesis of new functionalized 3-substituted[1][2][3]triazolo [4,3-a]pyrimidine derivatives: potential antihypertensive agents. (2011). Acta Poloniae Pharmaceutica.
  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). Journal of Medicinal Chemistry.
  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2024). Journal of Fluorescence.
  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2020). Molbank.
  • Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. (2020). ResearchGate.
  • Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (2024). ResearchGate.
  • 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. (2025). ResearchGate.
  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. (2023). Molecules.

Sources

Application Note: A Robust and Scalable Protocol for the N-Arylation of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists and Process Development Scientists

Abstract

The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents. The functionalization of this scaffold is critical for modulating biological activity, and N-arylation of the exocyclic amine at the 3-position represents a key transformation for generating diverse compound libraries in drug discovery. This document provides a comprehensive guide to the N-arylation of triazolo[4,3-a]pyrimidin-3-amine, focusing on modern palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic rationale behind reagent selection, present a detailed and validated experimental protocol, and offer insights for reaction optimization and troubleshooting.

Introduction: The Strategic Importance of N-Arylated Triazolopyrimidines

The fusion of 1,2,4-triazole and pyrimidine rings gives rise to the[1][2][3]triazolo[4,3-a]pyrimidine system, a heterocycle of significant interest in medicinal chemistry due to its isosteric relationship with purines.[4] This structural similarity allows these compounds to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and antiparasitic properties.[5]

The direct attachment of an aryl or heteroaryl moiety to the exocyclic nitrogen atom (N-arylation) is a powerful strategy in lead optimization. This modification allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents that can modulate potency, selectivity, pharmacokinetic properties, and metabolic stability. The development of efficient and general methods for this C-N bond formation is therefore of paramount importance.[6][7]

Historically, reactions like the Ullmann condensation were used for such transformations but often required harsh conditions, including high temperatures and stoichiometric amounts of copper, limiting their functional group tolerance.[8] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl amines, offering milder conditions and a vastly expanded substrate scope.[9][10]

Mechanistic Considerations: Palladium vs. Copper Catalysis

The successful N-arylation of an electron-rich heterocyclic amine like triazolo[4,3-a]pyrimidin-3-amine hinges on the selection of an appropriate catalytic system. Both palladium and copper-based methodologies are viable, each with a distinct mechanistic profile and set of operational considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is often the method of choice due to its high efficiency and broad functional group tolerance.[9][11] The reaction proceeds through a well-established catalytic cycle.

Core Principles:

  • Catalyst Precursor: A source of Palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂, is used.

  • Ligand: The choice of phosphine ligand is the most critical parameter. For challenging substrates like heterocyclic amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle. They also accelerate the rate-limiting reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aminotriazolopyrimidine, generating the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

Pd0 Pd(0)L OxAdd [Ar-Pd(II)-X]L Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd AmideComplex [Ar-Pd(II)-NHR]L OxAdd->AmideComplex Amine R-NH₂ (Triazolopyrimidine) Amine->AmideComplex Coordination & Deprotonation Base Base Base->AmideComplex AmideComplex->Pd0 Product Arylated Amine (Ar-NHR) AmideComplex->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

Modern Ullmann-type reactions utilize catalytic amounts of a copper(I) source (e.g., CuI) and are significantly improved by the addition of a ligand.[1][8] This approach can be advantageous for specific substrates and is often more cost-effective.

Core Principles:

  • Catalyst: Copper(I) iodide (CuI) is the most common precursor.

  • Ligand: Chelating ligands such as 1,10-phenanthroline, 1,2-diamines, or N,N-dimethylglycine are crucial for solubilizing the copper salt and accelerating the reaction, allowing for lower temperatures compared to classic Ullmann conditions.[1][13]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required.

The proposed mechanism often involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst.[7][14]

General Experimental Procedure: N-Arylation of Triazolo[4,3-a]pyrimidin-3-amine

The following protocol details a robust palladium-catalyzed approach. It is designed to be a reliable starting point for a variety of aryl halides.

Caption: General scheme for N-arylation.

Materials and Equipment
  • Substrates: Triazolo[4,3-a]pyrimidin-3-amine, Aryl halide (bromide or chloride recommended)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert atmosphere manifold (Argon or Nitrogen), heating mantle or oil bath, TLC plates, standard glassware for workup and purification, rotary evaporator, column chromatography system.

Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere to prevent oxidation of the catalyst and ligand.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add triazolo[4,3-a]pyrimidin-3-amine (1.0 equiv), the aryl halide (1.1 - 1.2 equiv), XPhos (0.02 - 0.05 equiv, 2-5 mol%), and sodium tert-butoxide (1.4 - 2.0 equiv).

    • Expertise Note: The base is added last among the solids to minimize premature reaction or degradation of other components. Using a slight excess of the aryl halide can help drive the reaction to completion.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the Pd₂(dba)₃ (0.01 - 0.025 equiv, 1-2.5 mol%).

    • Expertise Note: The Pd:Ligand ratio is typically 1:2. Pre-formed palladium(II) precatalysts can also be used for greater air stability and reproducibility.[12]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (concentration typically 0.1 - 0.5 M with respect to the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Optimization

The conditions provided are a robust starting point. However, optimization may be required for specific substrates.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11018>85%
24-ChlorobenzonitrilePd₂(dba)₃ (2.5)RuPhos (5)LHMDSDioxane12024>80%
33-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11016>90%
42-BromopyridinePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄Dioxane12024>75%
54-IodophenolCuI (10)DMEDA (20)K₂CO₃DMF12024>70%

Yields are representative and based on analogous transformations in the literature. Actual results may vary.[15][16][17]

Troubleshooting and Optimization Insights
  • Low Conversion: If the starting material is recovered, consider increasing the temperature, reaction time, or catalyst/ligand loading. Switching to a more active ligand (e.g., from XPhos to RuPhos for aryl chlorides) or a stronger base (e.g., K₃PO₄ to NaOtBu) can be effective.[10]

  • Byproduct Formation (e.g., Hydrodehalogenation): This suggests catalyst deactivation or side reactions. Ensure strictly anhydrous and anaerobic conditions. Lowering the temperature or using a different solvent may help.

  • Alternative: Copper Catalysis: For substrates incompatible with strong bases or phosphine ligands, a CuI-catalyzed system (as in Entry 5) can be a valuable alternative.[12] This is particularly useful for aryl iodides.

Conclusion

The N-arylation of triazolo[4,3-a]pyrimidin-3-amine is a cornerstone transformation for generating novel chemical entities for drug discovery. The palladium-catalyzed Buchwald-Hartwig amination protocol detailed herein offers a reliable, high-yielding, and broadly applicable method for this purpose. By understanding the mechanistic principles behind the choice of catalyst, ligand, and base, researchers can effectively troubleshoot and adapt this procedure for a wide array of aryl and heteroaryl halides, accelerating the synthesis of targeted compound libraries.

References

  • Klapers, M. H., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). A General and Inexpensive Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(14), 4508–4518. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
  • Mastalir, M., & Kirchner, K. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, S. M., & Abu-Hashem, A. A. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3894. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. [Link]
  • Mastalir, M., Glanzer, S., & Kirchner, K. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Barreca, M. L., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 123. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Dar'in, D. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a]. [Link]
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  • ResearchGate. (n.d.).
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Application Note: The Triazolo[4,3-a]pyrimidine Scaffold as a Privileged Structure in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a cornerstone heterocyclic scaffold in contemporary agrochemical research.[3][4] Its rigid structure and versatile substitution points have established it as a "privileged structure," capable of interacting with multiple biological targets. This has led to the development of potent herbicides and fungicides.[5] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and bioactivity screening protocols for novel agrochemicals derived from the key intermediate, triazolo[4,3-a]pyrimidin-3-amine. It is intended for researchers and development scientists aiming to leverage this scaffold for the discovery of next-generation crop protection agents.

The Triazolo[4,3-a]pyrimidine Core: Synthesis and Derivatization

The strategic advantage of the triazolo[4,3-a]pyrimidine scaffold lies in its synthetic accessibility and the chemical reactivity of its substituents. The 3-amino group, in particular, serves as a crucial synthetic handle, allowing for the introduction of diverse functionalities to modulate biological activity, selectivity, and physicochemical properties.

A common and efficient route to this core structure involves a multi-component reaction, which offers advantages in terms of atom economy and operational simplicity.[6][7]

Protocol 1.1: One-Pot, Three-Component Synthesis of a Triazolo[4,3-a]pyrimidine Intermediate

This protocol describes a generalized one-pot synthesis. The causality behind this choice is its efficiency, minimizing intermediate isolation steps and solvent waste, which is critical in a high-throughput discovery environment.

Materials:

  • 3-Amino-1,2,4-triazole

  • An appropriate aromatic or aliphatic aldehyde

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol (as solvent)

  • Catalyst (e.g., 10 mol% p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst)

  • Standard reflux and workup glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq), the selected aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and the catalyst (0.1 eq) in absolute ethanol.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reflux condition provides the necessary activation energy for the sequential condensation and cyclization reactions.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate often forms.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system to yield the desired triazolo[4,3-a]pyrimidine derivative.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A 3-Amino-1,2,4-triazole Mix One-Pot Reaction Vessel (Ethanol, Catalyst) A->Mix B Aldehyde (R-CHO) B->Mix C β-Ketoester C->Mix Reflux Reflux (12-24h) Mix->Reflux Workup Cooling, Filtration, Recrystallization Reflux->Workup Product Triazolo[4,3-a]pyrimidine Core Workup->Product Analysis Structural Analysis (NMR, HRMS) Product->Analysis G Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Further Steps Protein Protein Synthesis & Plant Growth AminoAcids->Protein Herbicide Triazolopyrimidine Herbicide Herbicide->ALS Inhibition

Caption: Mechanism of action for triazolopyrimidine ALS-inhibiting herbicides.

Data Summary: Commercial and Developmental Triazolopyrimidine Herbicides

The following table summarizes key herbicides developed from this scaffold, demonstrating its commercial viability.

Active Ingredient Developer Primary Target Weeds Typical Use Rate (g ai/ha)
Flumetsulam [2]Dow AgroSciencesBroadleaf weeds in soybeans and corn70 - 140
Pyroxsulam [1]Dow AgroSciencesBroad-spectrum grass and broadleaf weeds in cereals15 - 30
Penoxsulam [8]Dow AgroSciencesGrass, sedge, and broadleaf weeds in rice20 - 40
Florasulam [1]Dow AgroSciencesBroadleaf weeds in wheat and grasslands2.5 - 7.5
Diclosulam [8]Dow AgroSciencesBroadleaf weeds in peanuts and soybeans17.5 - 35

Application in Fungicide Discovery

While best known for herbicides, the triazolopyrimidine scaffold also exhibits potent fungicidal activity through different mechanisms of action. This versatility underscores its value in discovery programs.

  • Quinone outside Inhibitors (QoIs): The commercial fungicide Ametoctradin, a triazolopyrimidine derivative, functions by inhibiting the mitochondrial respiratory chain at Complex III (the bc1 complex), disrupting fungal energy production. [4]* Broad-Spectrum Activity: Research has demonstrated that novel acetohydrazone-containing triazolopyrimidine derivatives show significant in vitro activity against key plant pathogens like Rhizoctonia solani and Botrytis cinerea. [9][10]

Data Summary: Exemplary Triazolopyrimidine Fungicidal Derivatives

This table highlights the potential of the scaffold against important fungal pathogens, based on published research.

Compound Class Target Pathogen In Vitro Activity (EC₅₀ in µg/mL) Reference
Acetohydrazone Derivative (2-17)Rhizoctonia solani5.34[9]
Acetohydrazone Derivative (2-17)Botrytis cinerea4.56[9]
Thioether Derivative (5o)Cucumber Botrytis cinerea>80% inhibition at 50 µg/mL[11]
Thioether Derivative (5r)Strawberry Botrytis cinerea>79% inhibition at 50 µg/mL[11]

Protocols for Bioactivity Screening

A robust and staged screening cascade is essential for identifying promising lead compounds. The following protocols provide a framework for evaluating novel triazolo[4,3-a]pyrimidine derivatives. The choice to start with in vitro assays allows for high-throughput screening and mechanistic understanding before moving to more complex and resource-intensive whole-organism assays.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Optimization Phase Synthesis Synthesis of Derivative Library Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (In Vitro Assays) Purification->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response PrimaryScreen->HitConfirm SecondaryScreen Secondary Screening (Whole Organism) HitConfirm->SecondaryScreen LeadOpt Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt Candidate Candidate Selection LeadOpt->Candidate

Caption: A streamlined workflow for agrochemical discovery using the triazolopyrimidine scaffold.

Protocol 4.1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This assay provides a rapid assessment of a compound's intrinsic ability to inhibit fungal growth. [9] Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Stock solutions of test compounds in DMSO

  • Mycelial plugs (5 mm diameter) from an actively growing culture of the target fungus (e.g., Botrytis cinerea)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to 45-50°C. This temperature is low enough to prevent degradation of heat-labile compounds but warm enough to keep the agar molten.

  • Add the appropriate volume of the test compound stock solution to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL for primary screening). A DMSO-only plate serves as the negative control.

  • Pour the amended agar into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus, with the mycelium facing the agar.

  • Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately 70-80% of the plate diameter.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment. For promising compounds, a dose-response curve is generated to determine the EC₅₀ value.

Protocol 4.2: Whole-Plant Greenhouse Bioassay for Herbicidal Efficacy

This assay evaluates the compound's performance on target weed species under controlled conditions, assessing both soil (pre-emergence) and foliar (post-emergence) activity.

Materials:

  • Pots filled with a standardized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber calibrated to deliver a precise volume

  • Test compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

Procedure:

  • Pre-emergence Application: a. Sow seeds of the target weed species into pots at a specified depth. b. Within 24 hours of sowing, apply the formulated test compound evenly to the soil surface using the spray chamber. c. Water the pots and move them to the greenhouse.

  • Post-emergence Application: a. Sow seeds and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves). This ensures uniform plant material for testing. b. Apply the formulated test compound to the foliage of the plants using the spray chamber. c. Return the pots to the greenhouse, avoiding overhead watering for the first 24 hours to allow for compound absorption.

  • Evaluation: a. After 14-21 days, visually assess the plants for phytotoxicity using a rating scale from 0% (no effect) to 100% (complete plant death) compared to an untreated control. b. For quantitative assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent growth inhibition relative to the control. Dose-response studies are conducted to determine the GR₅₀ (the dose required to cause 50% growth reduction).

Conclusion

The triazolo[4,3-a]pyrimidine scaffold, and its key amine derivatives, represent a highly validated and commercially successful platform for the discovery of novel agrochemicals. Its synthetic tractability combined with its ability to potently inhibit distinct and vital biological targets in both weeds and fungi ensures its continued relevance. The protocols and data presented herein provide a foundational guide for research teams to effectively explore the chemical space around this remarkable heterocyclic system and develop innovative solutions for global crop protection challenges.

References

  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides - ResearchGate.
  • The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides - NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed.
  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed.
  • Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides - PubMed.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
  • Understanding How Turfgrass Herbicides Work - UT Hort.
  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - ResearchGate.
  • Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PubMed.
  • Penoxsulam—Structure–activity relationships of triazolopyrimidine sulfonamides | Request PDF - ResearchGate.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3- c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PubMed.
  • Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Three Component One-Pot Synthesis and Antiproliferative Activity of NewT[1][2][3]riazolo[4,3-a]pyrimidines - NIH.
  • (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate.
  • Synthesis, Crystal Structure and Herbicidal Activity of a Series ofT[1][2][3]riazolo[1,5-a]pyrimidine-2-sulfonamide Compounds | Semantic Scholar.
  • Triazolopyrimidine compounds and its biological activities. - ResearchGate.

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Protocol for the Creation of a Diverse Triazolopyrimidine Derivative Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of a diverse library of triazolopyrimidine derivatives. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and anti-neurodegenerative properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices. By following this protocol, researchers can efficiently generate a library of novel compounds for high-throughput screening and lead optimization in their drug discovery programs.

Introduction: The Significance of the Triazolopyrimidine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the triazolopyrimidine core has emerged as a particularly fruitful scaffold for drug discovery. This fused heterocyclic system, consisting of a triazole ring fused to a pyrimidine ring, offers a unique three-dimensional architecture that can effectively interact with a variety of biological targets.

The versatility of the triazolopyrimidine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries. This structural diversity is crucial for exploring the vast chemical space and identifying compounds with high affinity and selectivity for specific biological targets. Triazolopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including kinase inhibition, modulation of protein-protein interactions, and disruption of pathogenic pathways.[2][3] For instance, libraries of these compounds have been successfully screened to identify potent inhibitors of enzymes implicated in cancer and Alzheimer's disease.[4][5][6]

This application note will detail a robust and reproducible protocol for the synthesis of a triazolopyrimidine library via a one-pot, multi-component reaction, a highly efficient method for generating chemical diversity.[7][8][9][10] We will then provide comprehensive guidelines for the purification of the synthesized compounds using flash chromatography and recrystallization, followed by detailed procedures for their characterization by NMR, IR, and Mass Spectrometry. Finally, a troubleshooting guide will address common challenges encountered during the synthesis and purification processes.

Workflow Overview

The overall workflow for creating a library of triazolopyrimidine derivatives is a systematic process that begins with the selection of diverse starting materials and culminates in a well-characterized collection of pure compounds ready for biological screening.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis Start Start Reagent_Selection Select Diverse Starting Materials Start->Reagent_Selection Reaction One-Pot Multi-Component Reaction Reagent_Selection->Reaction Workup Reaction Work-up & Crude Isolation Reaction->Workup Purification_Method Flash Chromatography or Recrystallization Workup->Purification_Method Analysis Purity & Structural Analysis (NMR, LC-MS, IR) Purification_Method->Analysis Data_Management Data Compilation & Library Plating Analysis->Data_Management End End Data_Management->End

Caption: Overall workflow for the generation of a triazolopyrimidine library.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity (≥98%) and used as received from commercial suppliers. Anhydrous solvents should be used where specified, and reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Visualization can be achieved using UV light (254 nm) and/or appropriate staining agents. For parallel synthesis, a single large TLC plate can be used to monitor multiple reactions simultaneously.[12]

  • Safety Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of the Triazolopyrimidine Library: A One-Pot Multi-Component Protocol

This protocol describes a highly efficient one-pot, three-component reaction to generate a diverse library of triazolopyrimidine derivatives.

Synthesis_Scheme Reactants Aldehyde (R1-CHO) 3-Amino-1,2,4-triazole Active Methylene Compound (R2-CH2-CN) Reaction_Vessel One-Pot Reaction (Solvent, Catalyst, Heat) Reactants:f0->Reaction_Vessel Reactants:f1->Reaction_Vessel Reactants:f2->Reaction_Vessel Product Triazolopyrimidine Derivative Reaction_Vessel->Product:f0

Caption: General scheme for the one-pot synthesis of triazolopyrimidines.

Step-by-Step Protocol:

  • Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol).

  • Solvent and Catalyst Addition: Add the solvent (e.g., ethanol, DMF, or acetic acid; 5 mL) and the catalyst (e.g., piperidine, triethylamine, or p-toluenesulfonic acid; 0.1 mmol). The choice of solvent and catalyst may need to be optimized for different combinations of starting materials.[7]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.

Purification of the Triazolopyrimidine Library

Purification is a critical step to ensure that the biological activity observed during screening is attributable to the synthesized compound and not an impurity.

3.3.1. Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds from a reaction mixture.

Step-by-Step Protocol:

  • Column Preparation: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.

  • Elution: Elute the column with a suitable solvent system. The polarity of the eluent is typically increased gradually to separate the desired product from impurities. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazolopyrimidine derivative.

Table 1: Representative Flash Chromatography Solvent Systems

Compound PolarityRecommended Starting Solvent System
Non-polar5-20% Ethyl Acetate in Hexane
Moderately Polar20-50% Ethyl Acetate in Hexane
Polar50-100% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane

3.3.2. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which the triazolopyrimidine derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane. A screening of different solvents may be necessary to find the optimal conditions.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the pure product.

Characterization of the Triazolopyrimidine Library

The identity and purity of each compound in the library must be confirmed by spectroscopic methods.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized compounds.

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms. Key signals to look for in triazolopyrimidines include the protons on the pyrimidine and triazole rings, as well as those on the substituent groups.

  • ¹³C NMR: Provides information about the carbon framework of the molecule. The chemical shifts of the carbons in the heterocyclic core are characteristic and can be used to confirm the structure.

3.4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

3.4.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic peaks for triazolopyrimidines may include C=N, C=C, and C-H stretching vibrations.

Table 2: Representative Characterization Data for a Triazolopyrimidine Derivative

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ 8.51 (s, 1H), 8.23 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.45-7.38 (m, 3H), 2.54 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 162.5, 155.1, 148.9, 145.2, 135.8, 130.2, 129.5, 128.7, 115.6, 14.8.
IR (KBr, cm⁻¹) 3050, 2925, 1610, 1580, 1490, 1450, 830, 750.
HRMS (ESI) m/z calculated for C₁₂H₁₀N₅ [M+H]⁺: 224.0982, found: 224.0985.

Troubleshooting

Encountering challenges is a normal part of synthetic chemistry. This section provides guidance on common issues that may arise during the synthesis and purification of a triazolopyrimidine library.

Problem Possible Cause(s) Suggested Solution(s)
Low Reaction Yield - Suboptimal reaction temperature or time.- Impure starting materials or solvents.- Inefficient stirring.[11]- Optimize reaction conditions (temperature, time, catalyst).- Use high-purity reagents and anhydrous solvents.- Ensure vigorous stirring, especially for heterogeneous mixtures.
Formation of Side Products - Competing reaction pathways.- Decomposition of starting materials or product.- Modify the reaction conditions (e.g., lower temperature, different catalyst).- Monitor the reaction closely to avoid prolonged reaction times.
Difficulty in Purification - Product and impurities have similar polarities.- Product is an oil and does not crystallize.- Streaking on TLC plate during chromatography.- Try a different solvent system for flash chromatography with a shallower gradient.- Attempt to form a salt of the product to induce crystallization.- Add a small amount of triethylamine or acetic acid to the eluent for basic or acidic compounds, respectively.
Inconsistent NMR Spectra - Presence of impurities.- Compound exists as a mixture of tautomers or rotamers.- Repurify the compound.- Acquire NMR spectra at different temperatures to observe potential coalescence of signals.

Conclusion

This application note provides a comprehensive and practical guide for the efficient creation of a diverse library of triazolopyrimidine derivatives. By following the detailed protocols for synthesis, purification, and characterization, researchers can generate high-quality compound libraries for their drug discovery campaigns. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the laboratory. The versatility and proven biological relevance of the triazolopyrimidine scaffold make it an invaluable tool in the ongoing search for novel and effective therapeutics.

References

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  • Pismataro, M. C., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. 2020;25(21):5013.
  • Kumar, A., et al. Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. European Journal of Medicinal Chemistry. 2016;121:543-555.
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  • Vyas, K. B., et al. A competent multi component synthesis new triazolopyrimidines. Journal of Chemical and Pharmaceutical Research. 2012;4(7):3583-3587.
  • El-Mekabaty, A., et al. Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][8][12]Triazolo[4,3-a]pyrimidines. Molecules. 2023;28(9):3895.
  • Vyas, K. B., et al. A competent multi component synthesis new triazolopyrimidines. Journal of Chemical and Pharmaceutical Research. 2012;4(7):3583-3587.
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  • Journal of Chemical Technology. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. 2025.
  • Marchand, A., et al. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2019;29(4):551-555.
  • Abdelkhalek, A. A., et al. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. 2024;31(14):1896-1919.
  • Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. 1992;70(4):1093-1097.
  • El Mrayej, H., et al. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. 2025;10(1):41-74.
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Application and Protocol Guide for the Large-Scale Synthesis and Purification of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis and purification of Triazolo[4,3-a]pyrimidin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the pharmaceutical industry, providing a step-by-step process from commercially available starting materials to the high-purity final product. This document emphasizes the underlying chemical principles, safety considerations, and process optimization for large-scale production.

Introduction: The Significance of the Triazolo[4,3-a]pyrimidine Scaffold

The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purine bases, making it a valuable pharmacophore in the design of bioactive molecules.[4] Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The 3-amino substituent, in particular, offers a key synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space in drug discovery programs.

The presented protocol provides a reliable and scalable route to Triazolo[4,3-a]pyrimidin-3-amine, addressing the need for a consistent supply of this key intermediate for research and development.

Strategic Approach to Synthesis

The synthesis of Triazolo[4,3-a]pyrimidin-3-amine is strategically designed in a two-step sequence starting from the readily available 2-chloropyrimidine. This approach is advantageous for large-scale production due to the relatively low cost of starting materials and the straightforward nature of the transformations.

The overall synthetic pathway is as follows:

Synthetic_Pathway 2-Chloropyrimidine 2-Chloropyrimidine 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine 2-Chloropyrimidine->2-Hydrazinopyrimidine Hydrazine Hydrate Triazolo[4,3-a]pyrimidin-3-amine Triazolo[4,3-a]pyrimidin-3-amine 2-Hydrazinopyrimidine->Triazolo[4,3-a]pyrimidin-3-amine Cyanogen Bromide

Caption: Overall synthetic route to Triazolo[4,3-a]pyrimidin-3-amine.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Hydrazinopyrimidine

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloropyrimidine with hydrazine. While literature methods often employ a large excess of hydrazine hydrate, this protocol is optimized for a more controlled, scalable, and safer process.[7][8]

Reaction Scheme:

Step_1 A 2-Chloropyrimidine B + A->B C Hydrazine Hydrate B->C D -> C->D E 2-Hydrazinopyrimidine D->E

Caption: Synthesis of 2-Hydrazinopyrimidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Chloropyrimidine114.5310.087.31.0
Hydrazine Hydrate (80%)50.0616.4262.03.0
Isopropanol-50 L--
Deionized Water-100 L--

Protocol:

  • Reactor Setup: To a 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 50 L of isopropanol.

  • Addition of 2-Chloropyrimidine: Under a nitrogen atmosphere, charge 10.0 kg (87.3 mol) of 2-chloropyrimidine to the reactor. Stir the mixture until the solid is fully dissolved.

  • Addition of Hydrazine Hydrate: Slowly add 16.4 kg (262.0 mol) of 80% hydrazine hydrate to the reaction mixture over a period of 1-2 hours. An exotherm is expected; maintain the internal temperature below 50°C using the reactor's cooling system.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 85-90°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 100 L of deionized water to the reaction mixture with stirring. This will precipitate the product.

    • Stir the resulting slurry for 1 hour at 10-15°C to ensure complete precipitation.

    • Filter the solid product using a Nutsche filter and wash the filter cake with 2 x 20 L of cold deionized water.

    • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • Expected Yield: 8.5 - 9.5 kg (88-98% yield) of a white to off-white crystalline solid.

Step 2: Cyclization to Triazolo[4,3-a]pyrimidin-3-amine

The final step involves the cyclization of 2-hydrazinopyrimidine with cyanogen bromide to form the desired triazolo[4,3-a]pyrimidine ring system. This reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization.[9]

Reaction Scheme:

Step_2 A 2-Hydrazinopyrimidine B + A->B C Cyanogen Bromide B->C D -> C->D E Triazolo[4,3-a]pyrimidin-3-amine D->E

Caption: Cyclization to Triazolo[4,3-a]pyrimidin-3-amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Hydrazinopyrimidine110.128.072.61.0
Cyanogen Bromide105.928.479.91.1
Methanol-80 L--
Sodium Bicarbonate84.01As needed--
Deionized Water-160 L--

Protocol:

  • Reactor Setup: To a 200 L jacketed glass reactor, add 80 L of methanol.

  • Dissolution of Starting Material: Add 8.0 kg (72.6 mol) of 2-hydrazinopyrimidine to the methanol and stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5°C using the reactor's cooling system.

  • Addition of Cyanogen Bromide: In a well-ventilated fume hood, carefully prepare a solution of 8.4 kg (79.9 mol) of cyanogen bromide in 20 L of methanol. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.

  • Slowly add the cyanogen bromide solution to the cooled solution of 2-hydrazinopyrimidine over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours. Monitor the reaction by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15°C.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH of the mixture is 7-8.

    • The product will precipitate out of the solution. Stir the slurry for 1 hour.

    • Filter the crude product and wash the filter cake with 2 x 15 L of cold deionized water.

    • Dry the crude product under vacuum at 60-70°C.

Purification Protocol

Purification of the final product is achieved through recrystallization to remove any unreacted starting materials and by-products.

Purification Workflow:

Purification_Workflow Crude_Product Crude_Product Dissolution Dissolve in Hot Ethanol/Water Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Slow Cooling Hot_Filtration->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure_Product Pure_Product Drying->Pure_Product

Caption: Purification workflow for Triazolo[4,3-a]pyrimidin-3-amine.

Protocol:

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of Triazolo[4,3-a]pyrimidin-3-amine.

  • Recrystallization:

    • Transfer the crude product to a clean reactor.

    • Add a minimal amount of a 1:1 mixture of ethanol and water and heat the slurry to reflux with stirring until all the solid dissolves.

    • If the solution is colored, activated carbon can be added, and the mixture refluxed for a further 30 minutes.

    • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

    • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70°C.

  • Purity and Yield:

    • The expected yield after purification is 70-85% (based on the crude product).

    • The purity of the final product should be ≥98% as determined by HPLC.

Quality Control and Characterization

The identity and purity of the synthesized Triazolo[4,3-a]pyrimidin-3-amine should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Specific Hazards:

    • Hydrazine Hydrate: Is a corrosive and toxic substance. Handle with care and avoid inhalation and skin contact.

    • Cyanogen Bromide: Is highly toxic and volatile. It should only be handled in a certified chemical fume hood by trained personnel. Have a neutralization solution (e.g., sodium hypochlorite) readily available in case of spills.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of Triazolo[4,3-a]pyrimidin-3-amine. By following these procedures, researchers and production chemists can reliably produce high-purity material for further research and development in the field of medicinal chemistry. The emphasis on process understanding and safety ensures that this protocol is both effective and responsible for large-scale applications.

References

  • Journal of the Chemical Society C: Organic. (1968). s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. [Link]
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]
  • PMC. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
  • TÜBİTAK Academic Journals. (2015). Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. [Link]
  • ResearchGate. (2025). Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). [Link]

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Application Notes and Protocols: Triazolo[4,3-a]pyrimidin-3-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyrimidine is a privileged scaffold in medicinal chemistry, with a rich history of applications in drug discovery.[4][5][6] However, the unique electronic and structural characteristics of this nitrogen-rich core, particularly when functionalized with an amino group at the 3-position to form Triazolo[4,3-a]pyrimidin-3-amine, present significant opportunities in the realm of materials science. The presence of multiple nitrogen atoms with lone pairs of electrons makes it an excellent ligand for metal coordination and a participant in hydrogen bonding, while the fused aromatic system provides a rigid, planar structure with tunable electronic properties.[3] These attributes make it a compelling building block for a new generation of functional materials.

This guide provides an in-depth exploration of the current and potential applications of Triazolo[4,3-a]pyrimidin-3-amine in materials science, with a focus on corrosion inhibition and optoelectronic materials. We will delve into the mechanistic principles behind these applications and provide detailed protocols for the synthesis and characterization of materials derived from this versatile compound.

Part 1: Corrosion Inhibition for Industrial Metals

The high electron density and the presence of multiple nitrogen heteroatoms in the Triazolo[4,3-a]pyrimidin-3-amine scaffold make it an effective corrosion inhibitor, particularly for metals in acidic environments.[1][7] The molecule can adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents.

Mechanism of Action

The corrosion inhibition mechanism of Triazolo[4,3-a]pyrimidin-3-amine and its derivatives is primarily based on their ability to adsorb onto the metal surface. This adsorption can occur through several modes:

  • Chemisorption: The lone pair electrons on the nitrogen atoms of the triazole and pyrimidine rings, as well as the exocyclic amino group, can coordinate with the vacant d-orbitals of the metal atoms, forming a strong coordinate bond.

  • Physisorption: In acidic solutions, the protonated form of the molecule can be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

  • π-Orbital Interactions: The π-electrons of the heterocyclic rings can interact with the metal surface, further strengthening the adsorption.

Once adsorbed, the Triazolo[4,3-a]pyrimidin-3-amine molecules form a dense, protective film that blocks the active sites for corrosion, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1]

G cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Metal Surface Metal Surface Anodic Reaction (Fe -> Fe2+ + 2e-) Anodic Reaction (Fe -> Fe2+ + 2e-) Metal Surface->Anodic Reaction (Fe -> Fe2+ + 2e-) Corrosive Medium (H+) Corrosive Medium (H+) Cathodic Reaction (2H+ + 2e- -> H2) Cathodic Reaction (2H+ + 2e- -> H2) Corrosive Medium (H+)->Cathodic Reaction (2H+ + 2e- -> H2) Inhibitor (Triazolo[4,3-a]pyrimidin-3-amine) Inhibitor (Triazolo[4,3-a]pyrimidin-3-amine) Adsorption on Metal Surface Adsorption on Metal Surface Inhibitor (Triazolo[4,3-a]pyrimidin-3-amine)->Adsorption on Metal Surface Protective Film Formation Protective Film Formation Adsorption on Metal Surface->Protective Film Formation Blocking of Active Sites Blocking of Active Sites Protective Film Formation->Blocking of Active Sites Blocking of Active Sites->Anodic Reaction (Fe -> Fe2+ + 2e-) Inhibits Blocking of Active Sites->Cathodic Reaction (2H+ + 2e- -> H2) Inhibits

Fig. 1: Mechanism of Corrosion Inhibition.
Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the procedure for assessing the corrosion inhibition performance of Triazolo[4,3-a]pyrimidin-3-amine for mild steel in a 1 M HCl solution using the weight loss method.

Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Triazolo[4,3-a]pyrimidin-3-amine

  • 1 M Hydrochloric acid (HCl)

  • Acetone, Ethanol

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000 grit) to achieve a smooth, mirror-like surface.

    • Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and distilled water.

    • Dry the coupons in a moisture-free desiccator and accurately weigh them using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of Triazolo[4,3-a]pyrimidin-3-amine in 1 M HCl.

    • From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 0.02 mM, 0.04 mM, 0.06 mM) in 1 M HCl.[1]

    • Prepare a blank solution of 1 M HCl without the inhibitor.

  • Immersion Test:

    • Suspend the pre-weighed coupons in 100 mL of the blank and inhibitor-containing solutions using glass hooks.

    • Maintain the temperature of the solutions at 303 K (30 °C) using a water bath for a specified immersion period (e.g., 6 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water and gently scrub with a soft brush to remove any corrosion products.

    • Rinse again with ethanol and dry in a desiccator.

    • Reweigh the coupons accurately.

Data Analysis:

The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [ (W₀ - Wᵢ) / W₀ ] x 100

Where:

  • W₀ is the weight loss of the mild steel coupon in the blank solution.

  • Wᵢ is the weight loss of the mild steel coupon in the inhibitor-containing solution.

Inhibitor Concentration (mM)Weight Loss (mg)Inhibition Efficiency (%)
0 (Blank)Value0
0.02ValueValue
0.04ValueValue
0.06ValueValue

Table 1: Example Data Table for Weight Loss Measurements.

Part 2: Optoelectronic and Photonic Materials

The rigid, planar, and electron-rich nature of the Triazolo[4,3-a]pyrimidine core makes it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The amino group at the 3-position provides a convenient handle for further functionalization to tune the electronic and photophysical properties of the molecule.

Application in Organic Light-Emitting Diodes (OLEDs)

While direct applications of Triazolo[4,3-a]pyrimidin-3-amine in OLEDs are not yet widely reported, closely related[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine derivatives have been successfully employed as bipolar host materials for green phosphorescent OLEDs.[8] These analogues demonstrate that the triazolopyrimidine scaffold can be engineered to possess high triplet energies and good thermal stability, which are crucial for efficient OLED performance.

A derivative of 1,2,4-triazolo[1,5-a]pyrimidine has been shown to self-assemble into supramolecular microfibers exhibiting blue organic light-emitting properties, highlighting the potential of this class of compounds in creating novel light-emitting materials.[9][10]

Conceptual Design of a Bipolar Host Material:

To function as a bipolar host, a material must be able to transport both electrons and holes effectively. By strategically functionalizing the Triazolo[4,3-a]pyrimidin-3-amine core, a bipolar molecule can be designed:

  • Electron-Withdrawing Group (EWG): An EWG can be attached to the pyrimidine ring to enhance electron transport.

  • Hole-Transporting Moiety (HTM): A known HTM, such as a carbazole or triphenylamine derivative, can be attached to the amino group to facilitate hole transport.

G Triazolo[4,3-a]pyrimidin-3-amine Core Triazolo[4,3-a]pyrimidin-3-amine Core Bipolar Host Material Bipolar Host Material Triazolo[4,3-a]pyrimidin-3-amine Core->Bipolar Host Material Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG)->Bipolar Host Material Enhances Electron Transport Hole-Transporting Moiety (HTM) Hole-Transporting Moiety (HTM) Hole-Transporting Moiety (HTM)->Bipolar Host Material Enhances Hole Transport

Fig. 2: Design of a Bipolar Host Material.
Protocol: Synthesis of a Functionalized Triazolopyrimidine Derivative

This protocol describes a general method for the synthesis of a functionalized Triazolo[4,3-a]pyrimidine derivative suitable for optoelectronic applications, based on a palladium-catalyzed cross-coupling reaction.

Materials and Equipment:

  • Triazolo[4,3-a]pyrimidin-3-amine

  • Aryl halide (e.g., 4-bromobenzonitrile as an EWG-containing moiety)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer with heating

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Triazolo[4,3-a]pyrimidin-3-amine (1 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2 mmol).

    • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

    • Investigate the photophysical properties (absorption and emission spectra, quantum yield) of the synthesized compound in a suitable solvent.

Part 3: Potential Application in Dye-Sensitized Solar Cells (DSSCs)

The broader family of pyrimidine-based compounds has been explored for use as sensitizers in dye-sensitized solar cells (DSSCs).[11] The general structure of an organic dye for DSSCs consists of a donor (D), a π-conjugated bridge (π), and an acceptor (A) with an anchoring group to bind to the semiconductor surface (e.g., TiO₂).

Triazolo[4,3-a]pyrimidin-3-amine can be envisioned as a component of such a D-π-A dye. The amino group can act as a secondary donor or be functionalized with a primary donor group. The triazolopyrimidine core itself can be part of the π-bridge, and an acceptor group with a carboxylic acid anchor can be attached to the pyrimidine ring.

G cluster_0 D-π-A Dye Structure cluster_1 Conceptual Dye with Triazolopyrimidine Donor (D) Donor (D) π-Bridge π-Bridge Donor (D)->π-Bridge Acceptor (A) Acceptor (A) π-Bridge->Acceptor (A) Anchoring Group Anchoring Group Acceptor (A)->Anchoring Group Functionalized Amino Group (Donor) Functionalized Amino Group (Donor) Triazolopyrimidine Core (π-Bridge) Triazolopyrimidine Core (π-Bridge) Functionalized Amino Group (Donor)->Triazolopyrimidine Core (π-Bridge) Cyanoacrylic Acid (Acceptor/Anchor) Cyanoacrylic Acid (Acceptor/Anchor) Triazolopyrimidine Core (π-Bridge)->Cyanoacrylic Acid (Acceptor/Anchor)

Fig. 3: Conceptual Design of a DSSC Dye.
Protocol: Fabrication and Characterization of a DSSC

This protocol provides a general workflow for the fabrication and testing of a DSSC using a newly synthesized dye based on the Triazolo[4,3-a]pyrimidin-3-amine scaffold.

Materials and Equipment:

  • FTO-coated glass substrates

  • TiO₂ paste

  • Synthesized dye

  • Electrolyte solution (e.g., containing I⁻/I₃⁻ redox couple)

  • Platinum-coated counter electrode

  • Screen printer

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a mesoporous TiO₂ layer on the FTO glass using screen printing.

    • Sinter the TiO₂ film in a furnace at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a solution of the synthesized dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature.

    • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules.

  • Cell Assembly:

    • Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin polymer spacer.

    • Introduce the electrolyte solution into the gap between the electrodes via capillary action.

    • Seal the cell to prevent electrolyte leakage.

  • Photovoltaic Characterization:

    • Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat.

    • From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

ParameterValue
Jsc (mA/cm²)Value
Voc (V)Value
Fill Factor (FF)Value
Power Conversion Efficiency (PCE) (%)Value

Table 2: Key Photovoltaic Parameters of a DSSC.

Conclusion

Triazolo[4,3-a]pyrimidin-3-amine, a molecule traditionally explored in medicinal chemistry, holds significant and underexplored potential in materials science. Its inherent electronic properties and versatile functionalization capabilities make it a promising platform for developing advanced materials. The demonstrated application of its derivatives in corrosion inhibition and the strong potential for its use in optoelectronic devices like OLEDs and in photovoltaics underscore the need for further research into this fascinating heterocyclic system. The protocols and conceptual frameworks provided in this guide aim to equip researchers and scientists with the foundational knowledge to unlock the full potential of Triazolo[4,3-a]pyrimidin-3-amine in creating the next generation of functional materials.

References

  • S. Chitra, S. Kavitha, J. Rajpriya, and A. Selvaraj, "Adsorption and Inhibitive Properties of Triazolo-pyrimidine Derivatives in Acid Corrosion of Mild Steel," E-Journal of Chemistry, vol. 8, no. 3, pp. 1250-1257, 2011. URL: https://www.researchgate.
  • A. A. Kruzhilin et al., "New[1][2][3] triazolo[1,5-a]pyrimidine-7-one corrosion inhibitors for copper in chloride environments," Corrosion and Materials Protection, 2022. URL: https://www.researchgate.net/publication/375628994_New_124_triazolo15-apyrimidine-7-one_corrosion_inhibitors_for_copper_in_chloride_environments
  • Y. Wang et al., "Acidochromic pyrimidine-based dyes for highly efficient dye-sensitized solar cells," Journal of Materials Chemistry C, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/tc/d0tc03770a
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  • A. V. Shikhova et al., "Novel inhibitory compositions based on 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol derivatives for steel acid corrosion," International Journal of Corrosion and Scale Inhibition, vol. 11, no. 2, pp. 774-795, 2022. URL: https://www.semanticscholar.org/paper/Novel-inhibitory-compositions-based-on-derivatives-Shikhova-Kruzhilin/160c878a2e52b2f6b864117b07c81d8339845d4c
  • ChemUniverse, "[1][2][3]triazolo[4,3-a]pyrimidin-3-amine," ChemUniverse Catalog. URL: https://www.chemuniverse.com/124triazolo43-apyrimidin-3-amine-p44254
  • Y. Zhang et al., "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives," Molecules, vol. 25, no. 23, p. 5724, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7731211/
  • S. M. Gomha, I. M. Abbas, and M. A. M. Abdel-Haleem, "Synthesis and biological evaluation of novel fused triazolo[4,3-a]pyrimidinones," Turkish Journal of Chemistry, vol. 39, pp. 510-525, 2015. URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=18491
  • Y. Zhang et al., "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives," Molecules, vol. 25, no. 23, p. 5724, 2020. URL: https://www.mdpi.com/1420-3049/25/23/5724
  • M. S. Amer et al., "Pyrazine-based sensitizers for dye-sensitized solar cells," Materials Chemistry Frontiers, 2021. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qm/d1qm00508a
  • J. F. Zhang et al., "Blue organic light-emitting supramolecular microfibers: the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative," Molecules, vol. 13, no. 4, pp. 855-863, 2008. URL: https://pubmed.ncbi.nlm.nih.gov/18463583/
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  • H. A. A. Al-Dhmani et al., "Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation," Chemistry Central Journal, vol. 19, no. 1, p. 1636, 2025. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293399/
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Application Note: Quantitative Analysis of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazolo[4,3-a]pyrimidin-3-amine is a heterocyclic compound belonging to the fused pyrimidine family. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] Accurate and precise quantification of this compound is crucial for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the quantitative analysis of Triazolo[4,3-a]pyrimidin-3-amine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Furthermore, a protocol for a forced degradation study is outlined to establish a stability-indicating method, a critical aspect of pharmaceutical analysis.[3][4]

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely accessible technique for the routine quantification of Triazolo[4,3-a]pyrimidin-3-amine in bulk drug substances and simple formulations. The method is based on the separation of the analyte from potential impurities on a reversed-phase C18 column followed by detection using a UV spectrophotometer.[5]

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (C18), and the mobile phase is a mixture of water and an organic solvent (e.g., acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer on the column. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol

1. Materials and Reagents:

  • Triazolo[4,3-a]pyrimidin-3-amine reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined by UV scan of the analyte)

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Triazolo[4,3-a]pyrimidin-3-amine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of Triazolo[4,3-a]pyrimidin-3-amine and transfer to a 10 mL volumetric flask. Add approximately 7 mL of methanol and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol & Sonicate weigh_sample->dissolve_sample dilute_sample Dilute to Concentration dissolve_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of Triazolo[4,3-a]pyrimidin-3-amine.

PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices or the detection of trace-level impurities, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Principle of the Method

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix interference.[6]

Experimental Protocol

1. Materials and Reagents:

  • Same as for the HPLC-UV method.

2. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Nitrogen generator.

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 98-2% B; 4.1-5.0 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of the reference standard. Hypothetical: Precursor Ion (Q1): m/z 150.1; Product Ion (Q3): m/z 122.1 (Collision Energy: 20 eV)

4. Preparation of Solutions:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use mobile phase A as the final diluent. The concentration range for the working standards will typically be much lower (e.g., 0.1 ng/mL to 100 ng/mL).

5. Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_sample Prepare Sample/Standard (Dilution/Extraction) filter_sample Filter/Centrifuge prep_sample->filter_sample inject Inject into LC System filter_sample->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_q1 Q1: Select Precursor Ion ([M+H]⁺) ionize->select_q1 fragment_q2 Q2: Collision-Induced Dissociation select_q1->fragment_q2 select_q3 Q3: Select Product Ion fragment_q2->select_q3 detect Detector select_q3->detect process_data Generate Chromatogram (MRM) detect->process_data quantify Quantify using Calibration Curve process_data->quantify

Caption: LC-MS/MS workflow for sensitive quantification of Triazolo[4,3-a]pyrimidin-3-amine.

PART 3: Stability-Indicating Method Development via Forced Degradation

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[7] To develop such a method, forced degradation studies are performed to generate potential degradation products.[8][9]

Protocol for Forced Degradation Study

1. Preparation of Stressed Samples: Prepare solutions of Triazolo[4,3-a]pyrimidin-3-amine (e.g., 100 µg/mL in a suitable solvent) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

2. Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC-UV method. For acid and base-stressed samples, neutralize the solution before injection.

3. Evaluation of the Method:

  • Specificity: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main analyte peak.

  • Peak Purity: Use a DAD to assess the peak purity of the Triazolo[4,3-a]pyrimidin-3-amine peak in the presence of its degradation products. The peak should be spectrally pure.

Logical Relationship Diagram

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analytical Evaluation cluster_outcome Method Validation Acid Acid Hydrolysis HPLC_Analysis Analyze by HPLC-UV Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Peak_Resolution Assess Peak Resolution HPLC_Analysis->Peak_Resolution Peak_Purity Evaluate Peak Purity (DAD) HPLC_Analysis->Peak_Purity SIM Stability-Indicating Method Peak_Resolution->SIM Peak_Purity->SIM API API Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Logical flow for establishing a stability-indicating method.

Conclusion

The analytical methods presented in this application note provide robust and reliable approaches for the quantification of Triazolo[4,3-a]pyrimidin-3-amine. The choice between the HPLC-UV and LC-MS/MS method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The successful completion of a forced degradation study will ensure that the chosen method is stability-indicating, which is a regulatory requirement for pharmaceutical quality control.[3]

References

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. Journal of Pharmaceutical Sciences, 107(6), 1633-1641.
  • Patel, D., et al. (2023). Utilization of Green Analytical Chemistry Concepts in Analytical Methodologies for the Triazolopyrimidine Medicament Ticagrelor—A Review. Taylor & Francis Online.
  • Jain, D., et al. (2016). Forced degradation studies. MedCrave online.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Albero, B., et al. (2007). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. Journal of Separation Science, 30(1), 8-14.
  • Oliynyk, I. V., & Kuntsevich, A. P. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Teixidó, E., et al. (2013). Trends in Analytical chemistry. CONICET.
  • Patel, R., Patel, P., & Patel, N. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 6(1), 1-15.
  • Blessy, M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • Patel, R., Patel, P., & Patel, N. (2018). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
  • Liu, X., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(18), 4238.
  • Perez-Cova, M., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate.
  • Al-Ghorbani, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[4][10][11]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3895.
  • Perez-Cova, M., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. MDPI.
  • Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177.
  • Parapitsas, E., et al. (2025). Advanced LC-IMS-MS Protocol for Holistic Metabolite Analysis in Wine and Grape Samples. Methods in Molecular Biology, 2884, 203-217.
  • Horsman, G. P., et al. (2022). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 99(1), 374-383.
  • Cantele, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1175-1179.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
  • El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1645-1662.
  • de Souza, V. A., et al. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Applied Radiation and Isotopes, 214, 111531.
  • Al-Ghannam, S. M., & Al-Olyan, A. M. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(16), 2341-2356.
  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049.

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Troubleshooting & Optimization

Technical Support Center: Synthesis ofTriazolo[4,3-a]pyrimidin-3-amine

Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine

Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidin-3-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. The triazolopyrimidine core is a key pharmacophore in medicinal chemistry, and mastering its synthesis is crucial for advancing research in this area.[4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step protocol for a common and effective synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format. The advice provided is grounded in established chemical principles to help you diagnose and resolve problems effectively.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors. The primary synthetic route involves the cyclocondensation of a 2-hydrazinylpyrimidine intermediate with a source for the final amine-bearing carbon of the triazole ring, such as cyanogen bromide. Let's break down the potential causes:

  • Purity and Stability of Starting Materials:

    • 2-Hydrazinylpyrimidine: This starting material can be unstable, especially if not stored properly. It is susceptible to oxidation and degradation. Solution: Use freshly prepared or purified 2-hydrazinylpyrimidine. If you suspect degradation, purify the existing stock by recrystallization. Store it under an inert atmosphere (nitrogen or argon) at low temperatures.

    • Cyanogen Bromide (BrCN): This reagent is highly reactive and moisture-sensitive. Solution: Use a fresh bottle of cyanogen bromide. Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions. Using a slight excess (1.1 to 1.2 equivalents) can sometimes compensate for any minor degradation.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like methanol or ethanol can react with cyanogen bromide, reducing its effective concentration. Solution: Apolar aprotic solvents like Dioxane, Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. A systematic solvent screen can identify the optimal medium for your specific substrate.

    • Temperature Control: The initial reaction of the hydrazine with cyanogen bromide is often exothermic. Uncontrolled temperature can lead to side reactions. The subsequent cyclization (ring-closure) step may require heating. Solution: Add the cyanogen bromide solution dropwise to the pyrimidine solution at a low temperature (e.g., 0-5 °C) to control the initial reaction. After the addition is complete, allow the reaction to slowly warm to room temperature before heating to reflux to drive the cyclization to completion.

  • Incomplete Reaction or Side Product Formation:

    • Reaction Monitoring: Without proper monitoring, the reaction may be stopped prematurely or allowed to run for too long, leading to the decomposition of the product. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the optimal reaction time.

Q2: I'm observing a significant side product that is difficult to separate from my desired compound. How can I identify and minimize it?

A2: The most probable side product in this synthesis is the formation of an uncyclized intermediate or a dimer.

  • Identification:

    • The uncyclized intermediate, a guanylhydrazine derivative, will have a significantly different polarity and mass compared to the final product. It can be identified via LC-MS.

    • Dimeric structures can also form, especially if the concentration of reactants is too high.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure accurate measurement of your starting materials. An excess of either reactant can lead to side reactions.

    • Reaction Temperature: As mentioned, maintaining a low temperature during the addition of cyanogen bromide is crucial. This slows down the reaction rate and favors the desired pathway over the formation of kinetic side products.

    • pH Control: The reaction is often performed in the presence of a non-nucleophilic base (e.g., sodium bicarbonate or potassium carbonate) to neutralize the HBr formed during the reaction. An acidic environment can promote the hydrolysis of intermediates. Solution: Add a mild, insoluble base to the reaction mixture. This ensures that the HBr is neutralized as it is formed without making the bulk solution strongly basic, which could promote other side reactions.

Parameter Condition A (Low Yield) Condition B (Optimized Yield) Rationale
Solvent MethanolAnhydrous DioxaneAprotic solvent prevents reaction with BrCN.
Temperature Added BrCN at RTAdded BrCN at 0-5 °C, then refluxControls initial exotherm, then provides energy for cyclization.
Base No Base1.5 eq. NaHCO₃Neutralizes acidic byproduct (HBr) which can cause degradation.
Atmosphere AirNitrogenPrevents oxidation of the sensitive hydrazine starting material.
Q3: The purification of the final product is challenging. What are the recommended methods?

A3: The product,[1][2][3]triazolo[4,3-a]pyrimidin-3-amine, is a polar, nitrogen-rich compound, which can make purification tricky.

  • Crystallization: This is the most effective method for obtaining high-purity material. The product is often a solid.

    • Solvent Selection: Experiment with different solvent systems. Good options for recrystallization often involve a polar solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or mixtures like ethanol/water or DMF/water).

  • Column Chromatography: If crystallization fails or if impurities are very similar in polarity, column chromatography is necessary.

    • Stationary Phase: Use silica gel for standard purifications. If the compound is very polar and sticks to the silica, consider using alumina (neutral or basic) or a C18 reversed-phase column.

    • Mobile Phase: A gradient elution is often required. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol or ethanol. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the product spot on silica gel by deactivating acidic sites.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of this reaction? The reaction proceeds via a two-step sequence. First, the more nucleophilic terminal nitrogen of the 2-hydrazinylpyrimidine attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine group attacks the nitrile carbon, leading to the formation of the fused triazole ring after tautomerization.

  • Are there alternative reagents to cyanogen bromide? Yes, while cyanogen bromide is common, other reagents can be used to form the 3-amino-triazole ring. For instance, reacting the 2-hydrazinylpyrimidine with S-methylisothiourea sulfate can also yield the desired product, sometimes with fewer handling hazards than BrCN. Other approaches involve multi-component reactions, though these often lead to more complex derivatives.[2][5]

  • How critical is the "anhydrous" condition? It is highly critical. Cyanogen bromide reacts readily with water to form hydrocyanic acid and hypobromous acid, which will not participate in the desired reaction and will reduce your yield. Always use oven- or flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.

Visualized Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

GstartLow Yield Observedcheck_smVerify Purity & Stabilityof Starting Materialsstart->check_sm Is SM quality an issue? check_condReview ReactionConditionsstart->check_cond Are conditions optimal? check_purifyEvaluate PurificationMethodstart->check_purify Is product lost during workup? sm_solSolution:- Use fresh/purified reagents- Store under N2 at low tempcheck_sm->sm_solcond_solSolution:- Use anhydrous aprotic solvent (Dioxane)- Control temp (0°C addition -> reflux)- Add non-nucleophilic base (NaHCO3)check_cond->cond_solpurify_solSolution:- Recrystallize from Ethanol/Water- Use Chromatography withDCM/MeOH + 0.5% Et3Ncheck_purify->purify_solsuccessYield Improvedsm_sol->successcond_sol->successpurify_sol->success

Caption: A troubleshooting flowchart for low yield synthesis.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidin-3-amine.

Materials:

  • 2-Hydrazinylpyrimidine (1.0 eq)

  • Cyanogen Bromide (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Ethanol (for recrystallization)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-hydrazinylpyrimidine (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Dissolution: Add anhydrous 1,4-dioxane to the flask to form a suspension (concentration approx. 0.1 M).

  • Reagent Addition: In a separate dry flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous dioxane. Transfer this solution to the dropping funnel.

  • Reaction - Step 1 (Addition): Cool the reaction flask to 0-5 °C using an ice bath. Add the cyanogen bromide solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction - Step 2 (Cyclization): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (NaHCO₃ and NaBr). Wash the solid residue with a small amount of dioxane.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure[1][2][3]triazolo[4,3-a]pyrimidin-3-amine as a crystalline solid.

References

  • ResearchGate. Optimization conditions for the synthesis of thiazolopyrimidine 3a.
  • MDPI. Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines.
  • PubMed. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal.
  • ACS Publications. Cyclocondensation reactions of 3-amino-2-hydrazino-4(3H)-pyrimidinones. Formation of 1,2,4-triazolo[4,3-a]pyrimidines and pyrimido[1,2-b][1][2][3][6]tetrazines.
  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • RSC Publishing. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety.
  • National Center for Biotechnology Information. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
  • ResearchGate. Synthesis of[1][2][3]‐triazolo[4,3‐a]pyrimidine by cyclocondensation of....
  • Jurnal UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
  • ProQuest. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal.
  • ResearchGate. (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
  • PubMed. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.
  • MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents.
  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents.
  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • MDPI. Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway.
  • National Center for Biotechnology Information. Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • ResearchGate. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview).
  • Google Patents. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • PubMed Central. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • Google Patents. 6-nitro-7-amino-[1][2][3]triazole[1,5-a]pyrimidine, synthesis method and application thereof.

Technical Support Center: Purification of Crude Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude Triazolo[4,3-a]pyrimidin-3-amine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for Triazolo[4,3-a]pyrimidin-3-amine.

Q1: What are the most common impurities I should expect in my crude Triazolo[4,3-a]pyrimidin-3-amine?

A1: The impurity profile depends heavily on the synthetic route. However, for fused heterocyclic systems like this, common impurities include:

  • Unreacted Starting Materials: Such as 3-amino-1,2,4-triazole or pyrimidine-based precursors.

  • Side-Products: Arising from incomplete cyclization, alternative reaction pathways, or dimerization. One common issue in related syntheses is the formation of isomers, such as the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine via Dimroth rearrangement, especially under acidic or thermal stress[4][5].

  • Reagents and Catalysts: Inorganic salts or residual catalysts used during the synthesis[6].

  • Degradation Products: The compound may degrade if exposed to harsh pH or high temperatures for extended periods.

Q2: What are the key physicochemical properties of Triazolo[4,3-a]pyrimidin-3-amine to consider for purification?

A2: Understanding the molecule's properties is crucial for designing an effective purification strategy.

  • Basicity: The exocyclic amine and the nitrogen atoms within the triazole and pyrimidine rings impart basic character[2][7]. This is the most important property to exploit, making the compound soluble in aqueous acid via protonation.

  • Polarity: As a nitrogen-containing heterocycle, the molecule is polar. This influences its solubility in various organic solvents and its retention behavior in chromatography.

  • Hydrogen Bonding: The amine group and ring nitrogens can act as hydrogen bond donors and acceptors, affecting its melting point and solubility in protic solvents[1].

  • Solubility: While specific data is scarce, related structures show solubility in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in non-polar solvents like hexanes or ether[8][9]. Experimental determination in your solvent system is recommended.

Q3: Which purification technique is generally the best for this compound?

A3: There is no single "best" method; the optimal strategy is dictated by the specific impurities, the scale of your reaction, and the required final purity. A multi-step approach is often necessary.

  • Acid-Base Extraction: Excellent as a first-pass, large-scale purification step to remove neutral and acidic impurities. It leverages the basicity of the target compound[3][7].

  • Recrystallization: Ideal for removing small quantities of closely related impurities from a solid product that is already of moderate-to-high purity (>90%).

  • Column Chromatography: The most versatile technique for separating compounds with different polarities. It is highly effective for removing impurities that are structurally similar to the product[10][11].

Below is a decision-making workflow to help you select an appropriate strategy.

G cluster_options Primary Purification Options start Analyze Crude Product (TLC, LC-MS, NMR) check_impurities What is the impurity profile? start->check_impurities acid_base Mainly Neutral/Acidic Impurities? check_impurities->acid_base Broad Impurity Types chromatography Multiple Impurities of Similar Polarity? check_impurities->chromatography Complex Mixture recrystallization High Purity (>90%) with Minor Impurities? check_impurities->recrystallization Relatively Clean acid_base->chromatography No action_ab Perform Acid-Base Extraction acid_base->action_ab Yes chromatography->recrystallization No action_col Perform Column Chromatography chromatography->action_col Yes recrystallization->acid_base No action_rec Perform Recrystallization recrystallization->action_rec Yes end_node Assess Purity of Isolated Product action_ab->end_node action_col->end_node action_rec->end_node

Caption: Decision workflow for selecting a primary purification strategy.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Scenario 1: Acid-Base Extraction

Q: I performed an acid-base extraction, but my overall recovery is very low (<30%). What went wrong?

A: Low recovery in an acid-base extraction is a common issue. Here are the potential causes and solutions:

  • Cause 1: Incomplete Protonation. The aqueous acid may not have been strong enough or used in sufficient quantity to fully protonate your amine, leaving a significant portion of your product in the organic layer.

    • Solution: Use a 1M HCl solution and ensure the aqueous layer is acidic (pH 1-2) after extraction by testing with pH paper. Perform multiple extractions (3x) with the acidic solution to ensure complete transfer to the aqueous phase[7][12].

  • Cause 2: Emulsion Formation. Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a small amount of brine (saturated aq. NaCl solution) or allow the funnel to stand undisturbed for an extended period[3].

  • Cause 3: Incomplete Back-Extraction. After basifying the aqueous layer, the neutral product may not have been fully extracted back into the fresh organic layer. This can happen if the product has some residual water solubility or if the basification was incomplete.

    • Solution: Ensure the aqueous layer is distinctly basic (pH > 10) using a strong base like NaOH. Perform multiple back-extractions (at least 3x) with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Cause 4: Product Precipitation. Your protonated product (the hydrochloride salt) might be insoluble in the aqueous acid, or the neutralized product might be insoluble in the back-extraction solvent.

    • Solution: If the salt precipitates, try adding more water or a co-solvent like methanol to the aqueous layer to dissolve it before proceeding. If the neutral product precipitates upon basification, you can collect it by vacuum filtration instead of performing a back-extraction[12][13][14].

Scenario 2: Column Chromatography

Q: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. Why is this happening?

A: Streaking is characteristic of highly polar or acidic/basic compounds on silica gel. The amine group on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Cause 1: Strong Adsorption to Silica Gel. The basic amine binds irreversibly or very strongly to the acidic silica gel.

    • Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica. Triethylamine (NEt₃) at 0.5-1% (v/v) is a common and highly effective choice[15].

    • Solution 2: Use a Different Stationary Phase. If a basic modifier is not sufficient, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase chromatography)[16].

  • Cause 2: Inappropriate Mobile Phase. The solvent system may be too polar or not polar enough, leading to poor resolution.

    • Solution: Develop your method using TLC first. A good starting point for polar heterocycles is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM). Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal column separation.

  • Cause 3: Sample Overloading. Applying too much crude material to the column will exceed its separation capacity, resulting in broad, overlapping bands.

    • Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.

G start Problem: Poor Separation/ Streaking on Column cause1 Strong Adsorption (Amine-Silica Interaction) start->cause1 cause2 Incorrect Mobile Phase start->cause2 cause3 Sample Overloading start->cause3 sol1a Add 1% Triethylamine to Mobile Phase cause1->sol1a Solution sol1b Switch to Alumina or Reverse-Phase (C18) cause1->sol1b Alternative sol2 Optimize Rf to 0.2-0.3 using TLC cause2->sol2 Solution sol3 Reduce Sample Load (Crude:Silica Ratio > 1:50) cause3->sol3 Solution

Caption: Troubleshooting workflow for column chromatography issues.

Scenario 3: Recrystallization

Q: I can't find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.

A: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Problem: No single solvent works.

    • Solution: Use a Binary Solvent System. This is a powerful technique when a single solvent fails. It involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Procedure:

      • Dissolve your crude compound in a minimum amount of the hot "soluble solvent".

      • While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (this is the saturation point).

      • Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystal formation.

    • Common Binary Systems for Polar Compounds: Ethanol/Water, Methanol/Diethyl Ether, Acetone/Hexane.

Q: My compound has "oiled out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: Solution cooled too quickly or the boiling point of the solvent is too high.

    • Solution 1: Slow Down Cooling. Ensure the flask is allowed to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling promotes oil formation over crystal lattice growth.

    • Solution 2: Add More Solvent. Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the recrystallization solvent, and attempt to cool it slowly again.

    • Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch if available.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial purification of crude Triazolo[4,3-a]pyrimidin-3-amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (50 mL) in a separatory funnel.

  • Acidic Wash: Add 1M Hydrochloric Acid (HCl) (30 mL) to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2-3 two more times with fresh 1M HCl (2x 30 mL), combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate of the neutral amine product may form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add fresh DCM or EtOAc (40 mL). Gently mix as before.

  • Isolate Product: Allow the layers to separate. Drain the organic layer (containing your purified product) into a flask. Repeat the back-extraction (step 6) two more times with fresh organic solvent (2x 40 mL).

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid[3][12][17].

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% Hexane). Pack a glass column with the slurry.

  • Mobile Phase Selection: Based on TLC analysis, select a mobile phase. A common system for this class of compounds is a gradient of Ethyl Acetate in Hexane or Methanol in DCM, containing 1% Triethylamine to prevent streaking[10][18].

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 0% to 50% Ethyl Acetate in Hexane) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified Triazolo[4,3-a]pyrimidin-3-amine.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (n.d.).
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. [Link]
  • Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (n.d.).
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2024). Pharmaguideline. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.).
  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents - MDPI. (2022). MDPI. [Link]
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
  • 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evalu
  • Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones - TÜBİTAK Academic Journals. (2015). TÜBİTAK Academic Journals. [Link]
  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. (n.d.). University College London. [Link]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Lilly. [Link]
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). University of California, Los Angeles. [Link]
  • Acid-Base Extraction Tutorial - YouTube. (2020). YouTube. [Link]
  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors - The Royal Society of Chemistry. (2010). The Royal Society of Chemistry. [Link]
  • (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - ResearchGate. (2024).
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.).
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Bentham Science. [Link]
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2022).
  • Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives - ResearchGate. (n.d.).
  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines - NIH. (2023).

Sources

Identifying common side products in triazolopyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during the synthesis of triazolopyrimidines, with a focus on identifying and mitigating the formation of common side products. Our approach is grounded in mechanistic understanding to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of an Unexpected Isomer - The Dimroth Rearrangement

Question: I performed a reaction to synthesize a[1][2][3]triazolo[4,3-a]pyrimidine, but my analytical data (NMR, MS) suggests I have formed the[1][2][3]triazolo[1,5-a]pyrimidine isomer instead. What is happening and how can I control this?

Answer: This is a classic and well-documented issue in triazolopyrimidine chemistry known as the Dimroth rearrangement.[1][2][4] This rearrangement involves the isomerization of a kinetically favored product into a thermodynamically more stable isomer.

The Underlying Chemistry: Why Does This Happen?

The Dimroth rearrangement is an intramolecular process that typically occurs under acidic or basic conditions, and can even be induced thermally.[1][2] The most common pathway for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[5][6] While the initial cyclization might lead to the [4,3-a] isomer, this can readily rearrange to the more stable [1,5-a] isomer.

The mechanism generally involves the following steps:

  • Protonation or deprotonation of the triazolopyrimidine ring.

  • Ring-opening of the pyrimidine ring to form an intermediate.

  • Rotation around a carbon-carbon single bond.

  • Ring-closure to form the rearranged isomer.

  • Deprotonation or protonation to yield the final product.

The presence of certain substituents can also influence the rate of rearrangement.[1][2]

Troubleshooting Guide: Controlling the Dimroth Rearrangement

Factor Observation Recommended Action Rationale
pH of the reaction Isomerization is observed under acidic or basic conditions.Carefully control the pH of the reaction. Aim for neutral or near-neutral conditions if the [4,3-a] isomer is desired.The rearrangement is often catalyzed by acid or base.[1][2]
Reaction Temperature Higher temperatures can promote rearrangement.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.The rearrangement is often thermodynamically driven, and higher temperatures provide the activation energy needed to overcome the kinetic barrier.
Reaction Time Longer reaction times may lead to increased formation of the rearranged product.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed.Prolonged exposure to reaction conditions can favor the formation of the thermodynamically more stable isomer.
Solvent Choice Protic solvents may facilitate the rearrangement.Consider using aprotic solvents.Protic solvents can participate in proton transfer steps that are crucial for the rearrangement mechanism.

Experimental Protocol: Minimizing Dimroth Rearrangement

This protocol provides a general guideline for the synthesis of a[1][2][3]triazolo[4,3-a]pyrimidine while minimizing the risk of Dimroth rearrangement.

  • Reactant Preparation: Dissolve 3-amino-1,2,4-triazole (1 eq.) and the 1,3-dicarbonyl compound (1 eq.) in a minimal amount of a suitable aprotic solvent (e.g., dioxane, DMF) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Avoid excessive heating.

  • Monitoring: Monitor the progress of the reaction every 30 minutes using TLC or LC-MS.

  • Work-up: Once the starting material is consumed and the desired product is the major component, cool the reaction mixture to room temperature.

  • Isolation: Precipitate the product by adding a non-polar solvent (e.g., hexane) or by quenching with cold water. Filter the solid and wash with a suitable solvent.

  • Purification: Purify the product quickly via column chromatography or recrystallization, avoiding prolonged exposure to acidic or basic conditions.

Visualization of the Dimroth Rearrangement

Dimroth_Rearrangement Triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyrimidine Intermediate Intermediate Triazolo[4,3-a]pyrimidine->Intermediate Ring Opening (Acid/Base Catalyzed) Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Intermediate->Triazolo[1,5-a]pyrimidine Ring Closure caption Dimroth Rearrangement Pathway

Caption: Simplified pathway of the Dimroth rearrangement.

Issue 2: Lack of Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

Question: I am reacting 3-amino-1,2,4-triazole with an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?

Answer: This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the two carbonyl groups can have similar reactivity towards the amino group of the triazole. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack and which participates in the subsequent cyclization.

The Underlying Chemistry: What Governs Regioselectivity?

The regioselectivity of the condensation reaction is influenced by several factors:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will react faster. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity.

  • Reaction Conditions: The choice of catalyst (acid or base) and solvent can influence the reaction pathway and, consequently, the regioselectivity.

Troubleshooting Guide: Enhancing Regioselectivity

Factor Observation Recommended Action Rationale
Nature of the 1,3-Dicarbonyl The two carbonyl groups have similar electronic and steric environments.Modify the 1,3-dicarbonyl to increase the difference in reactivity between the two carbonyls. For example, use a β-keto ester where the ketone is more reactive than the ester.Enhancing the electronic and steric differentiation of the carbonyl groups will favor attack at one site over the other.
Catalyst The reaction is not selective under the current conditions.Experiment with different catalysts. A milder base might favor the kinetically controlled product, while a stronger acid might favor the thermodynamically controlled product.Catalysts can influence which intermediate is formed and the rate at which it proceeds to the final product.
Protecting Groups One of the carbonyl groups is still reacting.Consider temporarily protecting one of the carbonyl groups to direct the reaction to the desired site.Protecting groups offer a classic chemical strategy to achieve regioselectivity in molecules with multiple reactive sites.

Experimental Protocol: Regioselective Synthesis using a β-Keto Ester

This protocol illustrates a common strategy to achieve high regioselectivity.

  • Reactant Preparation: In a suitable flask, dissolve 3-amino-1,2,4-triazole (1 eq.) and the β-keto ester (e.g., ethyl acetoacetate) (1 eq.) in a solvent like ethanol or acetic acid.

  • Catalyst: Add a catalytic amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid).

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure and purify the residue.

Visualization of Regioselective Synthesis

Regioselectivity cluster_reactants Reactants cluster_products Potential Products Aminotriazole 3-Amino-1,2,4-triazole Regioisomer_A Regioisomer A Aminotriazole->Regioisomer_A Attack at C1 Regioisomer_B Regioisomer B Aminotriazole->Regioisomer_B Attack at C3 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Regioisomer_A Dicarbonyl->Regioisomer_B caption Regioselectivity in Triazolopyrimidine Synthesis

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Issue 3: Hydrolysis and Other Minor Side Products

Question: My reaction is clean, but I am observing some minor byproducts that seem to be related to hydrolysis. What are these and how can I avoid them?

Answer: Hydrolysis can be a concern, especially if your starting materials or intermediates are sensitive to water and the reaction is run for an extended period or under harsh pH conditions.

Common Hydrolytic Side Products:

  • Hydrolysis of Ester Groups: If your 1,3-dicarbonyl is a β-keto ester, you might observe hydrolysis of the ester to the corresponding carboxylic acid, especially under basic or acidic conditions.

  • Ring Opening: In some cases, the pyrimidine ring of the final product can be susceptible to hydrolytic cleavage, although this is generally less common under standard synthetic conditions.

Troubleshooting Guide: Preventing Hydrolysis

Factor Observation Recommended Action Rationale
Water Content Presence of water in solvents or reagents.Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures if necessary.Water is a reactant in hydrolysis reactions.
Reaction pH Strongly acidic or basic conditions.Buffer the reaction mixture or use milder conditions.Hydrolysis is often catalyzed by acid or base.
Work-up Procedure Aqueous work-up leads to product degradation.Minimize the time the product is in contact with aqueous layers. Use an extractive work-up with an organic solvent and dry the organic layer thoroughly before solvent removal.Prolonged exposure to water during work-up can lead to hydrolysis.

References

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • Dimroth rearrangement - Wikipedia.
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals.
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - PMC - NIH.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
  • (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate.

Sources

Addressing stability and degradation issues ofTriazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triazolo[4,3-a]pyrimidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on addressing the stability and degradation issues associated with this important heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize my expertise in heterocyclic chemistry with practical, field-proven insights to help you navigate the challenges of working with this molecule.

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] However, the inherent reactivity of this nitrogen-rich heterocyclic system can lead to stability challenges that may impact experimental reproducibility and the overall success of your research. This guide will provide you with the knowledge to anticipate, identify, and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of Triazolo[4,3-a]pyrimidin-3-amine.

Q1: What is the primary degradation pathway for Triazolo[4,3-a]pyrimidin-3-amine?

A1: The most significant degradation pathway for many triazolopyrimidine derivatives is the Dimroth rearrangement . This is an isomerization reaction where the endocyclic and exocyclic nitrogen atoms of the triazole ring switch places.[3] For Triazolo[4,3-a]pyrimidin-3-amine, this would involve the rearrangement to the more thermodynamically stable[3][4][5]triazolo[1,5-a]pyrimidine isomer. This rearrangement can be catalyzed by acidic or basic conditions and is also influenced by temperature.[4][5]

Q2: How does pH affect the stability of Triazolo[4,3-a]pyrimidin-3-amine in solution?

A2: The pH of your solution is a critical factor. Both acidic and basic conditions can facilitate the Dimroth rearrangement.[6] It is advisable to work with freshly prepared solutions and to buffer your aqueous solutions to a neutral pH (around 7.0-7.4) if the experimental conditions allow. The protonation or deprotonation of the nitrogen atoms in the heterocyclic system can initiate the ring-opening and subsequent recyclization that characterizes the Dimroth rearrangement.[7]

Q3: What are the recommended storage conditions for solid Triazolo[4,3-a]pyrimidin-3-amine?

A3: For solid (powder) Triazolo[4,3-a]pyrimidin-3-amine, it is crucial to store it in a cool, dry, and dark place. Safety data sheets for similar heterocyclic compounds recommend storage in a well-ventilated area in a tightly sealed container.[8][9][10] Exposure to moisture can lead to hydrolysis, while light can cause photodegradation. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Q4: Which solvents are recommended for dissolving Triazolo[4,3-a]pyrimidin-3-amine?

A4: The choice of solvent can significantly impact the stability of your compound. For short-term use, polar aprotic solvents like DMSO or DMF are generally suitable for creating stock solutions. However, prolonged storage in these solvents, especially if they contain water impurities, can lead to degradation. For aqueous experiments, it is best to make fresh dilutions from a high-concentration stock in an appropriate buffer. Always use high-purity, anhydrous solvents when possible.

Q5: Is Triazolo[4,3-a]pyrimidin-3-amine susceptible to oxidation?

A5: Yes, nitrogen-containing heterocycles can be susceptible to oxidation.[1] The lone pairs of electrons on the nitrogen atoms can be targets for oxidizing agents. It is advisable to avoid strong oxidizing agents and to degas solvents to remove dissolved oxygen, especially for long-term experiments or storage of solutions. The use of antioxidants may be considered in some formulations, but their compatibility with the experimental system must be validated.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with Triazolo[4,3-a]pyrimidin-3-amine.

Problem Potential Cause Recommended Solution
Inconsistent biological activity or assay results. Degradation of the compound in solution, leading to a lower effective concentration. This could be due to pH-mediated rearrangement or hydrolysis.Prepare fresh solutions for each experiment from a solid sample. If using a stock solution, perform a quick purity check using HPLC or LC-MS before use. Ensure your assay buffer is at a neutral and stable pH.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. This is a strong indicator of degradation. The new peaks could correspond to the Dimroth rearrangement product or other degradation products.Analyze the mass of the new peak to see if it corresponds to an isomer of your starting material. To confirm, you can intentionally stress a sample of your compound (e.g., by heating or adding acid/base) and monitor the formation of the new peak.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or buffer. The compound may also be degrading to a less soluble product.Check the solubility of your compound in a range of solvents and buffers. You may need to use a co-solvent or adjust the pH to improve solubility. Always ensure the solution is clear before use.
Color change of the solid compound or solution over time. This can be a sign of oxidation or photodegradation.Store the solid compound and solutions protected from light. Consider using amber vials. For solutions, purging with an inert gas like nitrogen or argon can help prevent oxidation.

Detailed Experimental Protocols

To ensure the integrity of your experiments, here are some recommended protocols for handling and stability testing of Triazolo[4,3-a]pyrimidin-3-amine.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Allow the solid Triazolo[4,3-a]pyrimidin-3-amine to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the required amount of the compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate briefly until the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution (in Aqueous Buffer):

    • Thaw an aliquot of the DMSO stock solution.

    • Dilute the stock solution to the final desired concentration in your pre-warmed (to experimental temperature) aqueous buffer immediately before use.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects.

    • Do not store aqueous working solutions for extended periods.

Protocol 2: Preliminary Stability Assessment

This protocol allows you to assess the stability of Triazolo[4,3-a]pyrimidin-3-amine under your specific experimental conditions.

  • Prepare Solutions: Prepare solutions of your compound at the desired concentration in the relevant buffers (e.g., acidic, neutral, basic) and solvents.

  • Incubation: Incubate the solutions under different conditions that mimic your experimental setup (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots by HPLC or LC-MS.

  • Data Evaluation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

Form Storage Temperature Storage Conditions Handling Precautions
Solid 2-8°C (long-term)Tightly sealed container, protected from light and moisture.Allow to warm to room temperature before opening.
DMSO Stock Solution -20°C or -80°CSmall aliquots to avoid freeze-thaw cycles, protected from light.Use anhydrous DMSO.
Aqueous Solution N/APrepare fresh for each experiment.Use a neutral pH buffer if possible.

Table 2: Solvent Compatibility and Stability Considerations

Solvent Compatibility Stability Notes
DMSO, DMF Good for stock solutionsCan contain water which may promote hydrolysis over time. Use anhydrous grade.
Ethanol, Methanol ModerateProtic solvents may participate in degradation pathways.
Water/Aqueous Buffers pH-dependentRisk of hydrolysis and Dimroth rearrangement, especially at non-neutral pH.
Acetonitrile GoodA good aprotic alternative for analytical purposes.
Halogenated Solvents (DCM, Chloroform) Generally compatibleEnsure they are free of acidic impurities.

Diagrams

Dimroth_Rearrangement cluster_start Triazolo[4,3-a]pyrimidin-3-amine (Less Stable Isomer) cluster_intermediate Reaction Intermediate cluster_end [1,2,4]Triazolo[1,5-a]pyrimidine Isomer (More Stable) start Triazolo[4,3-a]pyrimidin-3-amine intermediate Open-chain intermediate start->intermediate Ring Opening (Acid/Base Catalyzed) end Rearranged Isomer intermediate->end Ring Closure

Caption: The Dimroth Rearrangement of Triazolo[4,3-a]pyrimidin-3-amine.

Stability_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare solutions in relevant buffers/solvents B Incubate under various conditions (T, light) A->B C Take aliquots at different time points B->C D Analyze by HPLC/LC-MS C->D E Quantify parent compound and new peaks D->E F Determine degradation rate and identify products E->F

Caption: Workflow for assessing the stability of Triazolo[4,3-a]pyrimidin-3-amine.

References

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021).
  • Dimroth rearrangement. (n.d.). Wikipedia. [Link]
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][4][5]triazolo[1,5-c]pyrimidine derivatives. (2016). Beilstein Journals. [Link]
  • Synthesis of[3][4][5]‐triazolo[4,3‐a]pyrimidine by cyclocondensation of... (n.d.).
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020).
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). (2016).
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021).
  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. (2022). MDPI. [Link] 19.[3][4][5]triazolo[4,3-a]pyrimidin-3-amine. (n.d.). ChemUniverse. [Link]
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][4][5]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2019).
  • Illustration of the possible reaction route of the synthesis of triazolo[1,5-a]pyrimidines promoted by [TMDPH2]²⁺[SO4]²⁻. (n.d.).
  • Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives. (n.d.).
  • (PDF) Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. (2025).
  • Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (2025).
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011).
  • Design, Synthesis and Biological Evaluation of[3][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P
  • (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2022).
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). ScienceDirect. [Link]
  • Synthesis and biological evaluation of novel fused triazolo[4,3- ] pyrimidinones. (2015). TÜBİTAK Academic Journals. [Link]
  • Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. (2014).
  • Discovery of[3][4][5]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. (2019).

Sources

Technical Support Center: Crystallization of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of Triazolo[4,3-a]pyrimidin-3-amine. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this important heterocyclic scaffold. The advice herein is grounded in established crystallographic principles and practical laboratory experience.

Introduction to Crystallization Challenges

Triazolo[4,3-a]pyrimidin-3-amine, a member of the versatile triazolopyrimidine class of compounds, often presents unique crystallization challenges due to its fused heterocyclic structure, potential for hydrogen bonding, and susceptibility to polymorphism.[1][2] Achieving a crystalline solid with high purity, optimal yield, and consistent morphology is critical for downstream applications, including pharmaceutical development.[3][4] This guide will address common issues such as "oiling out," poor crystal formation, low recovery, and the impact of impurities.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental observations. For each issue, potential causes are explored, and actionable solutions are provided with detailed protocols.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5][6] This is often due to the melting point of the compound being lower than the temperature of the solution or high levels of impurities depressing the melting point.[5]

Potential Causes & Solutions:

  • High Supersaturation or Rapid Cooling: A solution that is too concentrated or cooled too quickly may not provide sufficient time for orderly crystal nucleation and growth.[7]

    • Protocol 1: Slow Cooling Crystallization

      • Re-dissolve the oiled-out material by gently heating the solution.

      • Add a small amount of additional hot solvent to slightly reduce saturation.[6][7]

      • Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.

      • Once at room temperature, transfer the flask to a refrigerator, and subsequently to a freezer, to maximize yield.[7]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.[6]

    • Action: Experiment with a lower-boiling point solvent in which the compound still exhibits good solubility at elevated temperatures and poor solubility at lower temperatures.

  • Presence of Impurities: Impurities can significantly lower the melting point of the compound and interfere with crystal lattice formation.[8][9]

    • Action: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[7]

Issue 2: No Crystal Formation Upon Cooling

A common frustration is a clear solution that remains so even after cooling, indicating that the solution is not sufficiently supersaturated for nucleation to occur.

Potential Causes & Solutions:

  • Excessive Solvent: This is the most frequent reason for crystallization failure.[6]

    • Action: Reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool the solution again.[5][6]

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.[6]

    • Protocol 2: Inducing Nucleation

      • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.[6][7]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[3][6][7] If no pure crystals are available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod with the resulting solid residue into the solution.[5]

Issue 3: Low Recovery of Crystalline Product

Achieving beautiful crystals is only half the battle; maximizing the yield is equally important for process efficiency.

Potential Causes & Solutions:

  • Using Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.[5][7]

    • Action: Always aim to use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] The mother liquor can be concentrated to recover more product, which may then require a second recrystallization.[7]

  • Significant Solubility in Cold Solvent: The ideal crystallization solvent is one in which the compound has high solubility when hot and very low solubility when cold.[10]

    • Action: If recovery is low, try cooling the solution to a lower temperature in an ice bath or freezer.[7] Alternatively, a different solvent system may be required.[7]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during gravity filtration to remove insoluble impurities, the product can crystallize in the filter funnel, leading to loss of material.

    • Action: Use a heated filter funnel or pre-heat the funnel with hot solvent. Also, use a fluted filter paper to increase the filtration speed.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing Triazolo[4,3-a]pyrimidin-3-amine?

A1: The principle of "like dissolves like" is a good starting point. Given the polar nature of the amine and triazolopyrimidine core, polar solvents should be investigated. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[11]

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube. Good starting points for nitrogen-containing heterocycles include ethanol, isopropanol, acetonitrile, and ethyl acetate.[12][13]

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the tubes that did not show good room temperature solubility.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool to room temperature and then in an ice bath.

  • The best solvent will yield a large amount of crystalline solid.

Table 1: Common Solvents for Heterocycle Crystallization

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good first choice for nitrogen-containing heterocycles.[13]
IsopropanolPolar82Similar to ethanol, good for creating supersaturation upon cooling.[14]
AcetonitrilePolar82Can be effective, especially for compounds with some aromatic character.[12]
Ethyl AcetateIntermediate77A less polar option that can be useful in mixed-solvent systems.[13]
TolueneNon-polar111Good for compounds that crystallize well from aromatic solvents, but be wary of oiling out due to the high boiling point.[15]

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[3]

This technique is useful when your compound is too soluble in one solvent and not soluble enough in another. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11] Common pairs include ethanol/water and ethyl acetate/hexane.[13]

Q3: My crystals are very fine needles. How can I get larger, more well-defined crystals?

A3: Fine needles often result from rapid nucleation and growth.[9] To obtain larger crystals, the rate of crystallization must be slowed down.

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a flask or beaker. Cover the opening with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several days. This method is excellent for growing high-quality crystals for X-ray diffraction.[12]

  • Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.

Q4: How can I be sure my crystalline product is the desired polymorph?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[3][8] The presence of impurities has been shown to direct the polymorphic outcome of crystallization.[9]

To identify the polymorphic form, you will need to use analytical techniques such as:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystal forms. Each polymorph will have a unique diffraction pattern.[16]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs based on their different melting points and enthalpies of fusion.

  • Infrared (IR) and Raman Spectroscopy: Different crystal packing can lead to subtle but measurable differences in the vibrational spectra of polymorphs.

Controlling polymorphism often involves careful control of crystallization conditions (solvent, temperature, cooling rate) and the use of seed crystals of the desired form.[][18]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Start: Crude Triazolo[4,3-a]pyrimidin-3-amine dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success oiling_out Compound Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem solve_oil 1. Re-heat & Add More Solvent 2. Cool Slower 3. Change Solvent oiling_out->solve_oil solve_no_xtal 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal no_crystals->solve_no_xtal solve_yield 1. Concentrate Mother Liquor 2. Cool to Lower Temp 3. Re-evaluate Solvent low_yield->solve_yield solve_oil->dissolve Retry solve_no_xtal->cool Retry solve_yield->cool Retry

Caption: A decision-making workflow for troubleshooting crystallization.

References

  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • BenchChem. (2025).
  • EBSCO.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Research.
  • BOC Sciences. (n.d.).
  • PraxiLabs. (2022).
  • Google Patents. (2017). Crystalline forms of triazolopyrimidine compound.
  • Google Patents. Crystalline forms of a triazolo(4,5-d)pyrimidine compound.
  • National Institutes of Health. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • University of Rochester. (n.d.).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • University of Rochester. (n.d.).
  • YouTube. (2020).
  • TSI Journals.
  • Jurnal UPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.

Sources

Optimizing catalyst and solvent forTriazolo[4,3-a]pyrimidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Triazolo[4,3-a]pyrimidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important heterocyclic scaffold. Our goal is to empower you with the knowledge to optimize your synthetic routes, overcome common challenges, and ensure the integrity of your experimental outcomes.

Introduction to Triazolo[4,3-a]pyrimidin-3-amine Synthesis

The triazolo[4,3-a]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of the 3-amino substituted derivative, however, can present challenges, including regioselectivity control and potential side reactions. This guide will walk you through the key aspects of catalyst and solvent optimization to achieve high-yield, high-purity synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the triazolo[4,3-a]pyrimidine scaffold?

A1: The most prevalent strategies involve the cyclocondensation of a 1,2,4-triazole precursor with a suitable pyrimidine or a three-carbon synthon.[1] One common approach is the reaction of 3-amino-1,2,4-triazole with various 1,3-dicarbonyl compounds or their equivalents.[2] Multi-component reactions, where an aldehyde, 3-amino-1,2,4-triazole, and a compound containing an active methylene group are reacted in a one-pot synthesis, have also proven to be efficient.[3]

Q2: How does the choice of catalyst influence the reaction?

A2: The catalyst plays a crucial role in both reaction rate and, in some cases, regioselectivity. Basic catalysts like sodium ethoxide, triethylamine, or piperidine are often used to facilitate the initial condensation and subsequent cyclization steps.[1] Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) can also be employed, particularly in multi-component reactions.[3] The selection of the catalyst should be tailored to the specific substrates and reaction conditions.

Q3: What is the Dimroth rearrangement and how can I avoid it?

A3: The Dimroth rearrangement is a common isomerization reaction in triazolopyrimidine chemistry where the initially formed kinetic product, the [4,3-a] isomer, can rearrange to the thermodynamically more stable [1,5-a] isomer.[2][4][5] This rearrangement can be catalyzed by both acidic and basic conditions and is often promoted by heat.[4][6] To minimize the Dimroth rearrangement, it is advisable to use milder reaction conditions, shorter reaction times, and carefully select the pH of the reaction and work-up. Monitoring the reaction progress closely by TLC or LC-MS can help in quenching the reaction before significant rearrangement occurs.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Triazolo[4,3-a]pyrimidin-3-amine.

Problem Potential Causes Solutions & Recommendations
Low or No Product Yield 1. Suboptimal Catalyst: The chosen catalyst may not be effective for your specific substrates. 2. Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Decomposition of Starting Materials or Product: Reactants or the product might be unstable under the reaction conditions.1. Catalyst Screening: Systematically screen a panel of both basic (e.g., Et3N, piperidine, DBU) and acidic (e.g., p-TsOH, acetic acid) catalysts. 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, DMF, dioxane, acetonitrile). Refer to the table below for guidance. 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Reaction Monitoring: Use TLC or LC-MS to track the reaction progress and check for the appearance of degradation products. Consider milder reaction conditions if decomposition is observed.
Formation of the [1,5-a] Isomer (Dimroth Rearrangement) 1. Prolonged Reaction Time: Extended heating can favor the thermodynamically more stable [1,5-a] isomer.[5] 2. Harsh pH Conditions: Both strongly acidic and basic conditions can catalyze the rearrangement.[4][6] 3. High Reaction Temperature: Elevated temperatures provide the activation energy for the rearrangement.1. Time Optimization: Determine the optimal reaction time by monitoring the formation of the desired [4,3-a] isomer and the appearance of the [1,5-a] isomer. 2. pH Control: If possible, maintain a near-neutral pH. If a catalyst is necessary, use a milder one or a catalytic amount. 3. Temperature Control: Employ the lowest effective temperature for the reaction.
Multiple Side Products Observed 1. Reaction with Solvent: Some reactive intermediates may react with the solvent. 2. Self-Condensation of Starting Materials: The starting materials may undergo undesired side reactions. 3. Impure Starting Materials: Impurities in the reactants can lead to a variety of side products.1. Inert Solvent Selection: Choose a solvent that is less likely to participate in the reaction (e.g., toluene, dioxane). 2. Stoichiometry Control: Carefully control the stoichiometry of the reactants to favor the desired reaction pathway. 3. Reagent Purification: Ensure the purity of all starting materials before use.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The desired [4,3-a] and the rearranged [1,5-a] isomers often have very similar polarities, making chromatographic separation challenging. 2. Presence of Polar Impurities: Unreacted starting materials or polar byproducts can complicate purification.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes a switch from normal-phase to reverse-phase chromatography can be beneficial. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Catalyst and Solvent Optimization Data

The following table summarizes the impact of different catalysts and solvents on the yield of triazolo[4,3-a]pyrimidine synthesis, based on literature reports for analogous systems. This data can serve as a starting point for your optimization studies.

Catalyst Solvent Typical Yield (%) Key Considerations Reference
APTS (10 mol%)Ethanol75-85Efficient for one-pot, three-component reactions.[3]
Triethylamine (Et3N)DMF60-70Common base for promoting condensation.[7]
PiperidineEthanol65-75Effective basic catalyst for cyclization.[1]
p-TsOHToluene50-60Acid catalyst, may require azeotropic removal of water.[3]
None (Thermal)DMFVariesCan lead to a mixture of products without catalytic control.[7]

Experimental Protocols

General Procedure for a One-Pot, Three-Component Synthesis of Triazolo[4,3-a]pyrimidine Derivatives[3]
  • To a solution of 3-amino-1,2,4-triazole (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired aldehyde (1 mmol) and a compound containing an active methylene group (e.g., ethyl acetoacetate, 1 mmol).

  • Add the catalyst (e.g., 10 mol% APTS).

  • Reflux the reaction mixture for the time determined by reaction monitoring (e.g., 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Chemistry

Reaction Mechanism

The following diagram illustrates a plausible mechanism for the formation of the triazolo[4,3-a]pyrimidine ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Nucleophilic Attack Nucleophilic Attack 3-amino-1,2,4-triazole->Nucleophilic Attack 1. Pyrimidine Precursor Pyrimidine Precursor Pyrimidine Precursor->Nucleophilic Attack Condensation Condensation Nucleophilic Attack->Condensation 2. Cyclization Cyclization Condensation->Cyclization 3. Triazolo[4,3-a]pyrimidin-3-amine Triazolo[4,3-a]pyrimidin-3-amine Cyclization->Triazolo[4,3-a]pyrimidin-3-amine 4. (Kinetic Product) [1,5-a] Isomer (Side Product) [1,5-a] Isomer (Side Product) Triazolo[4,3-a]pyrimidin-3-amine->[1,5-a] Isomer (Side Product) Dimroth Rearrangement

Caption: Plausible reaction mechanism for Triazolo[4,3-a]pyrimidin-3-amine synthesis.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing common issues in your synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_isomer [1,5-a] Isomer Present? check_yield->check_isomer No optimize_catalyst Optimize Catalyst & Solvent check_yield->optimize_catalyst Yes check_purity Multiple Side Products? check_isomer->check_purity No control_pH Control pH & Conditions check_isomer->control_pH Yes check_reagents Check Reagent Purity check_purity->check_reagents Yes end Successful Synthesis check_purity->end No optimize_catalyst->check_yield optimize_temp_time Optimize Temp. & Time control_pH->check_isomer optimize_purification Optimize Purification check_reagents->optimize_purification optimize_purification->check_purity

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Hibot, A., Oumessaoud, A., Hafid, A., Khouili, M., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(23), e202301654.
  • Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][3][6]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
  • Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Ahmed, H. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4).
  • Krasnov, V. P., Matern, A. I., & Charushin, V. N. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 471-489.
  • Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[1][3][6]triazolo[4,3-a]pyridines. Organic letters, 12(4), 792–795.
  • Zhao, F., Singh, T., Xiao, Y., Su, W., Yang, D., Jia, C., Li, J. Q., & Qin, Z. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(10), 1901-1910.
  • Di Mola, A., & Saturnino, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 12(3), 125.
  • Wikipedia contributors. (2023, December 12). Dimroth rearrangement. In Wikipedia, The Free Encyclopedia.
  • Bakr, R. B. M., & El-Gazzar, A. R. B. A. (2016). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. ResearchGate.
  • El-Sayed, N. N., & El-Gazzar, A. R. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of the Serbian Chemical Society, 85(9), 1187-1199.

Sources

Technical Support Center: Purification of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Triazolo[4,3-a]pyrimidin-3-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing Triazolo[4,3-a]pyrimidin-3-amine?

A1: Impurities in the synthesis of Triazolo[4,3-a]pyrimidin-3-amine can be broadly categorized into three groups:

  • Starting Material-Related Impurities: Unreacted 2-hydrazinylpyrimidine is a common impurity. Depending on the quality of your starting materials, you may also find impurities from the synthesis of 2-hydrazinylpyrimidine itself.

  • Process-Related Impurities (Byproducts): Side reactions during the cyclization step can lead to various byproducts. The specific byproducts will depend on your synthetic route, but can include partially reacted intermediates or products of over-reaction.

  • Isomeric Impurities: This is often the most challenging category. The Dimroth rearrangement can lead to the formation of the thermodynamically more stable isomer, 1,2,4-triazolo[1,5-a]pyrimidin-2-amine.[1][2] This isomer is often difficult to separate from the desired product due to very similar physical and chemical properties.

Q2: My NMR looks clean, but my elemental analysis is slightly off. Could there be an isomeric impurity?

A2: Standard 1H and 13C NMR may not be sufficient to distinguish between the Triazolo[4,3-a]pyrimidin-3-amine and its [1,5-a] isomer, as their proton and carbon environments can be very similar.[3] For unambiguous identification, advanced NMR techniques such as 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.[2][3] This technique allows you to observe correlations between protons and nitrogen atoms, which will have distinct chemical shifts in the two different ring systems.

Q3: What is the Dimroth rearrangement and how can I minimize it?

A3: The Dimroth rearrangement is a common isomerization reaction in nitrogen-rich heterocyclic systems.[1][3] In the context of Triazolo[4,3-a]pyrimidin-3-amine, it involves the opening of the pyrimidine ring and subsequent re-closure to form the more stable 1,2,4-triazolo[1,5-a]pyrimidin-2-amine isomer.[1][4] This rearrangement can be influenced by:

  • pH: The rearrangement is often catalyzed by both acidic and basic conditions.[1][5] Maintaining a neutral pH during workup and purification is crucial.

  • Temperature: Elevated temperatures can promote the rearrangement.[3] It is advisable to use milder reaction conditions and avoid excessive heat during purification steps.

  • Solvent: The choice of solvent can also play a role. Protic solvents may facilitate the proton transfer steps involved in the rearrangement.

Minimizing the formation of this isomeric impurity starts with careful control of your reaction and workup conditions.

Troubleshooting Guides

Issue 1: Persistent Presence of a Closely Eluting Impurity in TLC/LC-MS, Suspected to be the 1,2,4-triazolo[1,5-a]pyrimidin-2-amine Isomer.

This is the most common and challenging purification issue for this class of compounds. Due to their similar polarity, the target compound and its Dimroth rearrangement product often co-elute in standard chromatography systems.

Sources

Technical Support Center: Scaling Up Triazolo[4,3-a]pyrimidin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Triazolo[4,3-a]pyrimidin-3-amine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are looking to transition their small-scale laboratory synthesis to a larger, more robust process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your scale-up challenges effectively.

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with applications ranging from anticancer to antimalarial agents.[1] The successful scale-up of these compounds is a critical step in the drug development pipeline. This guide will address common issues encountered during the scale-up process, from reaction parameter optimization to safety considerations.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the scale-up of Triazolo[4,3-a]pyrimidin-3-amine reactions.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

A common challenge in scaling up is a decrease in yield or inconsistent results that were not observed at the laboratory scale.[2]

Potential Causes and Solutions:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in larger reactors, causing decomposition of starting materials, intermediates, or products.[3]

    • Solution: Monitor the internal reaction temperature closely. Employ a reactor with a higher surface-area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.[4]

  • Poor Mixing and Mass Transfer: Inadequate agitation in a larger vessel can lead to non-homogeneous reaction mixtures, affecting reaction rates and leading to the formation of byproducts.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. The type of impeller and stirring speed should be optimized to ensure proper mixing of all components, especially in heterogeneous reactions. Baffles may be necessary to improve turbulence.[3]

  • Sub-optimal Reaction Concentration: Simply scaling up the solvent volume with the reactants may not be optimal.

    • Solution: Experiment with different solvent concentrations. A more concentrated reaction may increase the reaction rate but could also lead to solubility issues or increased viscosity, impacting mixing. Conversely, a more dilute reaction might improve selectivity but will increase processing time and solvent waste.[3]

Issue 2: Increased Impurity Profile at Larger Scale

New or more abundant impurities often appear during scale-up, complicating purification and potentially impacting the quality of the final product.

Potential Causes and Solutions:

  • Side Reactions Favored at Higher Temperatures: As mentioned, poor heat control can lead to side reactions. One common side reaction in the synthesis of related pyrimidine structures is the formation of Hantzsch-type dihydropyridines.[5]

    • Solution: Implement stricter temperature control. Analyze the impurity profile at different temperatures to identify the optimal range for minimizing byproduct formation.

  • Longer Reaction Times: At scale, reactions may be run for longer periods, which can lead to the degradation of the product or the formation of rearrangement products. For instance, some triazolopyrimidine isomers can undergo Dimroth rearrangement under acidic or basic conditions.[6][7]

    • Solution: Monitor the reaction progress closely using techniques like HPLC or TLC to determine the optimal reaction time. Quench the reaction as soon as it reaches completion to avoid over-processing.

  • Air and Moisture Sensitivity: Larger scale reactions have a greater exposure to the atmosphere during reagent charging and reaction.

    • Solution: Ensure all reagents and solvents are anhydrous, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

Experimental Protocol: Optimizing Reaction Conditions for Scale-Up

This protocol outlines a systematic approach to optimizing your reaction conditions for the synthesis of a generic Triazolo[4,3-a]pyrimidin-3-amine derivative.

  • Reaction Setup:

    • To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add the starting pyrimidine derivative and a suitable solvent (e.g., ethanol, isopropanol).

    • Begin stirring to ensure a homogenous mixture.

  • Reagent Addition:

    • In a separate vessel, prepare a solution of the second reagent.

    • For exothermic reactions, add the second reagent's solution to the reactor in a controlled manner using a syringe pump or an addition funnel. Monitor the internal temperature throughout the addition.

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at regular intervals and analyze them by HPLC or TLC to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

ParameterLab Scale (1g)Pilot Scale (100g) - InitialPilot Scale (100g) - Optimized
Solvent Volume 20 mL2 L1.5 L
Stirring Magnetic StirrerOverhead Stirrer (200 rpm)Overhead Stirrer (350 rpm with baffle)
Temperature Control Oil BathJacket CoolingJacket Cooling with controlled reagent addition
Reaction Time 4 hours8 hours5 hours
Yield 90%65%88%
Purity (Crude) 95%80%92%

Table 1: Example of parameter optimization during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Triazolo[4,3-a]pyrimidines?

A1: The most prevalent methods include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.[9] Another common approach is the conversion of 1,2,4-triazolo[4,3-a]pyrimidines via a Dimroth rearrangement.[9] One-pot, multi-component reactions are also gaining popularity for their efficiency.[10][11]

Q2: My reaction seems to stall before completion. What should I investigate?

A2: A stalled reaction can be due to several factors. First, verify the purity and reactivity of your starting materials and reagents. Impurities can sometimes inhibit the reaction.[5] Next, consider catalyst deactivation if you are using one. On a larger scale, inefficient mixing can also lead to the appearance of a stalled reaction, as localized concentrations of reactants may be depleted.[2]

Q3: I am having difficulty with the purification of my scaled-up product. What can I do?

A3: Purification at scale often requires a shift in methodology. While column chromatography is feasible in the lab, it can be cumbersome and expensive at a larger scale. Consider developing a robust recrystallization procedure. This may involve screening different solvent systems to find one that provides good recovery and high purity. If your product is a solid, precipitation by adding an anti-solvent can also be an effective purification strategy.

Q4: What are the key safety considerations when scaling up these reactions?

A4: A thorough process safety hazard evaluation is crucial before any scale-up.[4] Key considerations include:

  • Thermal Stability: Determine the thermal stability of all reactants, intermediates, and the final product to understand the potential for runaway reactions.

  • Gas Evolution: Some reactions may produce gaseous byproducts. Ensure the reactor is properly vented to avoid over-pressurization.

  • Reagent Handling: Be aware of the hazards associated with all chemicals used in the synthesis and implement appropriate handling procedures. For example, some reagents may be corrosive, flammable, or toxic.[12]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low yield issues during scale-up.

troubleshooting_low_yield start Low Yield Observed at Scale check_temp Verify Temperature Control and Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing If temp is stable analyze_impurities Identify and Quantify Byproducts check_temp->analyze_impurities If temp spikes noted check_reagents Assess Reagent Purity and Stoichiometry check_mixing->check_reagents If mixing is adequate check_mixing->analyze_impurities If dead zones suspected optimize_conc Optimize Reaction Concentration check_reagents->optimize_conc If reagents are pure optimize_conc->analyze_impurities adjust_time Re-evaluate Reaction Time analyze_impurities->adjust_time solution Optimized Process with Improved Yield adjust_time->solution

Caption: A decision tree for troubleshooting low yields in scale-up reactions.

General Synthetic Workflow

This diagram illustrates a typical workflow for the synthesis and purification of Triazolo[4,3-a]pyrimidin-3-amine derivatives.

synthetic_workflow reagents Starting Materials (Pyrimidine & Reagent B) reaction Reaction (Controlled Temp & Mixing) reagents->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring workup Quench & Crude Isolation (Filtration/Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/ Chromatography) workup->purification final_product Final Product (Triazolo[4,3-a]pyrimidin-3-amine) purification->final_product

Caption: A generalized workflow for the synthesis of Triazolo[4,3-a]pyrimidin-3-amines.

By systematically addressing these common challenges and utilizing the provided frameworks, you can enhance the efficiency, reproducibility, and safety of your Triazolo[4,3-a]pyrimidin-3-amine synthesis at scale.

References

  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC. (n.d.). National Institutes of Health.
  • Optimization conditions for the synthesis of thiazolopyrimidine 3a - ResearchGate. (n.d.). ResearchGate.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). National Institutes of Health.
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC. (n.d.). National Institutes of Health.
  • Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). (n.d.). ResearchGate.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. (n.d.). National Institutes of Health.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Some Scale-Up Considerations. (n.d.). CatSci Ltd.
  • Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. (2015, April 2). TÜBİTAK Academic Journals.
  • Discovery of[10][14][15]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC. (n.d.). National Institutes of Health.
  • Synthesis of triazolopyrimidine scaffolds. (n.d.). ResearchGate.
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry. (n.d.). University of Rochester.
  • Troubleshooting low yield in Nipamovir synthesis. (n.d.). Benchchem.
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.).
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Representative examples of biologically active triazolopyrimidine derivatives. (n.d.). ResearchGate.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. (n.d.). ResearchGate.
  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (n.d.). ResearchGate.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (n.d.). Universitas Pendidikan Indonesia.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
  • Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.).
  • Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate.
  • Synthesis of[1][14][15]Triazolo[1,5-a]pyrimidine (Microreview). (n.d.). ResearchGate.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). Current Medicinal Chemistry.
  • 7-Methyl[1][14][15]triazolo[4,3-a]pyrimidin-3-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (n.d.).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. (n.d.). National Institutes of Health.
  • Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives. (n.d.). ResearchGate.
  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (n.d.). MDPI.

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Technical Support Center: Regiocontrol in Triazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioisomer formation in the synthesis of these vital heterocyclic compounds. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize a[1][2][3]triazolo[1,5-a]pyrimidine is yielding a mixture of regioisomers. How can I identify the undesired[1][2][3]triazolo[4,3-a]pyrimidine isomer?

A1: Root Cause Analysis & Identification Protocol

The formation of two primary regioisomers, the[1][2][3]triazolo[1,5-a]pyrimidine (thermodynamically more stable) and the[1][2][3]triazolo[4,3-a]pyrimidine (often the kinetically favored product), is a frequent challenge.[4] The initial cyclization can occur at two different nitrogen atoms of the 3-amino-1,2,4-triazole precursor, leading to this mixture.

Identification Strategy:

Spectroscopic methods are the most reliable for differentiating these isomers. While standard ¹H and ¹³C NMR can provide clues, their interpretation can be ambiguous, especially with complex substitution patterns.

  • Definitive Method - ¹H-¹⁵N HMBC NMR: The most conclusive technique is the use of ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5][6] This method allows for the unambiguous assignment of the bicyclic core structure by observing the long-range correlations between protons and nitrogen atoms. The distinct chemical shifts of the nitrogen atoms in each regioisomeric system provide a clear fingerprint for identification.[5][6]

  • Supporting Evidence - UV and Melting Point: The two isomeric series often exhibit different physical properties. The more stable [1,5-a] isomers and the [1,5-c] isomers (another possible regioisomer) tend to have different melting points and UV absorption wavelengths compared to their [4,3-a] or [4,3-c] counterparts, which can serve as preliminary indicators.[7][8]

Experimental Protocol: Sample Preparation for ¹H-¹⁵N HMBC

  • Sample Purity: Ensure the sample is of high purity to avoid interference from starting materials or byproducts.

  • Solvent Selection: Use a deuterated solvent in which the compound is sufficiently soluble.

  • Concentration: Prepare a concentrated sample to ensure adequate signal-to-noise for the ¹⁵N detection.

  • Acquisition Parameters: Set up the ¹H-¹⁵N HMBC experiment on the NMR spectrometer, optimizing the acquisition parameters for the expected coupling constants.

Q2: I am observing the formation of the undesired[1][2][3]triazolo[4,3-a]pyrimidine isomer. What reaction conditions can I modify to favor the formation of the[1][2][3]triazolo[1,5-a]pyrimidine?

A2: Leveraging Thermodynamic vs. Kinetic Control

The formation of the[1][2]triazolo[4,3-a]pyrimidine is often under kinetic control, meaning it is the faster-forming product at lower temperatures.[9][10][11] Conversely, the[1][2][3]triazolo[1,5-a]pyrimidine is typically the more thermodynamically stable isomer.[3][12] Therefore, reaction conditions can be manipulated to favor the thermodynamic product.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome start Mixture of Regioisomers Observed temp Increase Reaction Temperature start->temp Thermodynamic Control time Increase Reaction Time temp->time solvent Solvent Optimization time->solvent catalyst pH/Catalyst Modification solvent->catalyst end Favored Formation of [1,5-a] Isomer catalyst->end

Caption: Troubleshooting workflow for favoring the thermodynamic product.

Detailed Recommendations:

  • Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the system to reach thermodynamic equilibrium and favor the more stable [1,5-a] isomer.[10][11] Reactions are often run at reflux in solvents like ethanol, dioxane, or DMF.[1][13]

  • Reaction Time: Longer reaction times are crucial for achieving thermodynamic equilibrium.[10][11] Monitor the reaction progress by TLC or LC-MS to determine the optimal time for complete conversion to the desired isomer.

  • Solvent Polarity: The choice of solvent can influence the reaction pathway. Experiment with a range of solvents with varying polarities.

  • pH Control: The interconversion between the [4,3-a] and [1,5-a] isomers, known as the Dimroth rearrangement, is often catalyzed by acid or base.[2][7][14] Judicious addition of an acid or base can facilitate the conversion of the kinetic product to the thermodynamic one. The rate of this rearrangement is pH-dependent.[2]

Table 1: General Conditions Favoring the[1][2][3]triazolo[1,5-a]pyrimidine Isomer

ParameterRecommended ConditionRationale
Temperature Elevated (e.g., reflux)Overcomes the activation energy for the Dimroth rearrangement, favoring the thermodynamic product.
Reaction Time ExtendedAllows the reaction to reach thermodynamic equilibrium.
pH Acidic or BasicCatalyzes the Dimroth rearrangement.[2][7]
Solvent High-boiling polar aprotic (e.g., DMF, Dioxane)Facilitates higher reaction temperatures.
Q3: What is the Dimroth rearrangement, and how can I intentionally use it to my advantage?

A3: Understanding and Utilizing the Dimroth Rearrangement

The Dimroth rearrangement is a molecular rearrangement where the endocyclic and exocyclic nitrogen atoms of a heterocyclic ring switch places.[14] In the context of triazolopyrimidines, it is the process by which the less stable[1][2][3]triazolo[4,3-a]pyrimidine isomer converts to the more stable[1][2][3]triazolo[1,5-a]pyrimidine.[2][4][15]

Mechanism of the Dimroth Rearrangement:

The generally accepted mechanism involves a series of steps:

  • Nucleophilic Addition: A nucleophile (often a solvent molecule like water or a base) attacks the pyrimidine ring.

  • Ring Opening: The pyrimidine ring opens to form an intermediate.

  • Bond Rotation: Rotation occurs around the single bonds of the opened intermediate.

  • Ring Closure: The ring closes in a different orientation to form the rearranged product.[2][16]

Caption: Simplified schematic of the Dimroth rearrangement.

Strategic Application:

If your initial reaction conditions favor the kinetic [4,3-a] product, you can intentionally induce the Dimroth rearrangement in a subsequent step or by modifying the workup procedure.

Protocol for Intentional Dimroth Rearrangement:

  • Isolate the Kinetic Product: If possible, isolate the crude mixture containing the [4,3-a] isomer.

  • Select a Suitable Solvent: Choose a high-boiling point solvent like DMF, dioxane, or pyridine.[14]

  • Add a Catalyst: Introduce a catalytic amount of acid (e.g., HCl) or base (e.g., sodium ethoxide).[7][8][16]

  • Heat the Mixture: Reflux the reaction mixture and monitor the conversion by TLC or LC-MS.

  • Workup and Isolation: Once the rearrangement is complete, proceed with the standard workup and purification procedures to isolate the desired [1,5-a] isomer.

Q4: Can my choice of starting materials influence the regioselectivity of the reaction?

A4: Yes, the structure of your precursors is a critical factor.

The substitution pattern of both the 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound (or its equivalent) can significantly direct the initial cyclization.

  • Substituents on the 3-amino-1,2,4-triazole: The electronic and steric nature of substituents on the triazole ring can influence which nitrogen atom is more nucleophilic and thus more likely to participate in the initial condensation reaction.

  • Symmetry of the 1,3-dicarbonyl compound: Using a symmetrical 1,3-dicarbonyl compound (e.g., malonaldehyde or acetylacetone) can simplify the product mixture as it reduces the number of possible initial condensation products.

  • Pre-functionalized Pyrimidines: An alternative strategy is to start with a pre-formed pyrimidine ring and then annulate the triazole ring.[3][12] This can offer better control over the regiochemical outcome.

General Guidance:

When designing a synthesis, consider the electronic and steric effects of your chosen substituents. A careful review of the literature for similar substitution patterns can provide valuable insights into the expected regioselectivity. For novel structures, it is advisable to perform small-scale test reactions to determine the regiochemical outcome before proceeding to a larger scale.

References

  • (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate. (n.d.).
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC. (2021, May 15).
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science. (2024, April 1).
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. (n.d.).
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals. (n.d.).
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025, July 8).
  • Dimroth rearrangement - Wikipedia. (n.d.).
  • Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed. (n.d.).
  • Base-catalyzed Dimroth rearrangement mechanism - ResearchGate. (n.d.).
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - Jurnal UPI. (2025, February 3).
  • Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments - ResearchGate. (2025, August 6).
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, May 29).
  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. (n.d.).
  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC - PubMed Central. (2022, December 2).
  • (PDF) Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling of Triazolopyridopyrimidines - ResearchGate. (2020, May 28).
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH. (n.d.).
  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. (2025, August 5).
  • ChemInform Abstract: Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. (2025, August 7).
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines - MDPI. (n.d.).
  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC - NIH. (n.d.).
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • Eight isomers of the triazolopyrimidine nucleus. - ResearchGate. (n.d.).
  • Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction - PubMed. (2014, November 24).
  • Retro Diels Alder protocol for regioselective synthesis of novel[1][2][3]triazolo[4,3-a]pyrimidin-7(1H)-ones - NIH. (n.d.).
  • Thermodynamic versus Kinetic Control - YouTube. (2010, March 1).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.).
  • Catalyst-Controlled Regioselective Synthesis of Benzotriazlolodiazepin-7-ones and Benzotriazolodiazocin-8-ones - PubMed. (2020, January 17).
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies - Universitas Pendidikan Indonesia. (n.d.).
  • Kinetic vs Thermodynamic "control" and "product" : r/Mcat - Reddit. (2024, January 26).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, February 12).
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. (n.d.).
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.).
  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC - NIH. (n.d.).

Sources

Modifying reaction temperature and time for betterTriazolo[4,3-a]pyrimidin-3-amine purity

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TP-202401

Version: 1.0

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Triazolo[4,3-a]pyrimidin-3-amine, with a specific focus on enhancing purity by modulating reaction temperature and time. Our goal is to provide you with the technical insights and practical steps necessary to achieve high-purity yields in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of Triazolo[4,3-a]pyrimidin-3-amine has low purity, with significant side products observed in my NMR/LC-MS. How do reaction temperature and time contribute to this?

A1: Reaction temperature and time are critical parameters that directly influence the reaction kinetics and thermodynamics of Triazolo[4,3-a]pyrimidin-3-amine synthesis. The formation of this compound typically involves the cyclization of a hydrazine derivative with a pyrimidine precursor.

  • Impact of Temperature:

    • Insufficient Temperature: A temperature that is too low can lead to an incomplete reaction, resulting in the presence of unreacted starting materials in your final product. The activation energy for the desired cyclization may not be reached, leading to a sluggish or stalled reaction.

    • Excessive Temperature: Conversely, excessively high temperatures can promote the formation of undesired side products through various decomposition pathways or alternative reaction mechanisms. For instance, the pyrimidine ring can become susceptible to degradation or rearrangement at elevated temperatures, leading to impurities that can be difficult to separate.

  • Impact of Reaction Time:

    • Insufficient Time: A short reaction time, especially at lower temperatures, will likely result in an incomplete conversion of starting materials to the desired product.

    • Excessive Time: Prolonging the reaction time, particularly at higher temperatures, increases the probability of product degradation and the formation of byproducts. The desired Triazolo[4,3-a]pyrimidin-3-amine, once formed, may not be stable under the reaction conditions for extended periods.

The key is to find the optimal balance where the rate of formation of the desired product is maximized, while the rates of formation of side products and degradation are minimized. This optimal window is highly dependent on the specific substrates and solvent system used.

Q2: What are some common impurities I should be looking for, and how are they related to temperature and time?

A2: Common impurities often arise from incomplete reactions, side reactions, or degradation. Based on the typical synthesis routes, you should be vigilant for:

  • Unreacted Starting Materials: The most common "impurity" is often the starting hydrazine or pyrimidine derivative. This is typically a result of insufficient temperature or reaction time.

  • Isomeric Byproducts: Depending on the substitution pattern of your pyrimidine precursor, the cyclization could potentially occur at different positions, leading to the formation of structural isomers. Higher temperatures can sometimes provide the energy needed to overcome the activation barrier for the formation of less-favored isomers.

  • Degradation Products: At elevated temperatures and prolonged reaction times, the triazolopyrimidine core can degrade. This can involve ring-opening reactions or other complex rearrangements. These degradation products are often colored and can be challenging to remove.

A systematic study where you analyze aliquots of your reaction mixture at different time points and temperatures using techniques like TLC, LC-MS, or NMR can help you build a profile of impurity formation under your specific conditions.

Q3: I am observing a persistent impurity that co-elutes with my product during column chromatography. How can I modify my reaction conditions to minimize its formation?

A3: A co-eluting impurity suggests that it has a similar polarity to your desired product. In such cases, modifying the purification strategy can be challenging. A more effective approach is to prevent its formation in the first place by fine-tuning the reaction conditions.

  • Systematic Temperature Screening: We recommend performing a series of small-scale reactions at different temperatures while keeping the reaction time and concentration of reactants constant. For example, if your current protocol calls for refluxing in ethanol (78 °C), you could run parallel reactions at 60 °C, 70 °C, and 80 °C.

  • Time-Course Analysis: For the most promising temperature identified in the screening, perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze the product-to-impurity ratio. This will help you identify the point at which the formation of the desired product plateaus and the formation of the critical impurity starts to increase significantly.

This systematic approach allows you to pinpoint the optimal reaction window.

Experimental Protocols & Data

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol outlines a method for determining the optimal reaction temperature to maximize the purity of Triazolo[4,3-a]pyrimidin-3-amine.

Materials:

  • Your specific hydrazine and pyrimidine starting materials

  • Chosen reaction solvent (e.g., ethanol, isopropanol, DMF)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system with precise temperature control

  • Stirring apparatus

  • Analytical instruments (TLC, LC-MS, NMR)

Procedure:

  • Set up a series of identical small-scale reactions. For each reaction, use the same concentration of reactants and the same solvent volume.

  • Assign a different target temperature to each reaction. We suggest a range around your original reaction temperature (e.g., T-10°C, T, T+10°C, T+20°C).

  • Run all reactions for the same, fixed amount of time (e.g., 8 hours).

  • After the specified time, quench the reactions and work them up identically.

  • Analyze the crude product from each reaction for purity using a quantitative method like LC-MS or qNMR.

  • Record the purity for each temperature point.

Data Summary: Impact of Temperature on Purity

The following table is a representative example of the data you might generate from following Protocol 1.

Reaction Temperature (°C)Reaction Time (h)Purity of Crude Product (%)Key Observations
60875Significant amount of unreacted starting material.
70888Good conversion, minor impurities.
80895High conversion, minimal impurities.
90891Increased formation of a specific byproduct (Impurity A).
100885Significant formation of Impurity A and some degradation.

Note: This data is illustrative. Your results will vary based on your specific substrates and conditions.

Protocol 2: Time-Course Analysis for Purity Optimization

This protocol is designed to be performed at the optimal temperature identified in Protocol 1.

Procedure:

  • Set up a single, larger-scale reaction at the optimal temperature determined previously (e.g., 80 °C).

  • At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot to stop the reaction.

  • Analyze each aliquot to determine the ratio of product to starting material and key impurities.

  • Plot the concentration of the desired product and impurities over time.

Data Summary: Impact of Time on Purity at 80 °C
Reaction Time (h)Purity of Crude Product (%)Key Observations
160Incomplete reaction.
278Conversion ongoing.
492Good conversion, low levels of impurities.
895Optimal purity achieved.
1294Slight increase in Impurity A.
2490Noticeable increase in Impurity A and degradation products.

Note: This data is illustrative. Your results will vary based on your specific substrates and conditions.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing your reaction conditions.

G cluster_start Initial State cluster_optimization Optimization Cycle cluster_end Target Outcome start Low Purity Product temp_screen Protocol 1: Temperature Screening start->temp_screen Step 1 analysis1 Analyze Purity vs. Temp temp_screen->analysis1 time_study Protocol 2: Time-Course Analysis analysis2 Analyze Purity vs. Time time_study->analysis2 opt_temp Identify Optimal Temperature analysis1->opt_temp opt_time Identify Optimal Time analysis2->opt_time opt_temp->time_study Step 2 (at optimal temp) end High Purity Product opt_time->end Final Protocol

Caption: Workflow for purity optimization.

This systematic approach of first screening for the optimal temperature and then performing a time-course analysis at that temperature is a robust method for maximizing the purity of your Triazolo[4,3-a]pyrimidin-3-amine product.

We trust this guide will be a valuable resource in your research endeavors. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Triazolo[4,3-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[4,3-a]pyrimidine Scaffold

The fusion of a 1,2,4-triazole ring with a pyrimidine nucleus gives rise to the triazolopyrimidine scaffold, a class of heterocyclic compounds that has garnered immense interest in medicinal chemistry.[1] These structures are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Molecules incorporating the triazolopyrimidine core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Given their therapeutic potential, the unambiguous structural characterization of novel triazolopyrimidine derivatives is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth analysis of the premier technique for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the characterization of the parent compound, Triazolo[4,3-a]pyrimidin-3-amine . We will explore the nuances of both ¹H and ¹³C NMR spectra, explain the causality behind spectral features, and compare the capabilities of NMR with alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize these vital heterocyclic systems.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its power lies in its ability to provide a detailed atom-by-atom map of a molecule's carbon-hydrogen framework. By analyzing chemical shifts, spin-spin coupling, and integration, one can piece together the precise connectivity and chemical environment of each atom.

For a molecule like Triazolo[4,3-a]pyrimidin-3-amine, predicting the NMR spectrum begins with a clear understanding of its structure and the electronic influence of its constituent atoms.

Caption: Numbered structure of Triazolo[4,3-a]pyrimidin-3-amine.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every unique hydrogen atom in the molecule. For Triazolo[4,3-a]pyrimidin-3-amine, we expect distinct signals for the three aromatic protons (H5, H6, H7) and the amine (NH₂) protons.

  • Chemical Shifts (δ): The pyrimidine ring protons are influenced by the electronegativity of the adjacent nitrogen atoms. H5 and H7 are adjacent to two nitrogens in the fused system, which deshields them significantly, pushing their signals downfield. H6, being further from the ring junction and adjacent to carbon atoms, will appear at a slightly higher field (more upfield) than H5 and H7. The amine (NH₂) protons are attached to a carbon double-bonded to a nitrogen, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[3] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the NH₂ signal is typically a broad singlet observed downfield.[4]

  • Splitting Patterns & Coupling Constants (J): Spin-spin coupling provides direct evidence of connectivity between adjacent non-equivalent protons.

    • H7: This proton is adjacent to H6, so its signal will be split into a doublet. The coupling constant, ³J(H7-H6), is expected to be in the typical range for ortho-coupling in six-membered aromatic rings (6-10 Hz).[5]

    • H5: This proton is also adjacent to H6 and will therefore appear as a doublet with a similar coupling constant, ³J(H5-H6).

    • H6: This proton is coupled to both H5 and H7. This will result in a more complex pattern, typically a doublet of doublets (dd), reflecting the two different coupling interactions.

    • NH₂: The amine protons typically appear as a broad singlet because their signal is often not coupled to other protons due to rapid exchange with trace amounts of water or acidic impurities in the deuterated solvent.[6]

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For Triazolo[4,3-a]pyrimidin-3-amine, we expect five distinct signals corresponding to the five carbon atoms in the fused ring system.

  • C3: This carbon is bonded to two nitrogen atoms and the exocyclic amino group, making it highly electron-deficient. It is expected to be the most downfield signal among the carbons.

  • C7 and C5: These carbons are bonded to nitrogen and are part of an aromatic system, placing their signals in the downfield region, typically between 140-160 ppm.

  • C6: This carbon is situated between two other carbons and is the least deshielded of the aromatic carbons, so its signal will appear more upfield relative to C5 and C7.

  • C4a: This is a quaternary carbon (no attached protons) located at the ring junction. It is bonded to three nitrogen atoms, which will shift its signal significantly downfield. Quaternary carbons often show weaker signal intensity compared to protonated carbons.

Exemplary Data & Interpretation

While a dedicated spectrum for the unsubstituted Triazolo[4,3-a]pyrimidin-3-amine is not readily published, we can reliably predict its spectral characteristics by analyzing closely related, substituted analogs reported in the literature. For instance, the characterization of 3-Amino-7-propyl-[2][7][8]triazolo[4,3-a]pyrimidin-5(1H)-one provides valuable comparative data.[7]

Assignment (Predicted) ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Rationale for Prediction
H7δ ~8.5-8.8 ppm (d)-Adjacent to two N atoms, highest deshielding. Split by H6.
H5δ ~8.2-8.5 ppm (d)-Adjacent to ring-junction N, deshielded. Split by H6.
H6δ ~7.2-7.5 ppm (dd)-Coupled to both H5 and H7. Least deshielded aromatic proton.
NH₂δ ~7.0-8.0 ppm (br s)-Broad signal due to exchange; chemical shift is solvent-dependent.[9]
C3δ ~155-160 ppmC=N and C-NH₂ environment.
C4aδ ~150-155 ppmQuaternary carbon at ring junction, bonded to three N atoms.
C7δ ~145-150 ppmAromatic CH adjacent to N.
C5δ ~140-145 ppmAromatic CH adjacent to N.
C6δ ~110-115 ppmAromatic CH, most upfield of the ring carbons.

Note: The chemical shifts (δ) are predicted values based on foundational principles and data from similar structures.[7] 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific information required.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry.Non-destructive; provides unparalleled structural detail.Relatively low sensitivity; requires soluble samples in deuterated solvents.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (ng/g levels); provides definitive molecular formula.[10][11]Provides limited information on atom connectivity and isomerism.
HPLC Purity assessment, quantification, separation of mixtures.Excellent for determining purity and quantifying components in a mixture.[10]Provides no structural information beyond a retention time and UV-Vis spectrum.
FT-IR Spectroscopy Presence of functional groups (e.g., N-H, C=N).Fast, simple, and provides a quick fingerprint of functional groups present.[8]Complex spectra can be difficult to interpret fully; provides no connectivity data.

The most robust analytical workflow combines these techniques. For example, HPLC can confirm the purity of a sample before it is subjected to MS for molecular weight confirmation and NMR for definitive structural assignment.

cluster_workflow Characterization Workflow Synthesis Synthesized Compound (e.g., Triazolopyrimidine) Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Molecular Weight (MS) HPLC->MS >95% Pure NMR Structure Elucidation (NMR) MS->NMR Data Final Characterized Compound NMR->Data

Caption: A typical workflow for the characterization of a novel compound.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified Triazolo[4,3-a]pyrimidin-3-amine sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high solubilizing power and its ability to slow the exchange of N-H protons, often making them visible in the ¹H spectrum.[4]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any solid particles remain, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.[2]

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton (zg30 or equivalent).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Number of Scans (NS): 16-64 (adjust for concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon (zgpg30 or equivalent).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Number of Scans (NS): 1024-4096 (or more, as ¹³C is much less sensitive than ¹H).

    • Relaxation Delay (D1): 2 seconds.

    • Processing: Apply an exponential window function (LB = 1 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Conclusion

The structural characterization of Triazolo[4,3-a]pyrimidin-3-amine and its derivatives is fundamentally reliant on ¹H and ¹³C NMR spectroscopy. This powerful, non-destructive technique provides an unparalleled level of structural detail, from the basic carbon-hydrogen framework to subtle electronic effects within the molecule. By carefully analyzing chemical shifts and coupling constants, and by using appropriate deuterated solvents and acquisition parameters, researchers can confidently elucidate the structure of these medicinally important compounds. While complementary techniques like Mass Spectrometry and HPLC are indispensable for confirming molecular weight and purity, NMR remains the gold standard for definitive structural assignment in the field of drug discovery.

References

  • Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. PMC - NIH.
  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC - NIH.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
  • Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. ACS Publications.
  • Analysis of heterocyclic aromatic amines. National Genomics Data Center.
  • New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications.
  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications.

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A Comparative Guide to the Biological Activity of Triazolo[4,3-a]pyrimidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazolo[4,3-a]pyrimidine Scaffold

The[1][2][3]triazolo[4,3-a]pyrimidine ring system is a fused heterocyclic structure of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets by mimicking the natural ligands.[4][5] This "privileged scaffold" has been the foundation for developing compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][6][7]

This guide provides a comparative analysis of the biological activities of various Triazolo[4,3-a]pyrimidin-3-amine analogs, focusing on two prominent areas of research: anticancer and antibacterial applications. We will delve into the structure-activity relationships (SAR), present key experimental data, and detail the methodologies used to generate these findings, offering a comprehensive resource for researchers in drug discovery and development.

Part 1: Anticancer Activity - Targeting Cellular Proliferation Pathways

The unregulated proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are controlled by protein kinases. The triazolopyrimidine scaffold has proven to be an effective core for designing potent kinase inhibitors.[5][8]

Case Study: Triazolo[4,5-d]pyrimidines as GCN2 Kinase Inhibitors

One compelling example is the development of triazolo[4,5-d]pyrimidine analogs as inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase.[9] GCN2 is a key sensor of amino acid deprivation and a crucial component of the Integrated Stress Response (ISR). In some cancer types, particularly leukemias, cancer cells hijack the GCN2 pathway to survive under nutrient-poor conditions.[9][10] Therefore, inhibiting GCN2 presents a promising therapeutic strategy.

Mechanism of Action & Structure-Activity Relationship (SAR):

Researchers synthesized a series of analogs based on a triazolo[4,5-d]pyrimidine scaffold to probe their inhibitory activity against GCN2. The core hypothesis was that this scaffold could effectively occupy the ATP-binding pocket of the kinase. The SAR studies revealed that specific substitutions are critical for potency and selectivity. While the core scaffold provided the initial binding, modifications at various positions fine-tuned the interaction. For instance, many potent compounds in the series demonstrated selectivity for GCN2 over other related kinases like PERK and HRI, a crucial factor for minimizing off-target effects.[9]

Quantitative Data Summary:

The following table summarizes the in vitro inhibitory activity of representative compounds against GCN2 and other ISR kinases.

CompoundGCN2 IC50 (nM)PERK IC50 (nM)HRI IC50 (nM)PKR IC50 (nM)
1 18.6>1000>100045.3
2 25.4>1000>100073.1
3 20.3>1000>100045.7
4 25.9>1000>100038.6
5 46.4>1000>1000114.2
6 30.2>1000>100050.8
7 25.1>1000>100042.1
8 24.5>1000>100045.1
9 27.2>1000>100050.8
Data sourced from Lough et al. (2018)[9]

The data clearly indicates that these analogs are potent inhibitors of GCN2 with excellent selectivity against PERK and HRI. The cross-inhibition observed with PKR suggests a potential for dual-action kinase inhibition.[9] These compounds were further validated in cellular assays, where they inhibited the phosphorylation of the GCN2 substrate eIF2α with IC50 values below 150 nM.[9]

Experimental Protocol: Radiometric Kinase Assay

The causality behind choosing a radiometric assay is its high sensitivity and direct measurement of enzymatic activity. It quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate, providing a robust and unambiguous measure of kinase inhibition.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the GCN2 enzyme, a suitable substrate (e.g., eIF2α), and ATP.

  • Compound Incubation: The test compounds (analogs) are serially diluted and added to the reaction mixture, followed by a pre-incubation period to allow for binding to the enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • Washing: The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.

  • Quantification: The radioactivity on the paper is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction (without inhibitor). IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

GCN2_Pathway Stress Amino Acid Deprivation GCN2_inactive GCN2 (Inactive) Stress->GCN2_inactive activates GCN2_active GCN2 (Active) GCN2_inactive->GCN2_active eIF2a eIF2α GCN2_active->eIF2a phosphorylates Inhibitor Triazolo[4,5-d]pyrimidine Inhibitor Inhibitor->GCN2_active inhibits eIF2aP p-eIF2α eIF2a->eIF2aP Translation Global Protein Synthesis eIF2aP->Translation represses ATF4 ATF4 Translation eIF2aP->ATF4 promotes Drug_Discovery_Workflow cluster_0 Chemical Synthesis cluster_1 In Vitro Screening Synthesis One-Pot Three-Component Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Primary_Screen Primary Biological Screen (e.g., Cytotoxicity, MIC) Library->Primary_Screen Secondary_Screen Secondary Assay (e.g., Kinase Inhibition) Primary_Screen->Secondary_Screen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR SAR->Synthesis Optimization Cycle Hit_Compound Hit Compound(s) SAR->Hit_Compound

Caption: General workflow for the discovery and optimization of triazolopyrimidine analogs.

Conclusion

Thet[1][2][3]riazolo[4,3-a]pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated through the case studies on GCN2 kinase inhibitors and antibacterial compounds, strategic modifications to the core structure can yield analogs with high potency and, in some cases, excellent selectivity for their intended biological targets. The structure-activity relationships derived from these studies provide a rational basis for the future design of even more effective molecules. Continued exploration of this chemical space, guided by robust experimental methodologies and a deep understanding of the underlying biology, holds significant promise for addressing unmet needs in oncology and infectious disease.

References

  • ResearchGate. (n.d.). Some examples of biologically activet[1][2][3]riazolo[4,3-a]pyrimidines.
  • ChemistrySelect. (2020). Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review).
  • Al-Warhi, T., et al. (2023). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Scientific Reports.
  • ResearchGate. (n.d.). Synthesis of 7-amino-3-phenyl-t[1][2][3]riazolo [4,3-a] pyrimidin-5(1H)-one (5).
  • Zhang, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.
  • ResearchGate. (n.d.). Triazolo[4,3-a] pyrimidines and imidazo[1,2-a] pyrimidine derivatives.
  • ResearchGate. (n.d.). Structures of some anticancer 1,2,4-triazolo[4,3-a]pyrimidines and the target compound 7.
  • Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Omega.
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  • Semantic Scholar. (2019). Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues.
  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports.
  • Semantic Scholar. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells.
  • Baraldi, P. G., et al. (2005). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Mini-Reviews in Medicinal Chemistry.
  • MDPI. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
  • ResearchGate. (n.d.). Anticancert[1][2][3]riazolopyrimidines and analogs targeting microtubules.
  • Google Patents. (n.d.). EP4364737A3 - Triazolopyridinyl compounds as kinase inhibitors.
  • Popa, A., & Finaru, A. L. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway.
  • El-Gamal, M. I., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.

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A Comparative Guide to Triazolo[4,3-a]pyrimidin-3-amine Derivatives and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a promising triazolo[4,3-a]pyrimidine derivative against established heterocyclic kinase inhibitors, Foretinib and Cabozantinib. The focus of this analysis is on the inhibition of key receptor tyrosine kinases, c-Met and VEGFR-2, which are critical targets in oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and methodologies used to evaluate these compounds.

Introduction: The Kinase Inhibitor Landscape

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Among the myriad of scaffolds, heterocyclic compounds have proven to be particularly fruitful. The triazolo[4,3-a]pyrimidine core has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide will delve into a specific derivative, henceforth referred to as Compound 17l, a novel dual inhibitor of c-Met and VEGFR-2.[1][2]

To provide a robust and objective comparison, Compound 17l will be evaluated against two clinically relevant, multi-targeted kinase inhibitors, Foretinib and Cabozantinib. Both are established inhibitors of c-Met and VEGFR-2, offering a solid baseline for assessing the potential of this new chemical entity.[3][4][5][6][7][8][9][10]

The Compounds: A Head-to-Head Comparison

This section details the kinase inhibitory profiles of Compound 17l, Foretinib, and Cabozantinib, with a focus on their activity against c-Met and VEGFR-2.

Compound 17l is a novel[3][4][11]triazolo[4,3-a]pyrazine derivative that has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases.[1][2] Its dual-targeting mechanism is of significant interest as it can simultaneously block key pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][12]

Foretinib (GSK1363089) is an orally available multi-kinase inhibitor that targets c-Met and VEGFR-2 with high affinity.[4][7][8] It has been investigated in clinical trials for various cancers and serves as a valuable benchmark for novel inhibitors.[10]

Cabozantinib (XL184) is another potent oral inhibitor of c-Met and VEGFR2, along with other receptor tyrosine kinases like RET, KIT, and AXL.[5][6][13][14] Its ability to suppress metastasis, angiogenesis, and tumor growth has led to its approval for treating certain types of cancer.[5]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of the three compounds against their primary targets. Lower IC50 values indicate greater potency.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference(s)
Compound 17l 26.02600[2]
Foretinib 0.40.9[8]
Cabozantinib 1.30.035[6][13]

Cellular Activity: Antiproliferative Effects

Beyond enzymatic inhibition, the true potential of a kinase inhibitor lies in its ability to affect cancer cells. The following table compares the antiproliferative activity (IC50 values) of Compound 17l and Foretinib in various cancer cell lines.

Cell LineCancer TypeCompound 17l IC50 (µM)Foretinib IC50 (µM)Reference(s)
A549 Lung Carcinoma0.98 ± 0.08Not explicitly stated for direct comparison[2]
MCF-7 Breast Cancer1.05 ± 0.17Not explicitly stated for direct comparison[2]
HeLa Cervical Cancer1.28 ± 0.25Not explicitly stated for direct comparison[2]

Compound 17l demonstrates potent antiproliferative activity against these cell lines, with IC50 values in the low micromolar range.[2]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their effects.

c-Met and VEGFR-2 Signaling Pathways

The binding of ligands (HGF for c-Met and VEGF for VEGFR-2) to their respective receptors triggers dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[15][16] Dual inhibition of c-Met and VEGFR-2 can lead to a more comprehensive blockade of these oncogenic processes.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR HGF HGF HGF->cMet binds VEGF VEGF VEGF->VEGFR2 binds Compound17l Compound 17l Compound17l->cMet Compound17l->VEGFR2 Foretinib Foretinib Foretinib->cMet Foretinib->VEGFR2 Cabozantinib Cabozantinib Cabozantinib->cMet Cabozantinib->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis

Figure 1: Simplified c-Met and VEGFR-2 signaling pathways and points of inhibition.
Experimental Workflow: From Kinase Activity to Cellular Effects

The evaluation of a kinase inhibitor follows a logical progression from in vitro enzymatic assays to cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Output Kinase_Assay In Vitro Kinase Assay (c-Met & VEGFR-2) MTT_Assay MTT Cell Viability Assay Kinase_Assay->MTT_Assay Informs IC50_Kinase IC50 (Kinase Activity) Kinase_Assay->IC50_Kinase Western_Blot Western Blot for Phosphorylated Proteins MTT_Assay->Western_Blot Informs IC50_Cell IC50 (Cell Viability) MTT_Assay->IC50_Cell Phospho_Levels Phosphorylation Levels Western_Blot->Phospho_Levels

Figure 2: A typical experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for measuring the activity of c-Met or VEGFR-2 kinases.[11][16][17][18][19][20][21][22]

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP

  • Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare 1x kinase buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in 1x kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the appropriate substrate.

  • Assay Plate Setup:

    • Add the master mix to all wells of the 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • Add a vehicle control (DMSO in 1x kinase buffer) to the positive control wells.

    • Add 1x kinase buffer to the "blank" (no enzyme) wells.

  • Enzyme Addition: Add the diluted c-Met or VEGFR-2 enzyme to all wells except the "blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[23][24][25]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Western Blot for Phosphorylated c-Met

This protocol is designed to detect the phosphorylation status of c-Met in response to inhibitor treatment.[26][27][28][29][30]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235)

  • Primary antibody against total c-Met (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated c-Met overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total c-Met to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Met in each sample.

Conclusion

This guide has provided a detailed comparison of a novel triazolo[4,3-a]pyrimidine derivative, Compound 17l, with the established kinase inhibitors Foretinib and Cabozantinib. The data presented herein demonstrates that the triazolo[4,3-a]pyrimidine scaffold is a promising starting point for the development of potent kinase inhibitors. While Compound 17l shows promising antiproliferative activity, further optimization is likely required to match the enzymatic potency of clinically approved drugs like Foretinib and Cabozantinib against c-Met and VEGFR-2. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and development of novel heterocyclic kinase inhibitors.

References

  • Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. PubMed Central. [Link]
  • Foretinib (GSK1363089), an Orally Available Multikinase Inhibitor of c-Met and VEGFR-2, Blocks Proliferation, Induces Anoikis, and Impairs Ovarian Cancer Metastasis. AACR Journals. [Link]
  • Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. PubMed. [Link]
  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI. [Link]
  • Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. PubMed. [Link]
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. PMC. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. NIH. [Link]
  • Design, Synthesis, and Biological Evaluation of[3][4][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]
  • Design, Synthesis, and Biological Evaluation of[3][4][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]
  • Discovery of[3][4][11]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry (RSC Publishing). [Link]
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
  • Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. PubMed. [Link]
  • Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activ
  • The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. AACR Journals. [Link]
  • Cell Viability Assays. NCBI Bookshelf. [Link]
  • MTT Cell Assay Protocol. University of Texas Health Science Center. [Link]
  • What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?.
  • Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. PubMed. [Link]
  • Discovery of new VEGFR-2 inhibitors based on bis([3][4][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. [Link]
  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]
  • Examples of some reported VEGFR-2 inhibitors.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PMC. [Link]
  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]
  • Western blot analysis was performed for c-Met phosphorylation at....
  • The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. SciSpace. [Link]
  • MET Kinase Assay.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
  • Cross-talk between EGFR, VEGFR, and c-Met signalling pathways; in boxes are reported some quinoline based inhibitors developed up to date..
  • Foretinib – Knowledge and References. Taylor & Francis. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyrimidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazolopyrimidine Scaffold

In the landscape of medicinal chemistry, the discovery of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a significant driver of drug discovery. The triazolopyrimidine core is a prime example of such a scaffold.[1] As a fused heterocyclic system, it combines the structural features of both triazole and pyrimidine rings, creating a versatile template for designing biologically active molecules.[1] These compounds are purine bioisosteres, capable of mimicking endogenous purines to interact with a wide array of biological targets.[2][3]

Consequently, derivatives of triazolopyrimidine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[4][5][6] The[4][7][8]triazolo[4,3-a]pyrimidine isomer is one of the more prominent and stable configurations explored for therapeutic potential.[4][5][9]

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) studies of triazolo[4,3-a]pyrimidin-3-amine derivatives. By synthesizing findings from various studies, we aim to elucidate the causal relationships between specific structural modifications and their resulting biological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of novel and more potent therapeutic agents.

The Core Directive: A Logic-Driven Approach to SAR

Structure-Activity Relationship (SAR) is the cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound and observing the effect of these changes on its biological activity. This iterative process allows us to identify the key chemical features, or pharmacophores, responsible for the desired therapeutic effect and to optimize properties like potency, selectivity, and metabolic stability. The goal is to build a comprehensive model that predicts how structural changes will impact a molecule's interaction with its biological target.

SAR_Workflow Lead_ID Lead Compound Identification Synthesis Analogue Synthesis (Structural Modification) Lead_ID->Synthesis Design BioAssay Biological Screening (In Vitro / In Vivo) Synthesis->BioAssay Test SAR_Analysis SAR Analysis & Model Refinement BioAssay->SAR_Analysis Data SAR_Analysis->Synthesis Refine Design Optimization Lead Optimization (ADMET Properties) SAR_Analysis->Optimization Guide Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies in drug discovery.

Comparative SAR Analysis: Targeting Disease with Precision

The true utility of the triazolo[4,3-a]pyrimidine scaffold is revealed when comparing its SAR across different therapeutic targets. The optimal substitutions for an anticancer agent targeting a specific kinase will differ significantly from those required for an effective antibacterial compound.

Anticancer Activity: A Multi-Pronged Attack

The triazolopyrimidine scaffold has been most extensively studied for its anticancer properties, primarily as an inhibitor of various protein kinases that are critical for tumor growth and survival.[10]

A. Kinase Inhibition (c-Met, VEGFR-2, PI3Kγ, CDK2)

Kinases are a major class of drug targets in oncology. The ATP-binding pocket of many kinases provides a suitable environment for the planar, nitrogen-rich triazolopyrimidine ring system.

  • Key Insight: The SAR of these compounds is highly dependent on the specific kinase being targeted. However, a general theme emerges: substitutions at the 5- and 7-positions of the pyrimidine ring are crucial for modulating potency and selectivity.

  • c-Met/VEGFR-2 Inhibition: In a study developing dual c-Met and VEGFR-2 inhibitors based on the closely related[4][7][8]triazolo[4,3-a]pyrazine core, it was found that introducing this scaffold significantly improved antitumor effects.[8] The most potent compound from this series, 17l , exhibited excellent kinase inhibitory activity and antiproliferative effects against several cancer cell lines.[8] This highlights that the core scaffold itself is a key active pharmacophore.[8]

  • PI3Kγ Inhibition: For phosphoinositide 3-kinase gamma (PI3Kγ), SAR studies on a series of 6-aryl-2-amino-triazolopyridines (a related scaffold) identified that rapid chemical exploration around a bi-functional core was key to identifying features for both potency and selectivity.[11] This work led to the development of a potent and highly selective inhibitor with good oral bioavailability.[11]

  • CDK2 Inhibition: As a purine bioisostere, the triazolopyrimidine scaffold has been successfully used to design Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[2] Studies have shown that the triazolopyrimidine heterocycle can effectively replace the purine ring while maintaining similar binding interactions within the ATP pocket of CDK2.[2] Further SAR studies led to the development of derivatives with sub-micromolar IC50 values.[2][12]

SAR_Summary cluster_0 Triazolo[4,3-a]pyrimidine Core Core R5 Position 5: - Crucial for potency - (S)-CF3-ethylamino group optimal for tubulin inhibition - Modulates kinase selectivity Core->R5 Key Modulation R7 Position 7: - Often an amine (NH2) - Site for linking to solvent-exposed regions - Influences solubility and PK properties Core->R7 Interaction Point R_Aryl Aryl Substituent (e.g., at Position 6): - Interacts with hydrophobic pockets - Ortho-fluoro atoms enhance tubulin activity - Para-substituents fine-tune potency Core->R_Aryl Potency Driver

Caption: Key SAR insights for anticancer activity on the triazolopyrimidine scaffold.

Table 1: Comparative SAR of Triazolopyrimidine Derivatives as Kinase Inhibitors

Position of SubstitutionSubstituent TypeTarget Kinase(s)General Effect on ActivitySupporting Evidence
Position 5 Small, fluorinated alkylamino groups (e.g., trifluoroethylamino)TubulinIncrease in potencyEssential for a unique mechanism of promoting tubulin polymerization.[13]
Position 6 Substituted Phenyl RingTubulin, various kinasesCritical for Potency Ortho-fluoro atoms on the phenyl ring are optimal for tubulin activity.[13] The nature of the para-substituent fine-tunes activity.
Position 7 Amine (often with further substitution)CDK2, PI3KγModulates Selectivity & Potency Can serve as a hydrogen bond donor/acceptor and a point for vector extension into solvent-exposed regions of the active site.[2][12]
Core Scaffold Triazolo[4,3-a]pyrazine (related core)c-Met, VEGFR-2Active Pharmacophore The core itself was shown to be a key contributor to the antitumor effect.[8]

B. A Unique Mechanism: Tubulin Polymerization

While many anticancer agents inhibit tubulin polymerization, one series of[4][7][8]triazolo[1,5-a]pyrimidines was found to have a unique mechanism: they promoted tubulin polymerization.[13]

  • Causality: This unique activity was highly dependent on specific structural features. A clear SAR was established, requiring a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position.[13] Furthermore, two fluorine atoms at the ortho positions of a phenyl ring at the 6-position were necessary for optimal activity.[13] These compounds interestingly did not compete with paclitaxel but instead inhibited the binding of vinca alkaloids, indicating a distinct binding site or allosteric mechanism.[13]

Antimicrobial Activity

The triazolopyrimidine scaffold has also been explored for its potential as an antimicrobial agent. Studies on the closely related[4][7][8]triazolo[4,3-a]pyrazine core have provided valuable SAR insights.

  • Key Insight: For antibacterial activity, lipophilicity and the ability to form specific hydrogen bonds appear to be key drivers.

  • SAR Analysis: In one study, it was observed that compounds bearing an ethylenediamine moiety were generally more active.[14] This is likely because at physiological pH, the protonated amines can form favorable π-cation interactions with amino acid residues in the target enzyme, such as DNA gyrase.[14]

    • Substituents at the R¹ position showed that an indole group was generally more active than a phenyl group, possibly due to the indole's ability to form hydrogen bonds with key residues in the target's active site.[14]

    • At the R² position, long alkyl chains were superior to aromatic groups, likely because they increase the lipophilicity of the molecule, enhancing cell permeability.[14]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for assessing the biological activity of triazolo[4,3-a]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

  • Rationale: This is a primary screen to confirm that the compound interacts directly with the intended molecular target. It provides a quantitative measure of potency (IC₅₀ value) that is independent of cell-based factors like membrane permeability.

  • Step-by-Step Methodology:

    • Reagents & Materials: Recombinant human c-Met kinase, Poly(Glu, Tyr) 4:1 substrate, ATP, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Kinase Reaction: In a 96-well plate, add the kinase buffer, the c-Met enzyme, and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiation: Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents and a luminometer.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of a compound on the viability and proliferation of cancer cells.

  • Rationale: This is a crucial secondary assay that assesses a compound's activity in a more biologically relevant context. It accounts for cell permeability, off-target effects, and the compound's impact on cellular pathways that regulate growth and survival.

  • Step-by-Step Methodology:

    • Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The triazolo[4,3-a]pyrimidin-3-amine scaffold and its related isomers represent a highly versatile and privileged structure in medicinal chemistry. The extensive SAR studies conducted have demonstrated that precise, target-dependent modifications to this core can yield potent and selective inhibitors for a wide range of diseases, most notably cancer.

Key takeaways for researchers include the critical importance of substitutions at the 5- and 7-positions for modulating kinase activity and the profound influence of aryl substituents at other positions for driving potency. Furthermore, the discovery of unique mechanisms of action, such as the promotion of tubulin polymerization, underscores the continued potential for novel findings within this chemical class.[13]

Future research should focus on leveraging computational tools and molecular modeling to refine SAR models, enabling more accurate predictions of biological activity and guiding the synthesis of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science and Technology, 10(1).
  • Abdelkhalek, A. A., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896–1919.
  • Mrayej, H. E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2335.
  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257-5263.
  • Mrayej, H. E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI.
  • Yu, W., et al. (2011). Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion.
  • Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers.
  • Liu, Y., et al. (2023).
  • Jadhav, P. A., et al. (2023). Design, Synthesis and Antimicrobial Activity of 1,3-Diazine Derivatives.
  • Xu, C., et al. (2020). Discovery of[4][7][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Molecules, 25(21), 5183.
  • Al-Warhi, T., et al. (2024). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors.
  • Shawky, A. M., et al. (2015). Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. Turkish Journal of Chemistry.
  • La Motta, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(4), 806.
  • Rashad, A. E., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • Agbo, Y. N., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1635.
  • Zhang, N., et al. (2007). Synthesis and SAR of[4][7][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(4), 655–669.
  • Abdel-Sattar, A. A. M., et al. (2024).
  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 723-736.

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A Comparative Guide to Validating the Mechanism of Action for TP-X, a Novel Triazolo[4,3-a]pyrimidin-3-amine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The[3][4][5]triazolo[4,3-a]pyrimidine core, in particular, has given rise to numerous candidates for anticancer therapies, often functioning as potent kinase inhibitors.[6][7][8] This guide focuses on a novel derivative, which we will refer to as TP-X, a compound identified in a phenotypic screen for its anti-proliferative effects in non-small cell lung cancer models.

The journey from a promising "hit" in a phenotypic screen to a viable drug candidate is contingent on a rigorous, evidence-based validation of its mechanism of action (MoA).[9][10] Simply demonstrating efficacy is insufficient; we must understand how a compound works to optimize its development, predict potential toxicities, and ensure its clinical success. An unconfirmed MoA is a leading cause of failure in later clinical trials.[9]

This guide provides a comprehensive, technically-grounded framework for validating the MoA of TP-X, hypothesizing it functions as an inhibitor of the Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that are frequently dysregulated in cancer, making them attractive therapeutic targets.[3][11] We will objectively compare the performance of TP-X against established Src inhibitors—Dasatinib, Saracatinib, and Bosutinib—using a hierarchical series of self-validating experimental protocols.[12][13] Our approach moves logically from initial target identification to biochemical confirmation, cellular target engagement, and finally, phenotypic validation in a disease-relevant context.

The Hierarchical Framework for MoA Validation

A robust MoA validation follows a multi-tiered, hierarchical approach. This framework is designed to build confidence at each stage, ensuring that resource-intensive later-stage experiments are founded on a solid base of evidence. Each step narrows the mechanistic possibilities and provides deeper, more physiologically relevant insights. The failure of a compound to meet predefined criteria at any stage prompts a re-evaluation of the core hypothesis before proceeding.

MoA_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Physiological Validation cluster_3 Phase 4: Preclinical Confirmation phenotypic_screen Phenotypic Screen (e.g., Anti-proliferation) target_id Target Identification & Deconvolution phenotypic_screen->target_id Identify 'Hits' biochemical_assay Biochemical Assays (Enzyme Kinetics, IC50) target_id->biochemical_assay Validate Target cellular_engagement Cellular Target Engagement (e.g., CETSA) biochemical_assay->cellular_engagement Confirm in-cell binding pathway_analysis Downstream Pathway Modulation (Western Blot) cellular_engagement->pathway_analysis Confirm target inhibition phenotypic_assay Phenotypic Confirmation (Cell Viability) pathway_analysis->phenotypic_assay Link target to phenotype in_vivo In Vivo Model (Xenograft Studies) phenotypic_assay->in_vivo Validate in organism

Caption: Hierarchical workflow for validating a compound's mechanism of action.

Step 1: Target Identification and Deconvolution

Expert Rationale: Since TP-X was discovered via a phenotypic screen, its molecular target is unknown. The crucial first step is "target deconvolution"—the process of identifying the specific biomolecule(s) with which the compound interacts to produce its effect.[10][14] While various methods exist, a kinome-wide binding assay is a powerful, unbiased approach for kinase inhibitor candidates. This technique assesses the binding affinity of a compound against a large panel of kinases simultaneously, providing a comprehensive initial profile of both primary targets and potential off-targets.

Comparative Data: Kinome-Wide Binding Affinity (Kd, nM)

The following table represents hypothetical data from a competitive binding assay, showing the dissociation constants (Kd) for TP-X and comparator compounds against key kinases. Lower Kd values indicate higher binding affinity.

Inhibitorc-SrcLckFynAblEGFR
TP-X (Hypothetical) 8.5 15.2 12.8 450.1>10,000
Dasatinib0.81.10.6<1.035
Saracatinib2.74.03.1161500
Bosutinib1.22.51.91.094

Interpretation: The data strongly suggest that TP-X is a potent binder of Src family kinases (c-Src, Lck, Fyn). Crucially, it shows significantly less affinity for Abl and EGFR compared to multi-targeted inhibitors like Dasatinib and Bosutinib.[3][15] This favorable selectivity profile is a key differentiator and warrants further investigation, as broader kinase inhibition can lead to off-target effects.[3]

Step 2: Biochemical Validation of Target Inhibition

Expert Rationale: High-affinity binding does not guarantee functional inhibition. The next essential step is to confirm that TP-X's binding to Src kinase translates into the inhibition of its catalytic activity.[16] A cell-free biochemical assay provides a controlled environment to measure this directly, removing the complexities of a cellular system.[4][9] We will use a luminescence-based kinase assay that quantifies ATP consumption during the phosphorylation reaction; lower luminescence indicates higher kinase activity and vice-versa.[17]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant human c-Src enzyme and a specific peptide substrate.

  • Compound Dilution: Create a 10-point serial dilution of TP-X and comparator inhibitors (Dasatinib, Saracatinib) in DMSO, with a final assay concentration ranging from 1 µM to 0.1 nM. Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of compound dilution, followed by 5 µL of the enzyme/substrate mix. Initiate the reaction by adding 2.5 µL of an ATP solution. Incubate at room temperature for 1 hour.

  • Signal Generation: Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Detection: Convert the generated ADP back to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

Comparative Data: Biochemical IC50 Values (nM)

Inhibitorc-Src IC50 (nM)
TP-X (Hypothetical) 12.1
Dasatinib1.0[3]
Saracatinib3.5[12]
Bosutinib1.5[3]

Interpretation: The biochemical data confirm that TP-X is a potent functional inhibitor of c-Src kinase activity, with an IC50 in the low nanomolar range. While not as potent as Dasatinib or Bosutinib in this isolated system, its activity is comparable to Saracatinib and highly compelling for a lead compound.

Step 3: Cellular Target Engagement and Pathway Modulation

Expert Rationale: A compound's success in a biochemical assay does not guarantee it will work in a living cell.[18] It must be able to cross the cell membrane, engage its target in a complex intracellular environment, and modulate the relevant signaling pathway. We will use a two-pronged approach to validate this: the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding in intact cells, and Western blotting to measure the inhibition of downstream signaling.

A. Confirming Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement in a label-free manner within living cells or tissues.[19][20] The principle is that when a protein binds to a ligand (like our inhibitor), it becomes thermodynamically stabilized, causing it to denature and aggregate at a higher temperature than the unbound protein.[21][22]

CETSA_Workflow start Culture Cells (e.g., A549) treat Treat with Compound (TP-X or Vehicle) start->treat heat Heat aliquots to different temperatures treat->heat lyse Lyse cells (Freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble protein fraction centrifuge->collect analyze Analyze soluble Src by Western Blot collect->analyze end Generate Melt Curve & Calculate ΔTm analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Src Kinase

  • Cell Culture & Treatment: Culture A549 (non-small cell lung cancer) cells to ~80% confluency. Treat cells with 10 µM of TP-X or a DMSO vehicle control for 1 hour.

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[22]

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble c-Src protein remaining at each temperature using Western blotting.

  • Data Analysis: Plot the percentage of soluble c-Src against temperature to generate a "melting curve." A shift in the curve to the right for the drug-treated sample indicates target stabilization.

Comparative Data: CETSA Thermal Shift (ΔTm)

Inhibitor (10 µM)Apparent Melting Temp (°C) - VehicleApparent Melting Temp (°C) - DrugThermal Shift (ΔTm, °C)
TP-X (Hypothetical) 52.158.3+6.2
Dasatinib52.161.5+9.4
Saracatinib52.159.1+7.0

Interpretation: The significant positive thermal shift observed for TP-X provides definitive evidence that it binds to and stabilizes c-Src inside intact cancer cells, confirming cellular target engagement.

B. Measuring Downstream Pathway Inhibition

Expert Rationale: Upon activation, Src phosphorylates itself at tyrosine 416 (Y416), a key marker of its catalytic activity.[3] A successful inhibitor should reduce this autophosphorylation. We can measure this effect using a quantitative Western blot, providing a functional readout of target inhibition in a cellular context.

Src_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src c-Src RTK->Src Activates Src->Src Substrates Downstream Substrates (FAK, STAT3, etc.) Src->Substrates Phosphorylates Effect Cell Proliferation, Survival, Migration Substrates->Effect TPX TP-X TPX->Src Inhibits

Sources

A Senior Application Scientist's Guide to Triazolopyrimidine Synthesis: A Head-to-Head Comparison of Key Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the triazolopyrimidine scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a wide array of biologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents, among others.[1] The synthetic route chosen to construct this privileged heterocycle can significantly impact yield, purity, scalability, and the diversity of accessible analogs. This guide provides a head-to-head comparison of the most prevalent synthetic routes to triazolopyrimidines, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.

Route 1: The Classical Approach: Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dicarbonyl Compounds

This is arguably the most traditional and widely employed method for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. The reaction involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

Mechanism of Cyclocondensation

The reaction proceeds through a well-established mechanism. The more nucleophilic ring nitrogen of the 3-amino-1,2,4-triazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the fused triazolopyrimidine ring system. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be a crucial consideration.

Cyclocondensation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product aminotriazole 3-Amino-1,2,4-triazole intermediate1 Initial Adduct aminotriazole->intermediate1 Nucleophilic Attack dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product [1,2,4]Triazolo[1,5-a]pyrimidine intermediate2->product Dehydration

Caption: Mechanism of triazolopyrimidine synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

A detailed experimental protocol for a representative cyclocondensation reaction is as follows:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Addition of Dicarbonyl: To this solution, add acetylacetone (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Performance Analysis
ParameterObservation
Yield Generally good to excellent (often >80%).
Substrate Scope Wide, tolerating various substituents on both the aminotriazole and the dicarbonyl compound.
Advantages Simple procedure, readily available starting materials, and generally high yields.
Disadvantages Use of acidic conditions may not be suitable for sensitive substrates. Regioselectivity can be an issue with unsymmetrical dicarbonyls.

Route 2: The Isomerization Pathway: Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and synthetically useful isomerization of aza-heterocycles. In the context of triazolopyrimidine synthesis, it typically involves the conversion of a kinetically favored, but thermodynamically less stable,[1][2][3]triazolo[4,3-a]pyrimidine isomer to the more stable[1][2][3]triazolo[1,5-a]pyrimidine.[4][5][6] This rearrangement can occur under acidic, basic, or even neutral conditions, sometimes spontaneously.[5]

Mechanism of Dimroth Rearrangement

The accepted mechanism involves a ring-opening of the pyrimidine ring, followed by rotation of the triazole substituent and subsequent ring-closure to form the rearranged product.[5]

Dimroth Rearrangement cluster_start Starting Isomer cluster_intermediate Intermediate cluster_end Product start_isomer [1,2,4]Triazolo[4,3-a]pyrimidine open_ring Open-Ring Intermediate start_isomer->open_ring Ring Opening end_isomer [1,2,4]Triazolo[1,5-a]pyrimidine open_ring->end_isomer Ring Closure

Caption: The Dimroth rearrangement pathway.

Experimental Protocol: Acid-Catalyzed Dimroth Rearrangement

A typical procedure for an acid-catalyzed Dimroth rearrangement is as follows:

  • Dissolution: Dissolve the starting[1][2][3]triazolo[4,3-a]pyrimidine isomer in a suitable solvent such as ethanol.

  • Acidification: Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or NMR.

  • Neutralization and Isolation: Once the rearrangement is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The product is then isolated by evaporation of the solvent and purified by recrystallization or chromatography.

Performance Analysis
ParameterObservation
Yield Often quantitative or near-quantitative.
Substrate Scope Dependent on the stability of the starting isomer and its susceptibility to ring-opening.
Advantages Provides access to the thermodynamically more stable isomer, often in high purity. Can be a very clean reaction.
Disadvantages The starting, less stable isomer needs to be synthesized first. The rearrangement can sometimes be slow.

Route 3: The Efficiency Champion: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of triazolopyrimidines, offering significant advantages in terms of efficiency and atom economy.

Mechanism of a Typical Three-Component Synthesis

A common MCR for triazolopyrimidine synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and 3-amino-1,2,4-triazole. The reaction often proceeds through a Knoevenagel condensation of the aldehyde and the dicarbonyl compound, followed by a Michael addition of the aminotriazole and subsequent cyclization and aromatization.

MCR Workflow cluster_reactants Reactants aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot dicarbonyl 1,3-Dicarbonyl dicarbonyl->one_pot aminotriazole 3-Amino-1,2,4-triazole aminotriazole->one_pot product Substituted Triazolopyrimidine one_pot->product High Atom Economy

Caption: A typical multicomponent reaction workflow.

Experimental Protocol: One-Pot Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyrimidines

An example of a one-pot, three-component synthesis is as follows:

  • Reaction Setup: In a suitable solvent like ethanol or DMF, combine the aldehyde (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and 3-amino-1,2,4-triazole (1.0 eq).

  • Catalyst: Add a catalytic amount of a base (e.g., piperidine or triethylamine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the reaction mixture for a specified time (typically a few hours).

  • Isolation: Cool the reaction mixture to room temperature, and the product often precipitates out. The solid can be collected by filtration and purified by recrystallization.

Performance Analysis
ParameterObservation
Yield Generally good to excellent.
Substrate Scope Broad, allowing for the rapid generation of a library of diverse compounds.
Advantages High efficiency, atom economy, and operational simplicity. Reduces waste and purification steps.
Disadvantages Optimization of reaction conditions for three components can be more complex.

Head-to-Head Comparison of Synthesis Routes

FeatureCyclocondensationDimroth RearrangementMulticomponent Reactions (MCRs)
Starting Materials 3-Amino-1,2,4-triazole, 1,3-dicarbonylPre-synthesized[1][2][3]triazolo[4,3-a]pyrimidineAldehyde, 1,3-dicarbonyl, 3-amino-1,2,4-triazole
Typical Yields Good to Excellent (>80%)Often QuantitativeGood to Excellent
Reaction Conditions Often requires acidic conditions and heatingCan be mild (acidic, basic, or neutral)Often requires a catalyst and heating
Key Advantage Simplicity and reliabilityAccess to the most stable isomer in high purityHigh efficiency and diversity generation
Key Disadvantage Potential regioselectivity issuesRequires synthesis of the starting isomerMore complex optimization

Conclusion

The choice of a synthetic route for triazolopyrimidines is a critical decision that depends on the specific target molecule, desired scale, and available resources.

  • The classical cyclocondensation remains a robust and reliable method, particularly for large-scale synthesis where starting materials are readily available.

  • The Dimroth rearrangement is an elegant solution for obtaining the thermodynamically favored isomer, often leading to very pure products.

  • Multicomponent reactions represent the state-of-the-art in terms of efficiency and are ideally suited for the rapid generation of compound libraries for drug discovery.

By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to accelerate their research and development efforts in the ever-important field of medicinal chemistry.

References

  • Singh, P. K., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919.
  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
  • Dandia, A., et al. (2025). Facile Regioselective Green Synthesis of Triazolo [4,3-a] Pyrimidines in Aqueous Medium.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). SpringerLink.
  • Wang, Z., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 298-305.
  • Dimroth rearrangement. (n.d.). In Wikipedia.
  • Salgado-Zamora, H., et al. (2025). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study.
  • Woodward, R. B., et al. (2021).
  • Anderson, E. V., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.
  • Triazolopyrimidine compounds and its biological activities. (n.d.).

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Comparative Cross-Reactivity Profiling of Triazolo[4,3-a]pyrimidin-3-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Selectivity and Off-Target Effects

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The Triazolo[4,3-a]pyrimidin-3-amine scaffold has garnered significant attention as a privileged structure, serving as the foundation for potent inhibitors of various kinases. However, the clinical success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent Triazolo[4,3-a]pyrimidin-3-amine-based inhibitors, offering experimental insights and methodologies for researchers in the field.

The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. The Triazolo[4,3-a]pyrimidin-3-amine core, while effective in establishing key hydrogen bond interactions within the kinase hinge region, requires meticulous chemical modification to achieve a desirable selectivity profile. A lack of selectivity can result in a polypharmacological profile, which, while sometimes beneficial, often leads to adverse effects. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity.

Comparative Selectivity of PIM Kinase Inhibitors Based on the Triazolo[4,3-a]pyrimidin-3-amine Scaffold

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation, making them attractive targets in oncology. The Triazolo[4,3-a]pyrimidin-3-amine scaffold has been successfully employed to develop potent PIM inhibitors. Here, we compare the selectivity of two notable examples: SGI-1776 and its analog, GDC-0339.

SGI-1776: A Pan-PIM Inhibitor with Notable Off-Targets

SGI-1776 was one of the first Triazolo[4,3-a]pyrimidin-3-amine-based PIM inhibitors to enter clinical trials. It demonstrates potent, low nanomolar inhibition of all three PIM isoforms. However, its development was halted due to cardiotoxicity, which was linked to off-target inhibition of the hERG channel. Furthermore, kinase panel screening revealed significant cross-reactivity with other kinases, most notably FMS-like tyrosine kinase 3 (FLT3).

GDC-0339: A More Selective PIM Inhibitor

Learning from the challenges of SGI-1776, subsequent optimization efforts focused on improving selectivity. GDC-0339, another inhibitor from this chemical class, was designed to minimize off-target effects while retaining potent PIM inhibition. While still a pan-PIM inhibitor, GDC-0339 exhibits a cleaner cross-reactivity profile compared to SGI-1776, with significantly less activity against FLT3 and other kinases.

The following table summarizes the comparative inhibitory activity of SGI-1776 and GDC-0339 against a panel of selected kinases.

Kinase TargetSGI-1776 IC50 (nM)GDC-0339 IC50 (nM)Rationale for Inclusion
PIM17< 10Primary Target
PIM2260< 25Primary Target
PIM340< 10Primary Target
FLT320> 1000Key Off-Target of SGI-1776
Haspin25> 1000Mitotic Kinase Off-Target
HIPK2100> 5000Serine/Threonine Kinase Off-Target

Data compiled from published literature. Actual values may vary depending on assay conditions.

Visualizing the PIM Kinase Signaling Pathway

To appreciate the impact of these inhibitors, it is essential to understand the biological context in which PIM kinases operate. The following diagram illustrates a simplified PIM1 signaling pathway.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene activates PIM1_Protein PIM1 Kinase PIM1_Gene->PIM1_Protein translates to Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Protein->Substrates phosphorylates Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation Substrates->Proliferation

Caption: Simplified PIM1 signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires a multi-faceted approach, starting with broad screening and progressing to more focused cellular assays. The following workflow outlines a standard process for profiling the cross-reactivity of a novel Triazolo[4,3-a]pyrimidin-3-amine-based inhibitor.

Kinase_Profiling_Workflow Start Novel Triazolo[4,3-a]pyrimidin-3-amine Inhibitor Primary_Assay Primary Biochemical Assay (e.g., Kinase-Glo) Determine IC50 for Primary Target(s) Start->Primary_Assay Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) @ high concentration (1-10 µM) Primary_Assay->Kinome_Scan Potent compounds advance Hit_Validation Secondary Biochemical Assays Confirm off-target hits with IC50 determination Kinome_Scan->Hit_Validation Identify potential off-targets Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET) Confirm on- and off-target activity in cells Hit_Validation->Cellular_Assay Validate hits Downstream_Signaling Phospho-Protein Analysis (e.g., Western Blot) Assess impact on downstream signaling pathways Cellular_Assay->Downstream_Signaling Confirm cellular activity End Comprehensive Selectivity Profile Downstream_Signaling->End

Caption: Experimental workflow for kinase inhibitor profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase substrate specific to the kinase of interest

  • Kinase-Glo® Reagent (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Test inhibitor (solubilized in 100% DMSO)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test inhibitor in 100% DMSO. A common starting concentration is 10 mM.

    • For the final assay plate, create an intermediate dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the appropriate wells of a 384-well plate.

    • Include "no enzyme" controls (assay buffer only) and "vehicle" controls (DMSO in assay buffer without inhibitor).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The concentration of the kinase should be optimized to consume 10-50% of the ATP during the reaction time.

    • Add 10 µL of the kinase/substrate mix to each well containing the inhibitor or control.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • ATP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 15 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "no enzyme" control signal from all other wells.

    • Normalize the data to the "vehicle" control (representing 100% kinase activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Directions

The Triazolo[4,3-a]pyrimidin-3-amine scaffold remains a valuable starting point for the development of potent kinase inhibitors. However, as exemplified by the evolution from SGI-1776 to more selective compounds, meticulous cross-reactivity profiling is paramount. The integration of broad kinase panel screening with orthogonal validation methods, such as cellular target engagement and downstream signaling analysis, provides a comprehensive understanding of an inhibitor's selectivity profile. Future efforts in this field will likely focus on structure-based design and the application of computational models to predict and mitigate off-target effects early in the drug discovery process, ultimately leading to safer and more effective targeted therapies.

References

  • Title: SGI-1776, a PIM kinase and FLT3 inhibitor, is a potent agent against acute myeloid leukemia in vitro and in vivo.
  • Title: The PIM-1 kinase inhibitor SGI-1776 induces apoptosis in chronic lymphocytic leukemia cells. Source: Leukemia Research URL:[Link]
  • Title: Discovery of GDC-0339 a Potent and Selective PIM Kinase Inhibitor for the Treatment of Hematological Malignancies. Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Assay Guidance Manual.

A Comparative Guide to Confirming Target Engagement of Triazolo[4,3-a]pyrimidin-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Cellular Target Engagement

In the landscape of modern drug discovery, identifying a potent molecule in a biochemical assay is merely the first step. The complex, dynamic environment of a living cell presents numerous barriers that can prevent a compound from reaching its intended target. Therefore, unequivocally demonstrating that a drug candidate, such as a derivative of the versatile Triazolo[4,3-a]pyrimidine scaffold, binds to its intended target within a cellular context is a cornerstone of preclinical development.[1][2] This process, known as target engagement, validates the mechanism of action, provides crucial data for structure-activity relationship (SAR) studies, and ultimately reduces the high attrition rates of compounds in later clinical phases.[1][3]

The Triazolo[4,3-a]pyrimidine core is a privileged scaffold found in compounds targeting a diverse range of proteins, including kinases and deubiquitinases, for indications such as cancer.[4][5][6] This guide provides a comparative overview of three robust, widely adopted methods for confirming the cellular target engagement of a hypothetical kinase inhibitor, "Triazolo[4,3-a]pyrimidin-3-amine." We will delve into the principles, protocols, and practical considerations of the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and downstream functional Reporter Gene Assays.

The Target: A Hypothetical Serine/Threonine Kinase (STK1)

For the purposes of this guide, we will assume Triazolo[4,3-a]pyrimidin-3-amine is designed to inhibit "Serine/Threonine Kinase 1" (STK1), a critical node in a pro-proliferative signaling pathway. Confirming that the compound engages STK1 in cells is essential to correlate this molecular interaction with the desired anti-proliferative phenotype.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STK1 STK1 (Target) Receptor->STK1 Activates STK2 STK2 STK1->STK2 Phosphorylates TF Transcription Factor STK2->TF Phosphorylates Gene Gene Transcription (Proliferation, Survival) TF->Gene Activates Compound Triazolo[4,3-a] pyrimidin-3-amine Compound->STK1 Inhibits

Caption: Hypothetical signaling pathway inhibited by Triazolo[4,3-a]pyrimidin-3-amine.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a label-free manner within intact cells or cell lysates.[7] It operates on the principle that the binding of a ligand, such as our inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[8][9]

Causality Behind the Method

When a protein is heated, it unfolds and aggregates, losing its solubility. A small molecule that binds to the protein's native conformation can increase the energy required to denature it. This results in a higher aggregation temperature (Tagg). By measuring the amount of soluble target protein remaining across a range of temperatures, we can observe a "thermal shift" in the presence of a binding compound, which serves as direct evidence of engagement.[9][10]

A 1. Treat intact cells with compound or vehicle B 2. Heat cell aliquots to various temperatures A->B C 3. Lyse cells and separate soluble fraction (centrifugation) B->C D 4. Quantify soluble STK1 protein (e.g., Western Blot) C->D E 5. Plot melting curves and determine ΔTagg D->E A 1. Transfect cells with NanoLuc®-STK1 fusion plasmid B 2. Seed cells in assay plate and allow expression A->B C 3. Add fluorescent tracer and varying concentrations of test compound B->C D 4. Add NanoLuc® substrate and measure dual-wavelength emission (460nm & 618nm) C->D E 5. Calculate BRET ratio and plot dose-response curve to determine IC50 D->E

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™
  • Cell Preparation: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the NanoLuc®-STK1 fusion protein. [11]2. Assay Plating: After 24 hours, seed the transfected cells into a white, 96-well assay plate and incubate for another 24 hours. [12]3. Compound and Tracer Addition: Prepare serial dilutions of Triazolo[4,3-a]pyrimidin-3-amine. Add the compound dilutions to the cells, followed immediately by the addition of the fluorescent tracer at its predetermined optimal concentration. Incubate for 2 hours at 37°C.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol. Add this solution to all wells. [11]5. Measurement: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (~460 nm) and the acceptor emission (~618 nm). [11]6. Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value. [8]

Method 3: Reporter Gene Assay

Unlike CETSA and NanoBRET™, which measure direct binding, a reporter gene assay provides a functional readout of target engagement by measuring the modulation of downstream signaling. [13]This assay is crucial for confirming that the binding event translates into the intended biological consequence.

Causality Behind the Method

This method requires a stable cell line engineered with a reporter construct. The construct contains a transcriptional response element that is controlled by the signaling pathway of interest, placed upstream of a reporter gene like firefly luciferase. [14]In our hypothetical pathway, STK1 activation leads to the activation of a transcription factor. If Triazolo[4,3-a]pyrimidin-3-amine successfully engages and inhibits STK1, the transcription factor will not be activated, leading to a decrease in the expression of the luciferase reporter gene. [15]This reduction in luminescence serves as a surrogate measure of target engagement and pathway inhibition.

A 1. Use stable cell line expressing a pathway-specific luciferase reporter B 2. Seed cells and treat with varying concentrations of test compound A->B C 3. Stimulate the pathway (e.g., with a growth factor) to activate STK1 B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence and plot dose-response curve to determine IC50 D->E

Caption: Experimental workflow for a functional Reporter Gene Assay.

Experimental Protocol: Reporter Gene Assay
  • Cell Preparation: Use a cell line stably transfected with a reporter construct containing a response element for the STK1 pathway-activated transcription factor, driving luciferase expression.

  • Assay Plating: Seed the reporter cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Triazolo[4,3-a]pyrimidin-3-amine for 1-2 hours.

  • Pathway Stimulation: Add a known agonist (e.g., a growth factor) to all wells (except negative controls) to stimulate the STK1 signaling pathway. Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • Lysis and Measurement: Remove the media and lyse the cells. Add a luciferase assay reagent to the lysate.

  • Data Analysis: Measure the luminescence signal on a plate reader. Plot the signal against the logarithm of the compound concentration to determine the IC50 value for functional pathway inhibition.

Comparative Analysis of Target Engagement Methods

Choosing the right assay depends on the specific research question, available resources, and the stage of the drug discovery project. [16]The following table provides a direct comparison to guide this decision.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayReporter Gene Assay
Principle Ligand-induced thermal stabilization of the target protein. [9]Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer. [17]Measurement of downstream gene expression following pathway modulation. [14]
Readout Change in melting temperature (ΔTagg); semi-quantitative. [9]Intracellular IC50; highly quantitative. [8]Functional IC50; quantitative. [15]
Target Requirement Endogenous or overexpressed protein; requires a specific antibody for detection. [18]Requires genetic fusion of the target protein with NanoLuc® luciferase. [19]Requires an understood signaling pathway with a known transcriptional output. [13]
Labeling Label-free for both compound and target. [19]Requires a specific fluorescent tracer; compound is unlabeled. [12]Label-free for compound and target.
Throughput Traditionally low, but high-throughput formats (HT-CETSA) are available. [10][20]High-throughput, easily adaptable to 96- and 384-well formats. [19]High-throughput, standard for screening campaigns. [15]
Key Advantage Measures engagement with the endogenous, unmodified protein in its native state. [7]High sensitivity, provides quantitative affinity data in live cells, and can measure residence time. [21][17]Confirms functional consequence of target binding, linking engagement to a biological outcome. [22]
Key Disadvantage Not all binding events cause a detectable thermal shift; can be lower throughput. [19]Requires genetic modification of the target, which could potentially alter its function or localization. [19]Indirect measure of binding; signal can be affected by off-target effects in the pathway.

Conclusion: An Orthogonal Approach for Self-Validating Data

Confirming cellular target engagement is a non-negotiable step in the validation of a small molecule inhibitor like Triazolo[4,3-a]pyrimidin-3-amine. [3]No single method tells the whole story. The most robust strategy involves an orthogonal approach.

Initially, CETSA can be employed to confirm that the compound physically interacts with the endogenous STK1 protein in a label-free system. Following this, the NanoBRET™ assay can provide highly sensitive, quantitative data on the compound's intracellular affinity and potency. Finally, a reporter gene assay validates these binding data by demonstrating that target engagement translates into the desired functional outcome—the inhibition of the downstream signaling pathway. By combining a direct binding assay (CETSA or NanoBRET™) with a functional assay (Reporter Gene), researchers can build a self-validating system that provides unequivocal evidence of a compound's mechanism of action, greatly increasing confidence in its therapeutic potential.

References

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol - Promega Corporation. (n.d.). Promega Corporation.
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  • Determining target engagement in living systems. (n.d.). NIH.
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  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). NIH.
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  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (n.d.). MDPI.
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A Senior Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, particularly within pharmaceutical development and metabolomics, the unequivocal determination of a molecule's elemental formula is a foundational requirement. Moving beyond simple mass matching, High-Resolution Mass Spectrometry (HRMS) provides a multi-faceted, self-validating system to achieve this with unparalleled confidence. This guide eschews rigid templates to offer a deeper, causality-driven exploration of how to leverage HRMS platforms for formula validation, comparing the core technologies and outlining a robust, field-proven workflow.

Section 1: The Three Pillars of Confident Formula Determination

An elemental formula cannot be assigned based on a single data point. Instead, confidence is built upon the convergence of three distinct but interconnected analytical pillars. The failure to satisfy any one of these pillars compromises the integrity of the entire analysis.

Mass Accuracy: The Prerequisite for Plausibility

Mass accuracy is the proximity of a measured mass to its true, calculated mass. In HRMS, this is typically expressed in parts-per-million (ppm). While low-resolution instruments measure nominal mass (integers), HRMS instruments measure mass to several decimal places, leveraging the unique mass defects of individual isotopes. An accurate mass measurement is the first and most critical filter; a low mass error drastically reduces the universe of possible elemental compositions for a given signal.[1] For confident formula validation, a mass accuracy of < 5 ppm is considered standard, with modern instrumentation routinely achieving < 2 ppm.[2][3] Poor mass accuracy is a primary cause of failed formula assignments and false positive findings.[3]

Resolving Power: The Key to Clarity

Resolving power is the ability of a mass spectrometer to distinguish between two ions with very similar mass-to-charge ratios (m/z).[4][5] It is not synonymous with mass accuracy.[4] High resolving power is essential for two reasons:

  • Separating Isobars: It ensures that the measured mass is from a single chemical entity and not an unresolved mixture of isobaric compounds (different formulas, same nominal mass).

  • Defining Isotope Profiles: It provides the clean peak shape necessary to accurately measure the relative intensities of isotopic peaks, which is the next pillar of validation.

Isotopic Fidelity: The Molecular Fingerprint

The final pillar is the agreement between the experimentally observed isotopic pattern and the theoretical pattern for a proposed formula. This provides a powerful layer of confirmation.

  • Isotope Pattern Analysis: The relative abundance of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) creates a characteristic pattern of peaks (A, A+1, A+2...). This pattern is a highly specific fingerprint for a given elemental composition. Software algorithms compare the measured isotopic distribution to theoretical distributions for candidate formulas, generating a matching score that helps rank the likelihood of a correct assignment.

  • Isotopic Fine Structure (IFS): At ultra-high resolving power (>500,000), it becomes possible to resolve the individual isotopologues that contribute to a single isotopic peak.[6] For example, the A+1 peak can be resolved into its distinct ¹³C, ¹⁵N, and ²H components, each with a unique mass defect.[7] The ability to observe and match this "fine structure" is the ultimate confirmation of an elemental formula, as it is a fundamental nuclear signature.[6][8]

Section 2: Comparative Analysis of Core HRMS Platforms

The two dominant technologies in high-resolution mass spectrometry are Orbitrap and Time-of-Flight (TOF). The choice between them involves a trade-off between resolving power and acquisition speed, making each more suitable for different applications.

Orbitrap Mass Analyzers

Orbitrap analyzers function by trapping ions in an electrostatic field and measuring the frequency of their axial oscillations. Through a Fourier Transform (FT) of the acquired signal, these frequencies are converted into highly accurate m/z values.[9][10]

  • Core Strengths: The primary advantage of Orbitrap technology is its exceptional resolving power, routinely achieving values from 70,000 to over 240,000 (FWHM at m/z 200) and even higher in specialized configurations.[11][12] This, combined with sub-ppm mass accuracy, makes it a gold standard for confident formula determination.[13]

  • Causality Behind Limitations: Because it is a trapping device that requires time to measure ion frequencies, the Orbitrap has a slower scan speed compared to TOF instruments.[14] This can be a limitation for applications involving very fast chromatography. Furthermore, as a Fourier Transform-based instrument, its intrascan dynamic range is limited, which can impact the detection of very low-abundance ions in the presence of highly abundant ones within the same scan.[9][15]

Time-of-Flight (TOF) Mass Analyzers

TOF analyzers operate by accelerating a packet of ions through a field-free drift tube. Ions with a lower m/z travel faster and reach the detector sooner than heavier ions. The m/z is determined by precisely measuring this flight time.[10]

  • Core Strengths: The standout feature of TOF technology is its extremely high acquisition speed, capable of generating tens or even hundreds of spectra per second. This makes it ideal for coupling with ultra-high-performance liquid chromatography (UHPLC), where chromatographic peaks can be only a few seconds wide.[10]

  • Causality Behind Limitations: While modern TOF instruments offer excellent mass accuracy (typically 1-3 ppm), their resolving power (typically 30,000-60,000) is generally lower than that of Orbitrap systems.[4][12] This can make it more challenging to resolve complex isobaric interferences or observe isotopic fine structure.

Head-to-Head Performance Comparison
FeatureOrbitrap AnalyzersQuadrupole Time-of-Flight (Q-TOF)Rationale & Application Focus
Mass Accuracy < 1 - 3 ppm (with internal calibration)< 1 - 5 ppm (with lock mass)Both platforms provide excellent mass accuracy sufficient for reducing formula candidates. Orbitrap often has slightly better stability.
Resolving Power Very High (70,000 - >240,000) High (30,000 - 60,000) Orbitrap is superior for resolving complex mixtures, isobars, and isotopic fine structure, providing maximum confidence.
Scan Speed Slower (up to ~22 Hz)[11]Very Fast (up to >100 Hz) Q-TOF is the clear choice for fast chromatography (UHPLC) and applications requiring high data point density across narrow peaks.
Dynamic Range Good interscan, limited intrascan[15]Excellent intrascan Q-TOF excels in flow-injection and other analyses where concentrations of analytes can vary widely within a single spectrum.[15]
Primary Application Metabolite ID, Structural Elucidation: Where maximum confidence in formula assignment is critical.Screening, Quantification: Where high throughput and compatibility with fast separations are paramount.Choose the tool that best fits the experimental question. For unambiguous formula validation, resolving power is paramount.

Section 3: A Self-Validating Workflow for Formula Determination

A trustworthy protocol is a self-validating one. This workflow integrates system suitability checks and orthogonal data filtering to ensure the final formula assignment is robust and defensible.

HRMS_Workflow cluster_prep 1. Preparation & QC cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_val 4. Validation & Confirmation Cal Instrument Calibration SST System Suitability Test (Known Standards) Cal->SST Verify Performance Acquire Acquire High-Resolution Full Scan MS Data SST->Acquire Process Centroid Data & Extract Accurate Mass Acquire->Process Generate Generate Candidate Formulas (Mass Tolerance, Elements) Process->Generate Filter Heuristic Filtering (e.g., Seven Golden Rules) Generate->Filter Isotope Isotopic Pattern Matching Filter->Isotope Orthogonal Check Confirm Confirmed Formula Isotope->Confirm Final Validation

Caption: End-to-end workflow for HRMS formula validation.
Protocol 1: Instrument Calibration & System Suitability

Causality: A mass spectrometer's calibration can drift due to environmental fluctuations. A system suitability test (SST) using known compounds before and after an analytical batch provides documented proof that the instrument was performing within specifications during the analysis of the unknown.[2][3] This step is critical for data trustworthiness.

  • Calibration: Perform external calibration using the manufacturer's recommended calibration solution to ensure the foundational mass accuracy of the instrument.

  • SST Solution: Prepare a solution containing 3-5 known compounds with diverse chemistries and masses that span the expected range of the analyte.

  • Pre-Batch SST: Inject the SST solution. Verify that the mass error for all compounds is within the acceptable limit (e.g., < 3 ppm) and that peak shapes are appropriate.

  • Post-Batch SST: At the end of the sample queue, re-inject the SST solution.

  • Validation: Confirm that mass accuracy was maintained throughout the run. If significant drift is observed, the data from the batch may be unreliable.

Protocol 2: High-Resolution Data Acquisition

Causality: The goal of this step is to generate the highest quality data for the ion of interest. Parameter choices are a deliberate balance between sensitivity, resolution, and analysis time.

  • Method Setup: Create a data acquisition method in full scan MS mode.

  • Resolution Setting: For an Orbitrap, select a resolving power of at least 70,000 at m/z 200. This provides a strong balance of mass accuracy and scan speed suitable for most small molecules. For challenging samples with known isobars, a higher resolution (e.g., 140,000) should be prioritized.

  • Ionization: Use an appropriate ionization source (e.g., Electrospray Ionization - ESI) and optimize source parameters for the analyte.

  • AGC/Injection Time: Set the Automatic Gain Control (AGC) target or maximum injection time. This is a critical parameter. An AGC target that is too high can cause space-charge effects within the analyzer, leading to degraded mass accuracy and resolution. Start with a default value (e.g., 1e6) and adjust based on analyte intensity.

Protocol 3: Data Processing & Validation

Causality: Raw data contains a vast number of potential formulas. A multi-step filtering process, combining mathematical precision with chemical heuristics, is the most effective way to converge on a single, correct answer.

  • Mass Extraction: Process the raw data file. Identify the m/z of the ion of interest from the centroided spectrum.

  • Candidate Generation: Input the measured m/z into a formula calculator. Apply initial constraints:

    • Mass Tolerance: Set to a value justified by your SST (e.g., ± 3 ppm).

    • Element Constraints: Define the expected elements (e.g., C, H, N, O, S, P) and set realistic limits.

    • Nitrogen Rule: Apply the nitrogen rule to filter candidates based on the parity of the molecular weight.[1][16]

  • Heuristic Filtering: Apply a set of established chemical rules to the generated list. The "Seven Golden Rules" provide an excellent framework for this, automatically excluding formulas that are chemically nonsensical (e.g., have unrealistic element ratios or violate valence rules).[13][17][18][19]

  • Isotope Pattern Validation: For the remaining top candidates, compare their theoretical isotopic patterns with the experimental data. The correct formula should exhibit a high matching score (>95%).

Section 4: Case Study - Validating a Novel Drug Candidate

Scenario: A newly synthesized compound is analyzed via direct infusion on an Orbitrap HRMS. The most abundant ion in the positive-ion ESI spectrum is observed at m/z 389.1852 . The goal is to confirm its elemental formula.

Analysis Workflow:

  • SST: A pre-run SST confirmed mass accuracy was stable and better than 2 ppm.

  • Candidate Generation: The measured m/z was submitted to a formula calculator with a 3 ppm mass tolerance and constraints for C, H, N, and O.

  • Filtering & Validation: The resulting list was filtered using heuristic rules and isotopic pattern matching. The results for the top four candidates are summarized below.

Candidate FormulaCalculated [M+H]⁺ m/zΔ Mass (ppm)Isotope Score (%)Heuristic FilterValidation Status
C₂₀H₂₅N₄O₃ 389.1857 -1.3 98.2 PASS CONFIRMED
C₁₇H₂₇N₇O₃389.1844+2.175.4FAIL (N/C ratio high)REJECTED
C₂₁H₂₉N₂O₄389.1871-5.088.1PASSREJECTED (High ppm)
C₁₈H₂₀N₅O₄389.1834+4.681.9FAIL (DBE unrealistic)REJECTED (High ppm)

Conclusion of Case Study: Only the formula C₂₀H₂₅N₄O₃ satisfies all three pillars of validation simultaneously:

  • Mass Accuracy: It has the lowest mass error (-1.3 ppm).

  • Isotopic Fidelity: It shows an excellent isotope pattern match of 98.2%.

  • Chemical Plausibility: It passes all heuristic chemical rules.

The other candidates fail on at least one critical validation point, such as having an unacceptably high mass error or failing chemical plausibility checks. This convergence of evidence provides extremely high confidence in the final formula assignment.

Final Word

References

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A Senior Application Scientist's Guide to Evaluating Triazolo[4,3-a]pyrimidin-3-amine Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3][4] Its structural similarity to endogenous purines allows derivatives to interact with a wide array of biological targets, making them fertile ground for drug discovery.[4][5] This guide provides an in-depth comparison of the methodologies used to evaluate the in vitro and in vivo efficacy of[6][7][8]triazolo[4,3-a]pyrimidine derivatives and related isomers, with a primary focus on their development as anticancer agents.

Part 1: Deciphering Efficacy at the Cellular Level: In Vitro Assessment

The initial evaluation of any potential therapeutic agent begins with in vitro studies. These cell-free and cell-based assays are fundamental for establishing a compound's mechanism of action, potency, and selectivity before committing to more complex and resource-intensive in vivo models.[9]

The "Why": Unraveling the Mechanism of Action

A significant number of triazolopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases—enzymes that are critical regulators of cellular processes like growth, differentiation, and apoptosis.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6][11] Compounds based on the triazolopyrimidine scaffold have been identified as potent inhibitors of several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Aurora kinases.[6][12][13][14]

Inhibition of the EGFR signaling pathway, for instance, can halt downstream cascades like the AKT and ERK1/2 pathways, which are crucial for tumor cell proliferation and survival.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP AKT AKT EGFR->AKT Activates ERK ERK1/2 EGFR->ERK Activates Compound Triazolopyrimidine Compound Compound->EGFR Binds to ATP binding site ATP ATP ATP->EGFR Phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation G cluster_setup Model Setup cluster_study Efficacy Study A 1. Inject Human Cancer Cells into Immunocompromised Mouse B 2. Allow Tumor to Establish A->B C 3. Randomize Mice into Groups B->C D 4. Administer Compound or Vehicle C->D E 5. Measure Tumor Volume & Body Weight D->E F 6. Analyze Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for a Cell-Line Derived Xenograft (CDX) Study.

While CDX models are invaluable, Patient-Derived Xenograft (PDX) models, where tumor fragments are taken directly from a patient and implanted into mice, are gaining prominence as they better recapitulate the heterogeneity and clinical features of human cancers. [7][15]

Comparative In Vivo Efficacy Data

In vivo data for early-stage compounds is less common in the literature, but some studies provide valuable insights.

Compound IDAnimal ModelCancer TypeKey FindingSource
Compound 13c Not specifiedNot specifiedDemonstrated significant tumor growth inhibition, comparable to the positive control.[12][16]
Lead Compounds Nude Mouse XenograftNot specifiedInhibited tumor growth with high potency and efficacy when dosed orally or intravenously.[17]

Bridging the Gap: Correlating In Vitro and In Vivo Results

A crucial aspect of drug development is understanding the relationship between a compound's performance in a petri dish and its efficacy in an animal. A compound with a sub-micromolar IC₅₀ in vitro may fail in vivo due to poor pharmacokinetic properties, such as low absorption, rapid metabolism, or inability to reach the tumor site. [18]Conversely, a compound with modest in vitro potency might show excellent in vivo efficacy if it has a favorable ADME profile.

Computational tools like SwissADME are often used to predict pharmacokinetic properties early in the discovery process, helping to select compounds with a higher probability of in vivo success. [18]Studies on triazolopyrimidine derivatives have shown they can be designed to have favorable absorption, solubility, and compliance with Lipinski's Rule of Five, which are indicators of good drug-like properties. [18]

Conclusion

The evaluation of Triazolo[4,3-a]pyrimidin-3-amine compounds and their isomers is a multi-step, integrated process. The journey from a promising chemical scaffold to a potential clinical candidate relies on a logical and rigorous sequence of validation.

  • In vitro assays are the foundation, establishing direct target engagement and cellular potency. They are rapid, cost-effective, and essential for elucidating the mechanism of action and building structure-activity relationships (SAR).

  • In vivo studies provide the indispensable whole-system validation, testing the compound's efficacy in a complex physiological environment and offering the first glimpse into its potential as a real-world therapeutic.

The data clearly indicates that the triazolopyrimidine scaffold is a highly promising starting point for the development of novel kinase inhibitors. Compounds like 13c have demonstrated exceptional potency at both the enzymatic and cellular levels, which has translated into significant tumor growth inhibition in vivo. [12][16]This comprehensive, dual-pronged approach of combining robust in vitro screening with predictive in vivo models is paramount for successfully advancing these promising molecules from the laboratory to the clinic.

References

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  • PubMed. (2020). A Novel Series ofT[6][7][8]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal ofTriazolo[4,3-a]pyrimidin-3-amine for Laboratory Professionals

A Comprehensive Guide to the Safe Disposal of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine, a nitrogen-containing heterocyclic compound frequently utilized in pharmaceutical research and drug development.[4][5] By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can ensure the safe and compliant disposal of this substance, thereby minimizing risks to personnel and the environment.

The structure of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine, featuring a fused triazole and pyrimidine ring system with an amine substituent, informs its potential reactivity and toxicological profile. Nitrogen-containing heterocycles are prevalent in a vast array of biologically active molecules, including many pharmaceuticals, due to their unique chemical properties.[6][7] The amine functional group further classifies this compound, necessitating specific handling and disposal considerations to prevent hazardous reactions and environmental contamination.[1]

This guide is designed to provide clear, actionable steps, grounded in established safety principles, for the disposal of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine from the point of generation to its final disposition.

Immediate Actions and Personal Protective Equipment (PPE)

Essential PPE includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against accidental splashes.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the waste.[8]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing dangerous reactions.[1] Amine compounds can react violently with various substances, and nitrogen-containing heterocycles may have their own unique incompatibilities.[3]

Step-by-Step Segregation Protocol:

  • Identify and Designate: Clearly designate a specific waste container for[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine and materials contaminated with it.

  • Avoid Co-mingling: Do not mix this waste stream with other chemical wastes, particularly:

    • Strong oxidizing agents

    • Acids and acid anhydrides[11]

    • Halogenated solvents[12]

    • Reactive metals

  • Select Appropriate Containers: Use only containers made of compatible materials, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent leaks and the release of fumes.[1][13]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state "[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine Waste" and include the appropriate hazard warnings (e.g., "Irritant").[3][13]

On-Site Management and Storage

Proper storage of the collected waste is crucial to maintain a safe laboratory environment pending final disposal.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated area, away from heat sources and direct sunlight.[11][14]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[13]

  • Accumulation Limits: Be aware of and adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated in the laboratory.[13]

Disposal Pathway: A Decision-Making Workflow

The final disposal of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine must be conducted in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][14] The primary and most recommended method of disposal is through a licensed hazardous waste management company.

DisposalWorkflowstartWaste Generation([1][2][3]Triazolo[4,3-a]pyrimidin-3-amine)ppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppesegregateSegregate Waste(Avoid Incompatibles)ppe->segregatecontainerizeContainerize and Label(Sealed, Compatible Container with Hazard Tag)segregate->containerizestoreStore Safely(Ventilated Area, Secondary Containment)containerize->storecontact_ehsContact Environmental Health & Safety (EHS)or Licensed Waste Disposal Companystore->contact_ehstransportArrange for Professional Collectionand Transportcontact_ehs->transportdisposalFinal Disposal via Approved Method(e.g., Incineration)transport->disposal

Step-by-Step Disposal Protocol:

  • Initial Containment: Following the steps outlined in sections 2 and 3, ensure all waste is securely contained and labeled.

  • Contact Professionals: The most critical step is to engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[1][13] They are equipped to handle and dispose of chemical waste in accordance with regulatory requirements.

  • Provide Documentation: Be prepared to provide the waste disposal company with as much information as possible, including the chemical name and any known hazards.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory. Do not transport hazardous waste yourself.[13]

  • Final Disposition: The hazardous waste management company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule.[15]

Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate hazards.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your EHS department immediately.

  • Cleanup:

    • Wear the appropriate PPE as described in section 1.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.[14]

    • Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[13]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to its amine and heterocyclic nature, it should be treated as hazardous in the absence of specific data.
Container Type High-Density Polyethylene (HDPE) or other compatible plasticPrevents reaction with the container material.[3]
Labeling Requirement Hazardous Waste Tag with Chemical Name and Hazard PictogramsEnsures proper identification and handling by all personnel.[13]
Prohibited Disposal Routes Drains, Sewers, Regular TrashPrevents environmental contamination and harm to aquatic ecosystems.[1][14]
Recommended Disposal Method Licensed Hazardous Waste Contractor (likely incineration)Ensures regulatory compliance and complete destruction of the hazardous compound.[1][15]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]
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  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. [Link]
  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. PMC - NIH. [Link]
  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
  • 1,2,4-Triazole - Safety Data Sheet. Columbus Chemical Industries, Inc. [Link]
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  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for HandlingTriazolo[4,3-a]pyrimidin-3-amine

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine (CAS 1195625-75-2). The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, explored for applications ranging from antimalarial to anticancer agents.[4][5][6] Given the potent bioactivity of this chemical class, a rigorous approach to safety is paramount.

While comprehensive, peer-reviewed toxicological data for this specific molecule is not widely published, we can establish a robust safety framework by applying the principle of control banding. This involves assessing the risks based on the known hazards of structurally analogous compounds, such as other substituted triazolopyrimidines and heterocyclic amines. This guide synthesizes data from these analogs to provide a cautious and comprehensive set of personal protective equipment (PPE) recommendations and handling procedures.

Hazard Assessment: Understanding the Risk Profile

The core directive in handling any novel or sparsely studied compound is to treat it with a high degree of caution. Analysis of safety data for related triazole and pyrimidine structures reveals a consistent pattern of potential hazards.

Known Hazards of Analogous Compounds: Based on data from similar chemical structures, the primary hazards to anticipate include:

  • Skin Irritation: Direct contact may cause irritation.[7][8][9]

  • Serious Eye Irritation: The compound, particularly in powdered form, is likely to cause serious eye irritation upon contact.[7][8][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[7][8][9]

  • Acute Toxicity: Some analogs are harmful if swallowed, inhaled, or in contact with skin.[10][11]

  • Carcinogenicity: Certain related triazoles are suspected of causing cancer, warranting stringent handling to minimize any potential long-term exposure.[12][13]

These potential hazards necessitate a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the first and most critical line of defense. All operations involving solid[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine or its concentrated solutions should be performed within a certified chemical fume hood. The following PPE is mandatory and serves as the essential barrier between the researcher and the chemical.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and liquid splashes.[7][14] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or when handling larger quantities (>1 liter).[14]
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves provide good resistance to a broad range of chemicals. Double-gloving is a critical practice that minimizes the risk of exposure from a single glove failure or during the doffing process. Always inspect gloves for tears or punctures before use.[7][15] Contaminated gloves should be disposed of immediately following established laboratory procedures.
Body Protection Flame-resistant (FR) lab coat and full-length pants with closed-toe shoes.A flame-resistant lab coat protects against splashes and flash fires. The lab coat should be fully buttoned.[14] To prevent skin exposure, full-length pants and closed-toe shoes made of a non-porous material are mandatory; open-toed shoes or sandals are strictly prohibited in the laboratory.[14]
Respiratory Protection Use within a fume hood. An N95-rated respirator may be required.All work with the solid compound must be done in a fume hood to control airborne dust.[15] If engineering controls are insufficient or during a significant spill cleanup outside of a hood, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particles.

Operational Protocol: Weighing and Preparing a Stock Solution

This step-by-step protocol integrates the core PPE requirements into a common laboratory workflow. The causality behind each step is explained to ensure a self-validating and safe procedure.

Step 1: Pre-Operation Safety Check
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Waste Container: Designate a clearly labeled, sealable container for hazardous waste.

Step 2: Donning PPE

The sequence of donning PPE is critical to avoid contaminating your protective layers.

Gcluster_donningPPE Donning SequenceLab_Coat1. Lab CoatInner_Gloves2. Inner Nitrile GlovesLab_Coat->Inner_GlovesGoggles3. Chemical Splash GogglesInner_Gloves->GogglesFace_Shield4. Face ShieldGoggles->Face_ShieldOuter_Gloves5. Outer Nitrile GlovesFace_Shield->Outer_Gloves

PPE Donning Sequence
Step 3: Handling the Compound
  • Work Within the Hood: Place all necessary equipment (analytical balance, weigh paper, spatula, glassware, solvent) inside the fume hood before introducing the compound.

  • Weigh the Solid: Carefully weigh the desired amount of[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine. Use a spatula to gently transfer the solid, minimizing the creation of airborne dust.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. If necessary, cap and gently swirl or sonicate to dissolve. Keep the container closed as much as possible.

  • Cleanup: After transfer, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe with disposable towels. Dispose of the weigh paper and towels in the designated hazardous waste container.

Step 4: Doffing PPE

The removal sequence is designed to prevent contact with any contamination on the outer surfaces of your PPE.

Gcluster_doffingPPE Doffing SequenceOuter_Gloves_Doff1. Outer GlovesFace_Shield_Doff2. Face ShieldOuter_Gloves_Doff->Face_Shield_DoffLab_Coat_Doff3. Lab CoatFace_Shield_Doff->Lab_Coat_DoffGoggles_Doff4. GogglesLab_Coat_Doff->Goggles_DoffInner_Gloves_Doff5. Inner GlovesGoggles_Doff->Inner_Gloves_Doff

PPE Doffing Sequence
Step 5: Final Steps
  • Hand Washing: Immediately wash hands thoroughly with soap and water after all PPE has been removed.

  • Waste Disposal: Ensure the hazardous waste container is properly sealed and stored in a designated satellite accumulation area for pickup by environmental health and safety personnel. The material should be disposed of by a licensed chemical destruction plant or via controlled incineration.[16] Do not discharge to sewer systems.[16]

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure or spill, a swift and correct response is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Minor Spill (in fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in the designated hazardous waste container.[15] Decontaminate the area.
Major Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team or environmental health and safety department. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these protocols, researchers can safely handle[1][2][3]Triazolo[4,3-a]pyrimidin-3-amine, minimizing personal risk and ensuring a secure laboratory environment. The principles of caution, containment, and correct use of PPE are the cornerstones of responsible chemical research.

References

  • Chemical Safety Data Sheet MSDS / SDS. ([1][2][3]Triazolo[4,3-A]Pyridin-3-Ylmethyl)Amine Hydrochloride(WX603043). ChemicalBook.
  • Material Safety Data Sheet - 3-Amino-1,2,4-triazole. Spectrum Chemical.
  • Chemical Safety Data Sheet -[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE. ChemicalBook.
  • Personal Protective Equipment | US EPA.
  • Safety Data Sheet - 4-Amino-4H-1,2,4-triazole. Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine. ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. ChemicalBook.
  • Safety Data Sheet - 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. AK Scientific, Inc.
  • Safety Data Sheet - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
  • 5 Types of PPE for Hazardous Chemicals.
  • Safety Data Sheet - 3-Amino-1,2,4-triazole. Fisher Scientific.
  • The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing.
  • Triazolopyrimidine | C4H3N5 | CID 64962. PubChem - NIH.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. PMC - NIH. 20.[1][2][3]triazolo[4,3-a]pyrimidin-3-amine Product Page. ChemUniverse.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. 22.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2. PubChem - NIH.
  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.